molecular formula C11H13N5O B15585914 MPO-IN-28

MPO-IN-28

Cat. No.: B15585914
M. Wt: 231.25 g/mol
InChI Key: ZJBMSSBTCGJZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a myeloperoxidase inhibitor;  structure in first source

Properties

IUPAC Name

2-(7-methoxy-4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBMSSBTCGJZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of MPO-IN-28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of MPO-IN-28, a potent inhibitor of myeloperoxidase (MPO). This document details the enzymatic pathway of MPO, the inhibitory action of this compound, relevant quantitative data, and detailed experimental protocols for its characterization.

Introduction and Core Mechanism

This compound, also known as 2-(7-methoxy-4-methylquinazolin-2-yl)guanidine, is a selective and potent inhibitor of myeloperoxidase (MPO)[1][2]. While the compound has been reported to have off-target activities as an adenosine (B11128) A2B receptor antagonist, its primary and most potent activity is the inhibition of MPO[3]. The nomenclature "this compound" itself points to its intended target. The seminal work by Soubhye et al. (2017) identified this compound as a mechanism-based, irreversible inhibitor of MPO with an IC50 value in the nanomolar range[4][5].

Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils[6][7]. Upon activation during an immune response, neutrophils release MPO into the phagosomal space and the extracellular environment[7]. MPO plays a critical role in the innate immune system by catalyzing the production of potent microbicidal agents[4]. However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including atherosclerosis, cardiovascular disease, and neurodegenerative disorders, due to oxidative damage to host tissues[8][9].

The core mechanism of action of this compound is the irreversible inhibition of the MPO enzymatic cycle. MPO utilizes hydrogen peroxide (H₂O₂) to oxidize halides, primarily chloride ions (Cl⁻), into hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent[8][9]. This process occurs via two interconnected catalytic cycles: the halogenation cycle and the peroxidase cycle. This compound acts as a mechanism-based inhibitor, meaning the enzyme itself converts the inhibitor into a reactive species that then irreversibly binds to and inactivates the enzyme[4][10].

Myeloperoxidase Signaling and Inhibition by this compound

During inflammation, neutrophils are recruited to the site of injury or infection. Pro-inflammatory stimuli trigger neutrophil degranulation and the release of MPO. Extracellular MPO binds to the endothelial cell surface and can be transcytosed into the subendothelial space, where it contributes to vascular inflammation[11][12]. The enzymatic activity of MPO generates reactive oxidants that lead to lipid peroxidation, protein modification, and the activation of downstream pro-inflammatory signaling pathways, such as NF-κB and MAP kinases, perpetuating the inflammatory response[8][13].

This compound intervenes by inactivating the enzyme, thereby preventing the production of damaging hypochlorous acid and other reactive species. This reduces oxidative stress and blocks the MPO-mediated amplification of the inflammatory cascade.

MPO_Signaling_Pathway cluster_inflammation Inflammatory Milieu cluster_enzymatic_activity MPO Enzymatic Cycle cluster_pathology Pathophysiological Consequences Pro-inflammatory Stimuli Pro-inflammatory Stimuli Neutrophil Neutrophil Pro-inflammatory Stimuli->Neutrophil MPO_Release MPO Release (Degranulation) Neutrophil->MPO_Release MPO MPO MPO_Release->MPO HOCl Hypochlorous Acid (HOCl) Reactive Oxidants MPO->HOCl Catalysis H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Oxidative_Stress Oxidative Stress (Lipid & Protein Oxidation) HOCl->Oxidative_Stress Tissue_Damage Tissue Damage Oxidative_Stress->Tissue_Damage Signaling_Activation Activation of NF-κB & MAPK Pathways Oxidative_Stress->Signaling_Activation Inflammation_Amplification Inflammation Amplification Signaling_Activation->Inflammation_Amplification MPO_IN_28 This compound MPO_IN_28->MPO Irreversible Inhibition Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Plate Setup (96-well) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Inhibitor Prepare this compound Dilution Series Add_Inhibitor Add Buffer & Inhibitor/Vehicle Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Dilute Purified MPO Add_Enzyme Add MPO Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrates Prepare Substrate Mix (Probe, H₂O₂, NaCl) Initiate Initiate Reaction with Substrate Mix Prep_Substrates->Initiate Add_Inhibitor->Add_Enzyme Incubate Pre-incubate Add_Enzyme->Incubate Incubate->Initiate Measure Kinetic Fluorescence Measurement Initiate->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Calculate_Inhibition % Inhibition Calculation Calculate_Rates->Calculate_Inhibition Determine_IC50 IC₅₀ Determination Calculate_Inhibition->Determine_IC50

References

what is the function of MPO-IN-28 in cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Cellular Function of MPO-IN-28

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, small-molecule inhibitor of Myeloperoxidase (MPO), a critical enzyme in the innate immune system. While MPO is essential for pathogen elimination by neutrophils, its excessive activity is a key driver of tissue damage in a range of inflammatory and cardiovascular diseases. This compound functions at the cellular level by directly suppressing the enzymatic activity of MPO, thereby mitigating the downstream pathological consequences of excessive MPO-derived oxidative stress. This guide provides a comprehensive overview of the mechanism of action of this compound, its observed and predicted effects on cellular function, and detailed protocols for its investigation.

Important Note on Nomenclature: The designation "this compound" and its associated CAS number (37836-90-1) have been ambiguously applied in chemical databases to both a Myeloperoxidase inhibitor and an adenosine (B11128) A2B receptor antagonist.[1] This document will focus exclusively on the compound as a Myeloperoxidase inhibitor , which is consistent with the "MPO" designation and its primary characterization in scientific literature as a potent MPO inhibitor.[2]

Core Mechanism of Action: Inhibition of Myeloperoxidase

Myeloperoxidase is a heme-containing peroxidase enzyme abundantly expressed in the azurophilic granules of neutrophils.[3] Upon neutrophil activation at sites of inflammation or infection, MPO is released into both the phagosome and the extracellular space.[4] In the presence of hydrogen peroxide (H₂O₂), generated during the neutrophil's respiratory burst, MPO catalyzes the formation of highly reactive oxidants.

The primary function of MPO involves two main catalytic cycles:

  • Halogenation Cycle: MPO utilizes chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent microbicidal agent.[5] This is the unique and most powerful oxidative system of MPO.

  • Peroxidation Cycle: MPO can also oxidize a variety of substrates, leading to the formation of reactive radical species.[6]

Uncontrolled, extracellular MPO activity leads to significant collateral damage to host tissues. The HOCl and other radicals generated by MPO can oxidize lipids, proteins, and nucleic acids, contributing to endothelial dysfunction, plaque formation in atherosclerosis, and propagation of inflammation.[7][8]

This compound exerts its function by directly binding to the MPO enzyme and inhibiting its catalytic activity. This prevents the production of HOCl and other damaging oxidants, thereby protecting cells and tissues from MPO-mediated damage.

MPO_Pathway cluster_Neutrophil Activated Neutrophil H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase (MPO) H2O2->MPO Cl Chloride (Cl⁻) Cl->MPO HOCl Hypochlorous Acid (HOCl) (Reactive Oxidant) MPO->HOCl Catalyzes MPO_IN_28 This compound MPO_IN_28->MPO Inhibits Damage Cellular & Tissue Damage (Lipid Peroxidation, Protein Oxidation, Endothelial Dysfunction) HOCl->Damage Causes

Figure 1: MPO Catalytic Pathway and Inhibition by this compound.
Quantitative Inhibition Data

The primary reported quantitative measure of this compound's function is its half-maximal inhibitory concentration (IC₅₀) against the MPO enzyme in a cell-free assay.

CompoundTargetAssay TypeIC₅₀Reference
This compound Myeloperoxidase (MPO)Cell-free enzymatic assay44 nM[2]

Cellular Functions and Effects

The function of this compound in a cellular context is to suppress the pathological consequences of MPO activity. This has been demonstrated directly in endothelial cells and can be inferred for neutrophils based on studies with other potent MPO inhibitors.

Protection of Endothelial Cells

A key pathological role of extracellular MPO is damage to the vascular endothelium. A study investigating COVID-19-associated vascular injury demonstrated that plasma from patients with severe COVID-19, which has high levels of MPO activity, causes shedding of the endothelial glycocalyx—a protective layer on the surface of endothelial cells.

In this cellular model, this compound was shown to be functionally active in protecting human aortic endothelial cells (HAECs).

Cell TypeTreatmentThis compound Conc.Observed EffectReference
Human Aortic Endothelial Cells (HAECs)COVID-19 Patient Plasma10 µMReduced shedding of syndecan-1, a key glycocalyx component.[5][9]
N/A (Plasma)COVID-19 Patient Plasma10 µMDecreased MPO activity by approximately 51-59%.[5]

This demonstrates a direct protective function of this compound on a critical cell type involved in vascular inflammatory diseases.

Endothelial_Protection cluster_Source Inflammatory Milieu Neutrophil Activated Neutrophil MPO Extracellular MPO Neutrophil->MPO Releases Plasma Patient Plasma (High MPO Activity) Plasma->MPO Contains HAEC Human Aortic Endothelial Cell (HAEC) MPO->HAEC Acts on Shedding Glycocalyx Shedding (Syndecan-1 Release) HAEC->Shedding Induces Dysfunction Endothelial Dysfunction Shedding->Dysfunction MPO_IN_28 This compound MPO_IN_28->MPO Inhibits

Figure 2: Protective Function of this compound on Endothelial Cells.
Expected Effects on Neutrophil Function

While specific studies on this compound's effect on neutrophils are not extensively published, data from other potent MPO inhibitors, such as AZM198, provide a strong indication of its expected functions. Inhibition of intracellular and extracellular MPO is predicted to modulate several key neutrophil activities.

  • Reduced Oxidative Burst: The primary function will be to decrease the production of HOCl during the oxidative burst without affecting the generation of H₂O₂.

  • Modulation of NETosis: MPO is involved in chromatin decondensation during the formation of Neutrophil Extracellular Traps (NETs). MPO inhibition has been shown to reduce NET formation, a process implicated in thrombosis and autoimmune diseases.[10]

  • Decreased Degranulation: MPO inhibition can reduce overall neutrophil degranulation, limiting the release of other pro-inflammatory mediators.[10]

Functional OutcomeExpected Effect of this compoundSupporting Evidence (from proxy inhibitor AZM198)Reference
Reactive Oxygen Species (ROS) ProductionReductionAZM198 reduces ROS production in ANCA-stimulated neutrophils.[10]
Neutrophil DegranulationReductionAZM198 reduces the release of HNP 1-3 from stimulated neutrophils.[10]
NET FormationReductionAZM198 reduces NET formation in stimulated neutrophils.[10]

Experimental Protocols

The following are detailed, generalized protocols for assessing the function of this compound in vitro and in a cellular context.

Protocol 1: In Vitro MPO Inhibitor Screening Assay (IC₅₀ Determination)

This protocol describes a common fluorescence-based method to determine the inhibitory potency of a compound against purified MPO. It measures the chlorination activity of MPO.

Materials:

  • Purified human Myeloperoxidase (MPO)

  • MPO Assay Buffer (e.g., 1X PBS, pH 7.4)

  • Aminophenyl fluorescein (B123965) (APF) or similar non-fluorescent substrate for hypochlorite

  • Hydrogen Peroxide (H₂O₂)

  • This compound and other test compounds, dissolved in DMSO

  • 96-well solid black microplate

  • Fluorescence plate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in MPO Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Reaction Setup: In each well of the 96-well plate, add the following in order:

    • 50 µL of MPO Assay Buffer

    • 10 µL of the this compound dilution (or DMSO vehicle for control)

    • 20 µL of purified MPO (e.g., final concentration of 250 ng/mL)

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Prepare an Initiator Solution containing the APF substrate and H₂O₂ in MPO Assay Buffer. Add 20 µL of this solution to each well to start the reaction.

  • Measurement: Immediately begin reading the fluorescence kinetically (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed time. Use an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

IC50_Workflow start Start prep_inhibitor Prepare Serial Dilution of this compound start->prep_inhibitor setup_plate Add Buffer, Inhibitor, and Purified MPO to 96-well Plate prep_inhibitor->setup_plate pre_incubate Pre-incubate at RT (15 min) setup_plate->pre_incubate initiate Initiate Reaction with Substrate + H₂O₂ pre_incubate->initiate read_fluorescence Read Fluorescence (Kinetic or Endpoint) initiate->read_fluorescence analyze Calculate % Inhibition and Determine IC₅₀ read_fluorescence->analyze end End analyze->end

Figure 3: Experimental Workflow for IC₅₀ Determination of an MPO Inhibitor.
Protocol 2: Human Neutrophil Oxidative Burst Assay

This protocol measures the ability of this compound to inhibit HOCl production by activated neutrophils.

Materials:

  • Freshly isolated human neutrophils from healthy donor blood

  • Phorbol 12-myristate 13-acetate (PMA) for stimulation

  • Luminol or other chemiluminescent probe for reactive oxygen species

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

  • Luminometer or plate reader with chemiluminescence capability

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from whole blood using a density gradient centrifugation method (e.g., using Polymorphprep™). Resuspend cells in HBSS.

  • Cell Plating: Add neutrophils to a 96-well white plate (e.g., 2x10⁵ cells/well).

  • Inhibitor Treatment: Add this compound at various concentrations to the wells and incubate for 30 minutes at 37°C.

  • Probe Addition: Add the chemiluminescent probe (e.g., Luminol) to each well.

  • Stimulation: Stimulate the neutrophils by adding PMA (e.g., final concentration of 100 nM).

  • Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence signal over time (e.g., for 60-90 minutes).

  • Data Analysis: The resulting signal is proportional to the amount of MPO-catalyzed ROS production. Calculate the area under the curve (AUC) for each treatment condition and determine the dose-dependent inhibition by this compound.

Protocol 3: Endothelial Glycocalyx Shedding Assay

This protocol is based on the methodology used to demonstrate the protective effects of this compound on endothelial cells.[5]

Materials:

  • Human Aortic Endothelial Cells (HAECs)

  • Appropriate cell culture medium and plates

  • Source of active MPO (e.g., plasma from patients with inflammatory conditions, purified MPO + H₂O₂, or supernatant from activated neutrophils)

  • This compound

  • Syndecan-1 ELISA kit

  • Phosphate Buffered Saline (PBS)

Methodology:

  • Cell Culture: Culture HAECs to confluence in 6-well plates.

  • Serum Starvation: Serum starve the cells for 6 hours prior to the experiment.

  • Treatment Setup: Prepare the treatment conditions. For example:

    • Control (culture medium only)

    • Inflammatory plasma (e.g., 10% v/v)

    • Inflammatory plasma + this compound (10 µM)

    • Inflammatory plasma + vehicle control (DMSO)

  • Incubation: Replace the medium in the wells with the prepared treatment media and incubate for a specified period (e.g., 16 hours).

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well.

  • ELISA: Measure the concentration of soluble syndecan-1 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of syndecan-1 in the different treatment groups. A significant reduction in syndecan-1 in the this compound treated group compared to the plasma-only group indicates a protective effect.

References

MPO-IN-28: A Dual-Acting Compound with Myeloperoxidase Inhibitory and Receptor Modulatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MPO-IN-28 is a small molecule that has garnered significant interest within the scientific community due to its multifaceted pharmacological profile. Primarily recognized as a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and various pathologies, this compound also exhibits modulatory activity at key cell surface receptors. This dual activity presents a compelling rationale for its investigation in a range of therapeutic areas, including inflammatory diseases and oncology. This technical guide provides a comprehensive overview of the core activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Core Activities of this compound

This compound demonstrates three primary biological activities:

  • Inhibition of Myeloperoxidase (MPO): MPO is a peroxidase enzyme predominantly found in the azurophilic granules of neutrophils. It plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid, to combat pathogens. However, excessive MPO activity is linked to tissue damage in various inflammatory conditions and has been associated with the progression of certain cancers.[1][2] this compound acts as a potent inhibitor of MPO, thereby mitigating its pro-inflammatory and tissue-damaging effects.

  • Antagonism of the Adenosine (B11128) A2B Receptor (A2BAR): The A2B receptor is a G-protein coupled receptor that is activated by adenosine. It is typically activated under conditions of high adenosine concentration, which often occur during inflammation and tissue injury. The A2B receptor is involved in a variety of physiological and pathological processes, including inflammation, fibrosis, and cancer.[3] this compound functions as an antagonist of the A2B receptor, blocking the downstream signaling initiated by adenosine binding.

  • Agonism of the Neuropeptide Y-like Receptor 7 (NPYLR7): this compound has been identified as an agonist for the NPYLR7 receptor. This activity has been primarily characterized in the context of mosquito biology, where it induces calcium mobilization. While the direct relevance of this activity in mammalian systems is still under investigation, it highlights the compound's ability to interact with diverse receptor systems.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Activity Parameter Value Assay System Reference
MPO InhibitionIC5044 nMCell-free assay[4]
Adenosine A2B Receptor AntagonismKi2.15 µMHEK293 cells expressing human receptor
NPYLR7 AgonismEffective Concentration10 µMHEK293T cells expressing mosquito NPYLR7 (induces calcium mobilization)

Table 1: Summary of in vitro activities of this compound.

Signaling Pathways and Mechanisms of Action

The dual activities of this compound impact distinct but potentially interconnected signaling pathways.

Myeloperoxidase Inhibition and Downstream Effects

MPO catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H2O2) and chloride ions (Cl-). HOCl is a potent oxidizing and chlorinating agent that contributes to pathogen killing but also causes host tissue damage. By inhibiting MPO, this compound reduces the production of HOCl, thereby limiting inflammation-associated tissue injury. In the context of lung cancer, MPO has been shown to promote the proliferation of cancer cells and inhibit their apoptosis, potentially through the activation of the PI3K/AKT and ERK signaling pathways.[5] Inhibition of MPO by compounds like this compound could therefore represent a therapeutic strategy to counteract these pro-tumorigenic effects.

MPO_Inhibition_Pathway cluster_neutrophil Neutrophil cluster_extracellular Extracellular Space MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Tissue_Damage Tissue Damage HOCl->Tissue_Damage Pathogen_Killing Pathogen Killing HOCl->Pathogen_Killing MPO_IN_28 This compound MPO_IN_28->MPO inhibits

Mechanism of MPO Inhibition by this compound.
Adenosine A2B Receptor Antagonism

The adenosine A2B receptor is a Gs and Gq protein-coupled receptor. Upon activation by adenosine, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), and activates phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). By acting as an antagonist, this compound blocks these signaling cascades, which can have anti-inflammatory and anti-proliferative effects depending on the cellular context.

A2B_Antagonism_Pathway cluster_membrane Cell Membrane A2BAR Adenosine A2B Receptor Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq Adenosine Adenosine Adenosine->A2BAR activates MPO_IN_28 This compound MPO_IN_28->A2BAR antagonizes AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Mechanism of A2B Receptor Antagonism by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization based on specific experimental conditions and reagents.

MPO Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MPO inhibitor screening kits.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against myeloperoxidase.

Materials:

  • Human MPO enzyme

  • MPO Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • MPO Substrate (e.g., a fluorogenic substrate that is oxidized by MPO)

  • Hydrogen Peroxide (H2O2)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in MPO Assay Buffer.

  • In a 96-well plate, add the MPO enzyme solution to each well, except for the background control wells.

  • Add the diluted this compound solutions to the respective wells. For the 100% activity control, add assay buffer or solvent control. For the background control, add assay buffer.

  • Prepare a reaction mixture containing the MPO substrate and H2O2 in MPO Assay Buffer.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 10-30 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of MPO inhibition for each concentration of this compound compared to the 100% activity control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Adenosine A2B Receptor Binding Assay (Radioligand)

This protocol is a generalized procedure based on standard radioligand binding assays for G-protein coupled receptors.[8][9]

Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2B receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human adenosine A2B receptor.

  • Radioligand specific for the A2B receptor (e.g., [3H]DPCPX).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

  • Non-specific binding control (a high concentration of a known A2B receptor ligand, e.g., NECA).

  • This compound.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a serial dilution of this compound.

  • In reaction tubes, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and either the diluted this compound, binding buffer (for total binding), or the non-specific binding control.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding by this compound at each concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation, which requires the IC50 value from the competition binding curve and the Kd of the radioligand.

NPYLR7 Agonist Assay (Calcium Mobilization)

This is a representative protocol for measuring Gq-coupled receptor activation via intracellular calcium mobilization.[10][11]

Objective: To confirm the agonist activity of this compound at the NPYLR7 receptor.

Materials:

  • HEK293T cells transiently or stably expressing the mosquito NPYLR7 receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • A fluorescent plate reader capable of kinetic reads (e.g., FLIPR).

Procedure:

  • Seed the NPYLR7-expressing cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Prepare a solution of this compound in assay buffer at the desired concentration (e.g., 10 µM).

  • Place the cell plate in the fluorescent plate reader and establish a baseline fluorescence reading.

  • Add the this compound solution to the wells and immediately begin recording the change in fluorescence intensity over time.

  • An increase in fluorescence intensity indicates an influx of intracellular calcium, confirming the agonist activity of this compound at the NPYLR7 receptor.

Conclusion

This compound is a versatile chemical probe with a distinct dual-activity profile, acting as a potent inhibitor of myeloperoxidase and a modulator of the adenosine A2B and NPYLR7 receptors. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and similar multi-target agents in inflammatory diseases, cancer, and potentially other indications. Further investigation into the interplay between its MPO inhibitory and receptor modulatory activities will be crucial for fully elucidating its pharmacological effects and advancing its development as a potential therapeutic candidate.

References

MPO-IN-28: A Technical Guide on its Role in Myeloperoxidase-Mediated Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, primarily found in neutrophils and monocytes. While essential for host defense through the generation of potent reactive oxidants, dysregulated MPO activity is a key driver of oxidative stress and tissue damage in a wide range of inflammatory diseases. Consequently, the inhibition of MPO represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of MPO-IN-28, a small molecule inhibitor of MPO. We will delve into the established role of MPO in inflammatory pathways, summarize the available quantitative data for this compound, and provide detailed experimental protocols for its investigation. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development focused on inflammatory and oxidative stress-related pathologies.

Introduction: The Double-Edged Sword of Myeloperoxidase in Inflammation

Myeloperoxidase is a heme-containing peroxidase that plays a central role in the antimicrobial activity of phagocytes.[1][2] Upon activation, neutrophils and monocytes release MPO into the phagosome and the extracellular space.[3][4] In the presence of hydrogen peroxide (H₂O₂) and chloride ions, MPO catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent.[1][2]

While crucial for eliminating pathogens, the excessive and prolonged activity of MPO contributes significantly to the pathophysiology of numerous acute and chronic inflammatory conditions, including:

  • Cardiovascular Diseases: MPO-mediated oxidation of lipoproteins contributes to atherosclerosis and plaque instability.[2]

  • Neurodegenerative Diseases: MPO is implicated in the oxidative stress and neuroinflammation associated with conditions like Alzheimer's and Parkinson's disease.[3][4]

  • Autoimmune Diseases: Elevated MPO levels are found in various autoimmune disorders, where it contributes to tissue damage.

  • Lung Diseases: MPO plays a role in the inflammatory responses in conditions like COVID-19 and chronic obstructive pulmonary disease (COPD).[5]

The detrimental effects of MPO are primarily mediated by the reactive oxidants it produces, which can damage host biomolecules, leading to cellular dysfunction and amplifying the inflammatory cascade.[4] This has led to the development of MPO inhibitors as a potential therapeutic class for a wide range of diseases.[1]

This compound: A Potent Myeloperoxidase Inhibitor

This compound, also known as N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine, is a small molecule inhibitor of myeloperoxidase. It has been identified as a potent tool for studying the role of MPO in various pathological processes.

Quantitative Data

The available quantitative data for this compound is summarized in the table below, providing key metrics for its inhibitory activity.

ParameterValueSpecies/SystemReference
IC₅₀ 44 nMCell-free assay[6]
Inhibition of MPO activity ~51-59%Human plasma (ex vivo)[5]
Concentration for in vitro inhibition 10 µMHuman plasma (ex vivo)[5]

Note on IC₅₀: The half maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]

Mechanism of Action

MPO inhibitors function by specifically targeting and blocking the enzymatic activity of myeloperoxidase.[1] By binding to the enzyme, they prevent the catalysis of hypochlorous acid formation from hydrogen peroxide and chloride ions.[1] This targeted action mitigates the excessive production of reactive oxygen species (ROS) and other damaging oxidative compounds, thereby reducing tissue damage and inflammation.[1] The specificity of MPO inhibitors offers a potential advantage over general antioxidants by targeting a key enzymatic source of pathological oxidative stress.[1]

MPO-Mediated Inflammatory Signaling Pathways: A Potential Role for this compound

While direct evidence of this compound's effect on specific inflammatory signaling pathways is limited, its inhibition of MPO activity suggests a potential to modulate key downstream cascades implicated in inflammation. MPO and its products are known to influence several critical signaling pathways, including NF-κB and MAPK.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. MPO-derived oxidants can activate the NF-κB pathway, leading to a positive feedback loop that perpetuates inflammation. By inhibiting MPO, this compound could potentially attenuate NF-κB activation and subsequent pro-inflammatory gene expression.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MPO Myeloperoxidase (MPO) Inflammatory_Stimuli->MPO Activates MPO_IN_28 This compound MPO_IN_28->MPO Inhibits ROS Reactive Oxygen Species (ROS) MPO->ROS Generates IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (Cytokines, Chemokines) NFkB_nucleus->Gene_Expression Induces

Caption: Hypothetical modulation of the NF-κB pathway by this compound.
The MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Oxidative stress, often initiated by MPO, is a potent activator of the JNK and p38 MAPK pathways, which in turn can lead to the production of pro-inflammatory cytokines. Inhibition of MPO by this compound may therefore lead to a reduction in MAPK-mediated inflammation.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress) MPO Myeloperoxidase (MPO) Stress_Stimuli->MPO Activates MPO_IN_28 This compound MPO_IN_28->MPO Inhibits ROS Reactive Oxygen Species (ROS) MPO->ROS Generates MAPKKK MAPKKK ROS->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Caption: Potential impact of this compound on the MAPK signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the role of this compound in inflammation.

In Vitro MPO Inhibition Assay

This protocol describes a cell-free assay to determine the IC₅₀ of this compound.

Materials:

  • Human Myeloperoxidase (MPO), purified

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sulfuric acid (H₂SO₄), 2M

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in PBS to create a range of concentrations.

  • In a 96-well plate, add 50 µL of MPO solution (final concentration, e.g., 1-5 nM) to each well.

  • Add 50 µL of the this compound dilutions or vehicle (DMSO in PBS) to the respective wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 50 µL of a substrate solution containing H₂O₂ (final concentration, e.g., 100 µM) and TMB (final concentration, e.g., 1 mM).

  • Allow the reaction to proceed for 10-15 minutes at room temperature, protected from light.

  • Stop the reaction by adding 50 µL of 2M H₂SO₄.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MPO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inhibitor Prepare this compound serial dilutions Add_Inhibitor Add this compound/ vehicle Prepare_Inhibitor->Add_Inhibitor Prepare_MPO Prepare MPO solution Add_MPO Add MPO to 96-well plate Prepare_MPO->Add_MPO Prepare_Substrate Prepare H₂O₂/TMB substrate solution Add_Substrate Add substrate solution Prepare_Substrate->Add_Substrate Add_MPO->Add_Inhibitor Incubate_1 Incubate (15 min) Add_Inhibitor->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate (10-15 min) Add_Substrate->Incubate_2 Stop_Reaction Add H₂SO₄ Incubate_2->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50 Cellular_Anti_Inflammatory_Assay cluster_endpoints Endpoint Analysis Seed_Cells Seed Macrophages Pretreat Pre-treat with This compound/vehicle Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Measure_NO Measure Nitric Oxide (Griess Assay) Stimulate->Measure_NO Measure_Cytokines Measure Cytokines (ELISA) Stimulate->Measure_Cytokines Analyze_Signaling Analyze Signaling (Western Blot) Stimulate->Analyze_Signaling

References

An In-depth Technical Guide to the Applications of MPO-IN-28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPO-IN-28 is a versatile small molecule with a primary, potent inhibitory activity against myeloperoxidase (MPO), an enzyme deeply implicated in inflammatory processes and oxidative stress.[1] Beyond its role as an MPO inhibitor, this compound also exhibits antagonist activity at the adenosine (B11128) A2B receptor and agonist activity at the neuropeptide Y-like receptor 7 (NPYLR7).[2] This multifaceted pharmacological profile makes this compound a valuable tool for research in a variety of fields, including inflammation, cardiovascular disease, and neurobiology. This guide provides a comprehensive overview of the known applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Activities and Quantitative Data

This compound has been characterized as a potent inhibitor of myeloperoxidase. Its activity has been quantified in various assays, and it also demonstrates notable affinity for other biological targets.

TargetActivityValueCell/Assay SystemReference
Myeloperoxidase (MPO)Inhibition (IC50)44 nMCell-free assay[1]
Adenosine A2B ReceptorAntagonist (Ki)2.15 µMHEK293 cells expressing human receptor[2]
Neuropeptide Y-like Receptor 7 (NPYLR7)AgonistInduces calcium mobilization at 10 µMHEK293T cells expressing mosquito (A. aegypti) NPYLR7[2]
Blood-feeding Behavior (A. aegypti)InhibitionEffective at 100 µMDietary administration in mosquitos[2]
MPO Activity in PlasmaInhibition~51-59% decrease at 10 µMCOVID-19 patient plasma[3]

Signaling Pathways and Mechanisms of Action

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase is a heme-containing peroxidase primarily found in neutrophils. During inflammation, activated neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl) and other reactive oxygen species (ROS). These potent oxidants, while crucial for pathogen defense, can also cause significant damage to host tissues when produced in excess, contributing to the pathology of numerous inflammatory diseases.[4][5] this compound, by inhibiting MPO, blocks the production of these damaging oxidants.

MPO_Inhibition cluster_Neutrophil Neutrophil Activation cluster_Extracellular Extracellular Space Inflammatory_Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil MPO_Release MPO Release Neutrophil->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Tissue_Damage Tissue Damage & Inflammation HOCl->Tissue_Damage MPO_IN_28 This compound MPO_IN_28->MPO Inhibition

Myeloperoxidase (MPO) inhibition pathway by this compound.
Adenosine A2B Receptor Antagonism

The adenosine A2B receptor is a G-protein coupled receptor that is activated by adenosine. It is generally considered a low-affinity receptor for adenosine and is thought to be primarily activated under conditions of high adenosine concentration, such as inflammation and hypoxia.[6] Activation of the A2B receptor can have pro-inflammatory effects in certain contexts.[7][8] By acting as an antagonist, this compound can block these adenosine-mediated effects.

A2B_Antagonism cluster_Cell Target Cell Adenosine Adenosine A2B_Receptor Adenosine A₂B Receptor Adenosine->A2B_Receptor G_Protein G Protein Activation A2B_Receptor->G_Protein Downstream_Signaling Downstream Signaling G_Protein->Downstream_Signaling MPO_IN_28 This compound MPO_IN_28->A2B_Receptor Antagonism

Adenosine A2B receptor antagonism by this compound.
Neuropeptide Y-like Receptor 7 (NPYLR7) Agonism

In the mosquito Aedes aegypti, the Neuropeptide Y-like Receptor 7 (NPYLR7) plays a key role in regulating host-seeking behavior. Activation of this receptor after a blood meal suppresses the mosquito's drive to find a host.[9] this compound acts as an agonist for this receptor, mimicking the natural ligand and inducing a state of satiety, thereby inhibiting biting behavior.[2]

NPYLR7_Agonism cluster_Mosquito_Neuron Mosquito Neuron MPO_IN_28 This compound NPYLR7 NPYLR7 MPO_IN_28->NPYLR7 Agonism Calcium_Mobilization Ca²⁺ Mobilization NPYLR7->Calcium_Mobilization Suppression_of_Host_Seeking Suppression of Host-Seeking Calcium_Mobilization->Suppression_of_Host_Seeking

NPYLR7 agonism by this compound in mosquitoes.

Experimental Protocols

MPO Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available MPO inhibitor screening kits and is suitable for determining the IC50 of this compound.

Materials:

  • Human Myeloperoxidase (MPO)

  • This compound

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • Hydrogen Peroxide (H₂O₂)

  • 3,3',5,5'-Tetramethylbenzidine (TMB) substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in Assay Buffer.

  • In a 96-well plate, add 50 µL of the this compound dilutions to the appropriate wells. Include wells for a vehicle control (solvent without inhibitor) and a no-enzyme control.

  • Add 25 µL of MPO solution to each well (except the no-enzyme control) and incubate for 15 minutes at room temperature.

  • Prepare the TMB substrate solution according to the manufacturer's instructions.

  • Initiate the reaction by adding 50 µL of H₂O₂ solution to each well.

  • Immediately add 50 µL of the TMB substrate solution to each well.

  • Incubate the plate at room temperature for 10-20 minutes, protected from light.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Adenosine A2B Receptor Binding Assay (Radioligand)

This protocol is a general guideline for a competitive radioligand binding assay to determine the Ki of this compound for the A2B receptor.

Materials:

  • Cell membranes prepared from cells expressing the human adenosine A2B receptor (e.g., HEK293-A2B)

  • This compound

  • A suitable radioligand for the A2B receptor (e.g., [³H]DPCPX)

  • Non-specific binding control (e.g., a high concentration of a known A2B antagonist)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a serial dilution of this compound in Binding Buffer.

  • In a 96-well plate, add 50 µL of the this compound dilutions to the appropriate wells. Include wells for total binding (no competitor) and non-specific binding.

  • Add 50 µL of the radioligand solution (at a concentration near its Kd) to each well.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters several times with ice-cold Binding Buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding for each concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10][11]

NPYLR7 Agonist Assay (Calcium Mobilization)

This protocol describes a cell-based assay to measure the agonist activity of this compound at the NPYLR7 receptor by detecting changes in intracellular calcium.

Materials:

  • HEK293T cells transiently or stably expressing the Aedes aegypti NPYLR7 and a promiscuous G-protein (e.g., Gα16)

  • This compound

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom microplates

  • A fluorescent plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Seed the NPYLR7-expressing cells into the microplate and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a serial dilution of this compound in Assay Buffer.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Wash the cells with Assay Buffer to remove excess dye.

  • Place the cell plate into the fluorescent plate reader.

  • Establish a baseline fluorescence reading.

  • Use the instrument's liquid handler to add the this compound dilutions to the cells.

  • Immediately begin kinetic reading of the fluorescence signal for several minutes.

  • Analyze the data by calculating the change in fluorescence (ΔF) or the ratio of fluorescence over baseline (F/F₀).

  • Determine the EC50 value of this compound for NPYLR7 activation.[12][13][14]

Experimental Workflows

The following diagrams illustrate typical experimental workflows for characterizing the in vitro activities of this compound.

MPO_Inhibition_Workflow start Start prep_reagents Prepare Reagents (MPO, this compound, Substrate) start->prep_reagents serial_dilution Serial Dilution of This compound prep_reagents->serial_dilution plate_setup Plate Setup (Inhibitor, MPO) serial_dilution->plate_setup incubation Incubation plate_setup->incubation reaction_init Initiate Reaction (Add H₂O₂ & Substrate) incubation->reaction_init read_absorbance Read Absorbance reaction_init->read_absorbance data_analysis Data Analysis (Calculate IC₅₀) read_absorbance->data_analysis end End data_analysis->end

Workflow for MPO Inhibition Assay.

Receptor_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, This compound) start->prep_reagents serial_dilution Serial Dilution of This compound prep_reagents->serial_dilution plate_setup Plate Setup (Inhibitor, Radioligand, Membranes) serial_dilution->plate_setup incubation Incubation plate_setup->incubation filtration Filtration & Washing incubation->filtration scintillation_count Scintillation Counting filtration->scintillation_count data_analysis Data Analysis (Calculate Kᵢ) scintillation_count->data_analysis end End data_analysis->end

Workflow for Radioligand Binding Assay.

Calcium_Mobilization_Workflow start Start cell_seeding Seed NPYLR7-expressing Cells start->cell_seeding dye_loading Load Cells with Calcium Dye cell_seeding->dye_loading prep_compounds Prepare this compound Dilutions dye_loading->prep_compounds read_fluorescence Kinetic Fluorescence Reading prep_compounds->read_fluorescence data_analysis Data Analysis (Calculate EC₅₀) read_fluorescence->data_analysis end End data_analysis->end

References

MPO-IN-28: A Technical Guide for Studying Neutrophil-Mediated Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloperoxidase (MPO) is a critical enzyme in neutrophils, playing a dual role in host defense and the propagation of inflammatory diseases. As a key component of the neutrophil's armamentarium, MPO catalyzes the formation of potent reactive oxidants that, while essential for pathogen clearance, can also inflict significant damage to host tissues, thereby exacerbating inflammatory conditions. The study of MPO's role in neutrophil-mediated inflammation is crucial for the development of novel therapeutics for a wide range of diseases, including cardiovascular, neurodegenerative, and autoimmune disorders.

This technical guide focuses on MPO-IN-28, a potent and irreversible inhibitor of myeloperoxidase. It provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its application in studying neutrophil function. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the intricate roles of neutrophils and MPO in inflammation.

Important Note on Chemical Identity: A significant discrepancy exists in the public domain regarding the chemical identity of this compound. While several chemical suppliers identify a compound with CAS number 37836-90-1 as a potent, irreversible myeloperoxidase inhibitor, at least one major supplier, Cayman Chemical, lists a compound with the same CAS number and the name "this compound" as an adenosine (B11128) A2B receptor antagonist with a different chemical structure and no reported MPO inhibitory activity. The references provided by Cayman Chemical do not pertain to MPO inhibition. This guide proceeds based on the information from suppliers that characterize this compound as a direct MPO inhibitor. Researchers are strongly advised to verify the identity and activity of any purchased compound through independent analysis.

Introduction to Myeloperoxidase in Neutrophil-Mediated Inflammation

Neutrophils are the most abundant leukocytes in human circulation and are the first responders to sites of infection and injury.[1] A hallmark of their function is the respiratory burst, a rapid release of reactive oxygen species (ROS) used to kill invading pathogens.[2] Myeloperoxidase is a heme-containing enzyme stored in the azurophilic granules of neutrophils and constitutes a major component of their antimicrobial arsenal.[1]

Upon neutrophil activation, MPO is released into the phagosome and the extracellular space.[1] In the presence of hydrogen peroxide (H₂O₂), also generated during the respiratory burst, and chloride ions, MPO produces hypochlorous acid (HOCl), a highly potent antimicrobial agent.[2] However, the indiscriminate reactivity of HOCl and other MPO-derived oxidants can lead to modification and damage of host biomolecules, contributing to tissue injury and the amplification of the inflammatory response.[1]

The inhibition of MPO activity is, therefore, a promising therapeutic strategy for a multitude of inflammatory diseases. Small molecule inhibitors of MPO allow for the targeted investigation of its role in various pathological processes.

This compound: A Potent Myeloperoxidase Inhibitor

This compound is described by several suppliers as a potent and irreversible inhibitor of myeloperoxidase.[3][4][5] Its inhibitory activity has been quantified in various in vitro assays.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound as an MPO inhibitor.

ParameterValueSource(s)
IC₅₀ (Myeloperoxidase Inhibition) 44 nM[3][4][5]
IC₅₀ (MPO-mediated LDL oxidation) 90 nM[3]
IC₅₀ (MPO chlorination activity in neutrophils) ~93.1 µM[3]
Effective Concentration (in vitro endothelial assay) 10 µM[6]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways governed by MPO and the workflows for studying its inhibition are fundamental for robust experimental design.

Myeloperoxidase-Driven Inflammatory Signaling

MPO's enzymatic activity generates reactive oxidants that can influence multiple signaling pathways within and outside the neutrophil, contributing to the inflammatory cascade.

MPO_Signaling cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Milieu Neutrophil_Activation Neutrophil Activation Respiratory_Burst Respiratory Burst Neutrophil_Activation->Respiratory_Burst MPO_Release MPO Release (Degranulation) Neutrophil_Activation->MPO_Release H2O2 H₂O₂ Respiratory_Burst->H2O2 MPO MPO MPO_Release->MPO H2O2_ext H₂O₂ H2O2->H2O2_ext MPO_ext MPO MPO->MPO_ext HOCl HOCl HOCl_ext HOCl MPO_ext->HOCl_ext + H₂O₂ + Cl⁻ Tissue_Damage Tissue Damage HOCl_ext->Tissue_Damage Inflammation_Amp Inflammation Amplification Tissue_Damage->Inflammation_Amp MPO_IN_28 This compound MPO_IN_28->MPO_ext Inhibition

Myeloperoxidase (MPO) signaling cascade and the inhibitory action of this compound.
General Experimental Workflow for Studying MPO Inhibition

The following diagram illustrates a typical workflow for assessing the efficacy of an MPO inhibitor like this compound on neutrophil functions.

Experimental_Workflow start Start isolate_neutrophils Isolate Neutrophils (from whole blood) start->isolate_neutrophils pre_incubate Pre-incubate with This compound or Vehicle isolate_neutrophils->pre_incubate stimulate Stimulate Neutrophils (e.g., PMA, fMLP) pre_incubate->stimulate functional_assays Perform Functional Assays stimulate->functional_assays chemotaxis Chemotaxis Assay functional_assays->chemotaxis netosis NETosis Assay functional_assays->netosis respiratory_burst Respiratory Burst Assay functional_assays->respiratory_burst degranulation Degranulation Assay functional_assays->degranulation data_analysis Data Analysis and Interpretation chemotaxis->data_analysis netosis->data_analysis respiratory_burst->data_analysis degranulation->data_analysis end End data_analysis->end

A generalized workflow for evaluating the impact of this compound on key neutrophil functions.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays to study neutrophil-mediated inflammation and the effects of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Neutrophil Isolation from Human Blood

Objective: To isolate a pure population of neutrophils from fresh human whole blood.

Materials:

  • Freshly drawn human blood with anticoagulant (e.g., EDTA, Heparin)

  • Ficoll-Paque PLUS

  • Dextran T500

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate (B84403) Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with HBSS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate and discard the upper layers, leaving the granulocyte and erythrocyte layers at the bottom.

  • Transfer the granulocyte/erythrocyte pellet to a new 50 mL tube.

  • Add 3% Dextran in HBSS to the pellet at a 1:5 ratio (pellet volume:Dextran solution volume). Mix gently by inversion.

  • Allow the erythrocytes to sediment by gravity for 30-45 minutes at room temperature.

  • Carefully collect the leukocyte-rich supernatant and transfer it to a new 50 mL tube.

  • Centrifuge the supernatant at 250 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature.

  • Stop the lysis by adding 30 mL of HBSS.

  • Centrifuge at 250 x g for 10 minutes and discard the supernatant.

  • Wash the cell pellet twice with HBSS.

  • Resuspend the final neutrophil pellet in an appropriate buffer for your downstream assay (e.g., RPMI 1640 with 10% FBS).

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil population should be >95%.

In Vitro MPO Activity Assay

Objective: To measure the enzymatic activity of MPO in a cell-free system and assess the inhibitory effect of this compound.

Materials:

  • Purified human MPO

  • MPO Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Hydrogen peroxide (H₂O₂)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute in MPO Assay Buffer to desired concentrations.

  • In a 96-well plate, add 50 µL of MPO Assay Buffer (blank), vehicle control (buffer with DMSO), and this compound at various concentrations.

  • Add 25 µL of purified human MPO solution to all wells except the blank.

  • Pre-incubate the plate for 15 minutes at 37°C.

  • Prepare the reaction mixture by combining the TMB substrate solution and H₂O₂ according to the manufacturer's instructions.

  • Initiate the reaction by adding 100 µL of the reaction mixture to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 650 nm for TMB) in kinetic mode for 10-20 minutes at 37°C using a microplate reader.

  • The rate of change in absorbance is proportional to the MPO activity.

  • Calculate the percentage of MPO inhibition for each concentration of this compound and determine the IC₅₀ value.

Neutrophil Extracellular Trap (NETosis) Assay

Objective: To quantify the formation of NETs by neutrophils and evaluate the effect of this compound.

Materials:

  • Isolated human neutrophils

  • RPMI 1640 medium

  • Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimuli

  • SYTOX Green or other cell-impermeable DNA dye

  • This compound

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed isolated neutrophils in a 96-well plate at a density of 1-2 x 10⁵ cells/well in RPMI 1640.

  • Add this compound or vehicle control to the wells and pre-incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Add SYTOX Green to a final concentration of 100-500 nM.

  • Induce NETosis by adding PMA (e.g., 25-100 nM final concentration). Include an unstimulated control.

  • Measure the fluorescence (Excitation: ~485 nm, Emission: ~520 nm) immediately and then kinetically every 15-30 minutes for 2-4 hours at 37°C.

  • Alternatively, for visualization, after 2-4 hours of stimulation, fix the cells with 4% paraformaldehyde, and stain for DNA (e.g., DAPI) and MPO or citrullinated histone H3 using immunofluorescence.

  • Quantify the fluorescence intensity over time or the area of NETs visualized by microscopy.

Respiratory Burst Assay (ROS Production)

Objective: To measure the production of reactive oxygen species by neutrophils and assess the impact of this compound.

Materials:

  • Isolated human neutrophils

  • HBSS with Ca²⁺/Mg²⁺

  • PMA or fMLP (N-formylmethionyl-leucyl-phenylalanine)

  • Dihydrorhodamine 123 (DHR 123) or other ROS-sensitive fluorescent probe

  • This compound

  • 96-well white or black microplate

  • Fluorescence microplate reader

Procedure:

  • Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺.

  • In a 96-well plate, add neutrophils (e.g., 2 x 10⁵ cells/well).

  • Add this compound or vehicle control and incubate for 15-30 minutes at 37°C.

  • Add DHR 123 to a final concentration of 1-5 µM and incubate for another 15 minutes.

  • Stimulate the respiratory burst by adding PMA (e.g., 100 nM) or fMLP (e.g., 1 µM).

  • Immediately measure the fluorescence (Excitation: ~500 nm, Emission: ~536 nm for rhodamine 123) kinetically for 60-90 minutes at 37°C.

  • The rate of increase in fluorescence corresponds to the rate of ROS production.

Neutrophil Chemotaxis Assay

Objective: To evaluate the directed migration of neutrophils towards a chemoattractant and the effect of this compound.

Materials:

  • Isolated human neutrophils

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Chemoattractant (e.g., fMLP, IL-8)

  • This compound

  • Boyden chamber or other chemotaxis system (e.g., Transwell inserts with 3-5 µm pores)

  • 24-well plate

  • Fluorescent dye for cell labeling (e.g., Calcein-AM) or a method for cell counting

Procedure:

  • Label isolated neutrophils with Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled neutrophils in chemotaxis buffer.

  • Pre-incubate the neutrophils with this compound or vehicle control for 30 minutes at 37°C.

  • In the lower chamber of the Boyden system, add the chemoattractant solution. In control wells, add only chemotaxis buffer.

  • Place the Transwell insert into the well, creating an upper and lower chamber.

  • Add the pre-incubated neutrophil suspension to the upper chamber.

  • Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, carefully remove the insert.

  • Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

  • Alternatively, non-migrated cells can be wiped from the top of the membrane, and the migrated cells on the bottom of the membrane can be fixed, stained, and counted under a microscope.

Conclusion

This compound, as characterized by several suppliers, is a valuable tool for investigating the role of myeloperoxidase in neutrophil-mediated inflammation. Its high potency and irreversible mechanism of action make it suitable for a range of in vitro studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted functions of MPO in health and disease. Given the existing discrepancy in the chemical identity of this compound, it is imperative for researchers to exercise due diligence in sourcing and validating this compound to ensure the accuracy and reproducibility of their findings. Further research is warranted to fully elucidate the in vivo efficacy and the precise molecular interactions of this compound within the complex inflammatory milieu.

References

MPO-IN-28: A Technical Guide to a Potent Myeloperoxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MPO-IN-28, a potent and irreversible inhibitor of Myeloperoxidase (MPO). The information presented herein is intended to support research and development efforts by providing detailed chemical properties, mechanism of action, in vitro efficacy data, and relevant experimental protocols.

Core Compound Characteristics

This compound is a small molecule inhibitor belonging to the quinazoline (B50416) chemical class. It has been identified as a highly potent, irreversible, and mechanism-based inhibitor of MPO.[1][2] Beyond its primary target, this compound has been noted to exhibit other bioactivities, including antagonism of the adenosine (B11128) A2B receptor and agonism of the neuropeptide Y-like receptor 7 (NPYLR7).[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 37836-90-1[1][2][3]
Molecular Formula C11H13N5O[1][2][3]
Molecular Weight 231.25 g/mol [1][4]
IUPAC Name N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine[3]
SMILES COc1ccc2c(C)nc(NC(N)=N)nc2c1[1][2]
Appearance Solid[3]
Purity ≥98%[2][3]
Solubility DMSO: 22.73 - 46 mg/mL (98.29 - 198.91 mM)[1][2][4]
Water: Insoluble[4]
Ethanol: Insoluble[4]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1][4]
In Vitro Biological Activity

This compound has demonstrated potent and selective inhibitory activity against MPO in various in vitro assays. A summary of its key biological activities is presented below.

ParameterValueAssay SystemReference
MPO Inhibition (IC50) 44 nMCell-free assay[1][2][4]
MPO-mediated LDL Oxidation Inhibition (IC50) 90 nMCell-free assay[5]
MPO Chlorination Activity Inhibition (IC50) ~93.1 µMHuman neutrophils[5]
Adenosine A2B Receptor Antagonism (Ki) 2.15 µMHEK293 cells expressing human receptor[3]
NPYLR7 Agonism Activity at 10 µMHEK293T cells expressing mosquito receptor[3]
Normal Human Dermal Fibroblast Growth Inhibition (IC50) 17 µMNHDF cells[1]

Mechanism of Action

This compound acts as an irreversible, mechanism-based inhibitor of Myeloperoxidase.[1] This mode of action implies that the compound is chemically transformed by the MPO enzyme into a reactive species that then covalently binds to the enzyme, leading to its inactivation. This is supported by the observation that in the absence of hydrogen peroxide (H2O2), a necessary co-substrate for MPO activity, this compound does not inhibit the enzyme.[1]

The catalytic cycle of MPO involves the reaction with H2O2 to form a highly reactive intermediate, which then oxidizes substrates like chloride ions to produce hypochlorous acid (HOCl).[6] this compound is believed to interact with this enzymatic cycle, leading to the irreversible inactivation of MPO.

MPO_Inhibition_Pathway MPO Myeloperoxidase (MPO) (Active) MPO_Intermediate MPO-H2O2 Complex (Reactive Intermediate) MPO->MPO_Intermediate + H2O2 H2O2 MPO_Intermediate->MPO Regeneration Inactive_MPO Irreversibly Inactivated MPO Substrate Substrate (e.g., Cl-) MPO_IN_28 This compound Reactive_Metabolite Reactive Metabolite MPO_IN_28->Reactive_Metabolite Metabolic Activation by MPO Intermediate Reactive_Metabolite->MPO_Intermediate Covalent Binding Oxidized_Product Oxidized Product (e.g., HOCl) Substrate->Oxidized_Product Oxidation

Mechanism of Irreversible MPO Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and extension of these findings.

Cell-Free MPO Inhibition Assay

This protocol is based on the general principles of MPO activity assays.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MPO activity.

  • Materials:

    • Human MPO enzyme

    • This compound

    • Hydrogen peroxide (H2O2)

    • Guaiacol (or another suitable chromogenic substrate)

    • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add MPO enzyme to the assay buffer.

    • Add serial dilutions of this compound to the wells.

    • Add the chromogenic substrate (e.g., 30 µM guaiacol).

    • Initiate the reaction by adding H2O2.

    • Monitor the change in absorbance at the appropriate wavelength over time using a microplate reader.

    • The IC50 value is calculated by plotting the percentage of MPO inhibition against the logarithm of the inhibitor concentration.

MPO-Mediated LDL Oxidation Assay
  • Objective: To assess the ability of this compound to inhibit the oxidation of low-density lipoprotein (LDL) by MPO.

  • Materials:

    • Human MPO enzyme

    • Human LDL

    • This compound

    • H2O2

    • Phosphate-buffered saline (PBS)

    • Reagents for detecting LDL oxidation (e.g., thiobarbituric acid reactive substances - TBARS assay)

  • Procedure:

    • Incubate LDL with MPO and various concentrations of this compound in PBS.

    • Initiate the oxidation reaction by adding H2O2.

    • Incubate the reaction mixture for a defined period at 37°C.

    • Stop the reaction and measure the extent of LDL oxidation using a suitable method, such as the TBARS assay.

    • Calculate the IC50 value for the inhibition of LDL oxidation.

Human Neutrophil Chlorination Activity Assay
  • Objective: To determine the effect of this compound on the chlorination activity of MPO in a cellular context.

  • Materials:

    • Isolated human neutrophils

    • This compound

    • Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator

    • Taurine (B1682933)

    • Reagents for the detection of taurine chloramine (B81541)

  • Procedure:

    • Isolate human neutrophils from fresh human blood.

    • Pre-incubate the neutrophils with various concentrations of this compound.

    • Stimulate the neutrophils with PMA to induce the respiratory burst and MPO release.

    • Add taurine, which is converted to taurine chloramine by the MPO/H2O2/Cl- system.

    • Measure the amount of taurine chloramine produced.

    • Calculate the IC50 for the inhibition of MPO's chlorination activity.

Endothelial Glycocalyx Shedding Assay

This protocol is based on a study investigating the effect of MPO inhibitors on endothelial glycocalyx shedding induced by COVID-19 plasma.[7]

  • Objective: To determine if this compound can reduce the shedding of endothelial glycocalyx components from human aortic endothelial cells (HAECs).

  • Materials:

    • Primary Human Aortic Endothelial Cells (HAECs)

    • Cell culture medium

    • Plasma from COVID-19 patients (or other inflammatory stimuli)

    • This compound (10 µM)

    • ELISA kits for syndecan-1 and glypican-1

  • Procedure:

    • Culture HAECs to confluence in appropriate cell culture plates.

    • Treat the HAECs with plasma (untreated or pre-treated with 10 µM this compound).

    • Incubate for a specified period.

    • Collect the cell culture supernatant.

    • Measure the concentrations of shed syndecan-1 and glypican-1 in the supernatant using ELISA.

    • Compare the levels of shedding between untreated and this compound-treated conditions.

HAEC_Workflow start Start culture_haec Culture Human Aortic Endothelial Cells (HAECs) to confluence start->culture_haec treat_cells Incubate HAECs with prepared plasma samples culture_haec->treat_cells prepare_plasma Prepare Plasma Samples: 1. Untreated 2. Treated with 10 µM this compound prepare_plasma->treat_cells collect_supernatant Collect Cell Culture Supernatant treat_cells->collect_supernatant elisa Measure Syndecan-1 and Glypican-1 levels using ELISA collect_supernatant->elisa analyze Compare Shedding Levels between Treated and Untreated Groups elisa->analyze end End analyze->end

Experimental Workflow for the HAEC Glycocalyx Shedding Assay.

In Vivo Studies

To date, there is a lack of publicly available data on the in vivo pharmacokinetics, pharmacodynamics, efficacy, or toxicology of this compound in animal models. While other MPO inhibitors have been investigated in preclinical models of inflammatory diseases such as atherosclerosis and multiple sclerosis, specific in vivo studies on this compound have not been reported in the reviewed literature.

Summary and Future Directions

This compound is a potent, irreversible inhibitor of myeloperoxidase with well-characterized in vitro activity. Its ability to block MPO-mediated oxidative processes suggests potential therapeutic applications in a range of inflammatory and cardiovascular diseases where MPO is implicated in the pathology.

Future research should focus on:

  • In vivo characterization: Pharmacokinetic and pharmacodynamic studies in relevant animal models are crucial to understand the compound's behavior in a biological system.

  • Efficacy studies: Evaluation of this compound in preclinical models of diseases such as atherosclerosis, vasculitis, and neuroinflammatory conditions.

  • Selectivity profiling: Further characterization of its activity against other peroxidases and off-target interactions.

  • Toxicology assessment: Comprehensive safety and toxicology studies to determine its therapeutic window.

The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound.

References

MPO-IN-28 as a Neuropeptide Y-like Receptor 7 Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MPO-IN-28, a small molecule identified as an agonist for the Neuropeptide Y-like Receptor 7 (NPYLR7). While primarily characterized as a potent inhibitor of myeloperoxidase (MPO), this compound exhibits a distinct activity as an agonist of NPYLR7, specifically in the mosquito species Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses. This document details the compound's dual activities, focusing on its role as an NPYLR7 agonist. It includes quantitative data for a representative compound from the same chemical class, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. The findings presented here are of significant interest for research into novel vector control strategies aimed at modulating mosquito behavior.

Introduction

This compound, chemically known as N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine, is a multifaceted small molecule. It was initially identified as a potent inhibitor of human myeloperoxidase (MPO), an enzyme implicated in inflammatory processes.[1][2][3][4] However, subsequent high-throughput screening has unveiled a novel and specific function: this compound acts as an agonist for the Neuropeptide Y-like Receptor 7 (NPYLR7) in the mosquito Aedes aegypti.[5]

Activation of NPYLR7 in Ae. aegypti is a key signaling event that suppresses the mosquito's host-seeking and biting behavior, a natural process that occurs after a blood meal to allow for egg development.[6][7] The discovery of small-molecule agonists for this receptor, such as this compound and its analogues, opens a new avenue for developing "behavior-modifying" insecticides or repellents that could prevent disease transmission by suppressing the mosquito's drive to bite humans.

This guide will focus on the characterization of this compound and its related compounds as Ae. aegypti NPYLR7 agonists.

Chemical and Pharmacological Properties

This compound is a synthetic compound with a quinazoline-guanidine core structure. Its primary known activities are summarized below.

PropertyValueSource
IUPAC Name N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine[5]
Molecular Formula C₁₁H₁₃N₅O[2][5]
Molecular Weight 231.25 g/mol [2][8]
CAS Number 37836-90-1[2][5]
Primary Activity Myeloperoxidase (MPO) Inhibitor[1][2][4]
IC₅₀ (MPO) 44 nM (cell-free assay)[2]
Secondary Activity Ae. aegypti NPYLR7 Agonist[5]

Quantitative Data: NPYLR7 Agonist Activity

The initial high-throughput screen that identified the quinazoline-guanidine scaffold included this compound. Subsequent structure-activity relationship (SAR) studies have produced more potent analogues. The data presented below is for TDI-012615 , a representative and potent agonist from this chemical series, characterized for its activity on Ae. aegypti NPYLR7.

CompoundTargetAssay TypeCell LineEC₅₀ (µM)Source
TDI-012615 Ae. aegypti NPYLR7Calcium MobilizationHEK293T1.62[9]
FMRFa3 (Peptide Control) Ae. aegypti NPYLR7Calcium MobilizationHEK293T4.11[9]

Signaling Pathway of Ae. aegypti NPYLR7

The experimental evidence from calcium mobilization assays suggests that the Ae. aegypti NPYLR7, upon activation by an agonist like this compound, couples to a G-protein that initiates the phospholipase C (PLC) signaling cascade. This is consistent with Gq-type G-protein coupling. The pathway leads to the production of inositol (B14025) trisphosphate (IP₃), which in turn triggers the release of calcium (Ca²⁺) from intracellular stores, a key event in cellular signaling.

NPYLR7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MPO_IN_28 This compound (Agonist) NPYLR7 NPYLR7 Receptor MPO_IN_28->NPYLR7 Binds Gq Gq Protein NPYLR7->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Neuronal Inhibition) Ca2->Cellular_Response Triggers

NPYLR7 Gq-mediated signaling pathway.

Experimental Protocols

The characterization of this compound and its analogues as Ae. aegypti NPYLR7 agonists is primarily achieved through a cell-based calcium mobilization assay.

Objective

To determine the potency (EC₅₀) of a test compound in activating the Ae. aegypti NPYLR7 receptor by measuring changes in intracellular calcium concentration.

Materials
  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

  • Plasmids:

    • Expression plasmid for Ae. aegypti NPYLR7.

    • Expression plasmid for a genetically encoded calcium indicator (e.g., GCaMP6s).

    • Expression plasmid for a promiscuous G-protein (e.g., mouse Gqα15) to couple the receptor to the calcium pathway.[9]

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Transfection reagent (e.g., Lipofectamine 2000).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Test compound (this compound or analogue) dissolved in DMSO.

    • Control agonist (e.g., FMRFa3 peptide).

  • Equipment:

    • 384-well microplates.

    • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Methodology
  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.

    • One day prior to the assay, co-transfect the cells with the NPYLR7, GCaMP6s, and Gqα15 plasmids using a suitable transfection reagent.

    • After 6-8 hours of incubation, trypsinize the cells and plate them into 384-well plates.

    • Incubate the plates overnight to allow for cell adherence and protein expression.[9]

  • Compound Preparation:

    • Prepare serial dilutions of the test compound (e.g., this compound) and the control agonist in assay buffer. The final DMSO concentration should be kept below 1%.

  • Calcium Mobilization Assay:

    • On the day of the assay, replace the culture medium in the 384-well plates with the assay buffer.

    • Place the plate into the fluorescence plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence (excitation ~470-495 nm, emission ~515-525 nm).

    • Use the automated injector to add the compound dilutions to the wells.

    • Immediately begin kinetic reading of fluorescence intensity for several minutes to capture the calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Normalize the data to the response of the control agonist (positive control) and buffer-only wells (negative control).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Experimental Workflow Diagram

The following diagram illustrates the high-throughput screening and validation workflow used to identify and characterize NPYLR7 agonists.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_validation Validation Transfection Co-transfect HEK293T cells (NPYLR7, GCaMP6s, Gqα15) Plating Plate cells in 384-well plates Transfection->Plating Compound_Addition Add compound library (e.g., this compound) Plating->Compound_Addition FLIPR Measure Ca²⁺ flux (Fluorescence Plate Reader) Compound_Addition->FLIPR Hit_ID Identify Primary Hits (Signal > Threshold) FLIPR->Hit_ID Dose_Response Dose-Response Curves for Hits Hit_ID->Dose_Response EC50 Calculate EC₅₀ (Potency) Dose_Response->EC50 Selectivity Selectivity Assays (vs. Human NPY Receptors) EC50->Selectivity In_Vivo In Vivo Behavioral Assays (Mosquito Biting Inhibition) Selectivity->In_Vivo

Workflow for NPYLR7 agonist identification.

Conclusion

This compound stands as a compelling example of a small molecule with dual, context-dependent activities. While its role as a myeloperoxidase inhibitor is well-documented, its function as an agonist for the Aedes aegypti Neuropeptide Y-like Receptor 7 highlights a promising and innovative direction for vector control. The ability of this compound and its more potent analogues to pharmacologically induce a state of satiety in mosquitoes, thereby suppressing their host-seeking and biting behaviors, presents a novel strategy to combat the spread of devastating mosquito-borne diseases. Further research into the structure-activity relationships of this chemical class and its in vivo efficacy and safety will be critical in translating this discovery into a practical tool for global health. This technical guide provides the foundational information required for researchers and drug development professionals to engage with and advance this exciting area of study.

References

An In-Depth Technical Guide to the Enzymatic Inhibition Kinetics of MPO-IN-28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of MPO-IN-28, a potent inhibitor of myeloperoxidase (MPO). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development of MPO-targeted therapeutics.

Quantitative Inhibition Data

This compound has been identified as a selective and irreversible inhibitor of myeloperoxidase.[1] The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50).

ParameterValueCell-Free/Cell-BasedReference
IC50 44 nMCell-free assay[2]
IC50 90 nMMPO-mediated LDL oxidation[1]
IC50 ~93.1 µMChlorination activity in human neutrophils[1]

Note: The significant difference in IC50 values between cell-free and cell-based assays suggests factors such as cell permeability, off-target effects, or the complex cellular environment may influence the inhibitor's efficacy.

Mechanism of Inhibition

This compound is characterized as a mechanism-based irreversible inhibitor.[1] This mode of action implies that the inhibitor is chemically transformed by the target enzyme into a reactive species that then covalently bonds to the enzyme, leading to its inactivation.[3] The specific kinetic parameters for this irreversible inhibition, such as the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_i), are not yet publicly available.

Experimental Protocols

While the precise, detailed protocol used for the initial determination of this compound's IC50 is not publicly documented, a general methodology for assessing MPO inhibition can be constructed based on standard laboratory practices and commercially available assay kits. The following represents a typical workflow for determining the IC50 of an MPO inhibitor.

General MPO Inhibition Assay (Peroxidation Activity)

This protocol is adapted from commercially available myeloperoxidase inhibitor screening kits and is suitable for determining the potency of inhibitors like this compound.[4]

Materials:

  • Human Myeloperoxidase (MPO) enzyme

  • MPO Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • MPO Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - ADHP)

  • Hydrogen Peroxide (H₂O₂)

  • This compound (or other test inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in MPO Assay Buffer to create a range of test concentrations.

    • Prepare a working solution of MPO enzyme in MPO Assay Buffer.

    • Prepare a working solution of H₂O₂ in MPO Assay Buffer.

    • Prepare a working solution of ADHP in a suitable solvent and then dilute in MPO Assay Buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • MPO Assay Buffer

      • This compound solution at various concentrations (or vehicle control)

      • MPO enzyme solution

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the H₂O₂ and ADHP substrate solution to each well.

    • Immediately measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm in kinetic mode for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic curve) for each inhibitor concentration.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of MPO activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

Myeloperoxidase Catalytic Cycle and Inhibition

Myeloperoxidase catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions. This process is crucial for the antimicrobial activity of neutrophils. Irreversible inhibitors like this compound block this cycle.

G MPO Catalytic Cycle and Inhibition cluster_cycle Catalytic Cycle cluster_inhibition Inhibition MPO (Fe3+) MPO (Fe3+) Compound I Compound I MPO (Fe3+)->Compound I H2O2 Inactive MPO Inactive MPO MPO (Fe3+)->Inactive MPO Compound I->MPO (Fe3+) Cl- -> HOCl Compound II Compound II Compound I->Compound II Substrate -> Radical Compound II->MPO (Fe3+) Substrate -> Radical This compound This compound

Caption: MPO catalytic cycle and its irreversible inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps involved in determining the IC50 value of this compound.

G IC50 Determination Workflow for this compound A Prepare Reagents (MPO, Substrate, H2O2, this compound) B Serial Dilution of this compound A->B C Pre-incubation (MPO + this compound) B->C D Initiate Reaction (Add Substrate + H2O2) C->D E Kinetic Measurement (Fluorescence) D->E F Data Analysis (Calculate Reaction Rates) E->F G IC50 Calculation (Dose-Response Curve) F->G

Caption: Step-by-step workflow for determining the IC50 of this compound.

Potential Downstream Signaling Pathways Affected by MPO Inhibition

Myeloperoxidase activity has been implicated in the activation of pro-inflammatory signaling pathways, such as NF-κB and p38 MAPK, in neutrophils.[5][6][7] By inhibiting MPO, this compound may indirectly modulate these pathways, leading to a reduction in the inflammatory response.

G Potential Impact of this compound on Inflammatory Signaling Inflammatory Stimulus Inflammatory Stimulus Neutrophil Activation Neutrophil Activation Inflammatory Stimulus->Neutrophil Activation MPO Release & Activity MPO Release & Activity Neutrophil Activation->MPO Release & Activity ROS Production ROS Production MPO Release & Activity->ROS Production This compound This compound This compound->MPO Release & Activity Inhibits NF-kB Activation NF-kB Activation ROS Production->NF-kB Activation p38 MAPK Activation p38 MAPK Activation ROS Production->p38 MAPK Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Activation->Pro-inflammatory Gene Expression p38 MAPK Activation->Pro-inflammatory Gene Expression Inflammatory Response Inflammatory Response Pro-inflammatory Gene Expression->Inflammatory Response

Caption: Postulated mechanism of this compound in modulating inflammatory signaling.

Conclusion

This compound is a potent, irreversible inhibitor of myeloperoxidase. While its IC50 has been determined, further studies are required to fully elucidate the kinetic parameters of its irreversible mechanism of action and to confirm its effects on downstream signaling pathways in relevant cellular and in vivo models. The information and protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance our understanding and therapeutic targeting of myeloperoxidase.

References

Methodological & Application

Application Notes and Protocols for MPO-IN-28 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MPO-IN-28 is a versatile small molecule inhibitor with documented activity against two distinct biological targets: Myeloperoxidase (MPO) and the Adenosine (B11128) A2B receptor. This dual activity makes it a valuable tool for in vitro research in immunology, inflammation, and cell signaling. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for in vitro studies.

Physicochemical Properties and Storage

PropertyValueReference
Molecular FormulaC₁₁H₁₃N₅O[1]
Molecular Weight231.3 g/mol [1]
AppearanceSolid[1]
SolubilityDMSO: 46 mg/mL (198.91 mM) (Slightly soluble)[1][2]
Water: Insoluble[2]
Ethanol: Insoluble[2]
StoragePowder: -20°C for up to 3 years[2]
Stock Solutions: -80°C for up to 1 year[2]

Quantitative Data Summary

The following tables summarize the known in vitro activities of this compound.

Table 1: Myeloperoxidase (MPO) Inhibition

ParameterValueAssay ConditionsReference
IC₅₀44 nMCell-free assay[2]
Effective Concentration10 µMInhibition of MPO-induced syndecan-1 shedding in Human Aortic Endothelial Cells (HAECs)[3]

Table 2: Adenosine A2B Receptor Antagonism

ParameterValueAssay ConditionsReference
Kᵢ2.15 µMHEK293 cells expressing the human adenosine A2B receptor[1]

Experimental Protocols

Cell-Free Myeloperoxidase (MPO) Inhibition Assay

This protocol describes a general method to determine the IC₅₀ of this compound against purified MPO.

Materials:

  • Purified human MPO

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Amplex UltraRed reagent

  • Assay buffer (e.g., 10 mM sodium acetate, pH 6.2)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Create a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the this compound dilutions.

  • Add purified MPO to each well and incubate for a specified time at 37°C.

  • Initiate the reaction by adding a solution containing H₂O₂ and Amplex UltraRed.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition for each concentration of this compound relative to a vehicle control (DMSO).

  • Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of MPO-Mediated Endothelial Glycocalyx Shedding in Human Aortic Endothelial Cells (HAECs)

This protocol is adapted from a study investigating the protective effects of this compound on the endothelial glycocalyx.[3]

Materials:

  • Human Aortic Endothelial Cells (HAECs)

  • Cell culture medium (e.g., Endothelial Cell Growth Medium)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Convalescent plasma (as a source of active MPO) or purified MPO and H₂O₂

  • Syndecan-1 ELISA kit

  • 6-well plates

Procedure:

  • Cell Culture: Culture HAECs in complete medium until confluent in 6-well plates.

  • Serum Starvation: Serum-starve the confluent HAECs for 6 hours.

  • Treatment:

    • Prepare a 10 µM working solution of this compound in cell culture medium. Note that the original study diluted the inhibitor in DMSO[3].

    • Co-incubate the cells with either:

      • 10% convalescent plasma (pre-treated with 10 µM this compound or vehicle).

      • 50 nM purified recombinant MPO and 30 µM H₂O₂ (with or without 10 µM this compound).

    • Include appropriate controls (untreated cells, cells with plasma/MPO alone, cells with this compound alone).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Quantification of Syndecan-1: Measure the concentration of shed syndecan-1 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of syndecan-1 in the this compound treated groups to the control groups to determine the extent of inhibition.

Adenosine A2B Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the adenosine A2B receptor.

Materials:

  • HEK293 cells stably expressing the human adenosine A2B receptor.

  • Radiolabeled adenosine receptor agonist (e.g., [³H]NECA).

  • This compound.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare membranes from the HEK293-A2B cells.

  • In a reaction tube, combine the cell membranes, a fixed concentration of the radiolabeled agonist, and varying concentrations of this compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the Kᵢ value by analyzing the competitive binding data using appropriate software.

Visualizations

MPO_Signaling_Pathway cluster_neutrophil Neutrophil cluster_extracellular Extracellular Space Inflammatory_Stimuli Inflammatory Stimuli Neutrophil_Activation Neutrophil Activation (p38 MAPK, Src) Inflammatory_Stimuli->Neutrophil_Activation Granule_Release Azurophilic Granule Release (Degranulation) Neutrophil_Activation->Granule_Release MPO_Release MPO Release Granule_Release->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO HOCl Hypochlorous Acid (HOCl) (Reactive Oxygen Species) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->HOCl Cl Cl⁻ Cl->HOCl Tissue_Damage Endothelial Damage & Inflammation HOCl->Tissue_Damage MPO_IN_28 This compound MPO_IN_28->MPO inhibits

Caption: MPO signaling pathway and the inhibitory action of this compound.

Adenosine_A2B_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2B_Receptor Adenosine A2B Receptor (GPCR) Adenosine->A2B_Receptor binds Gs_Protein Gs Protein A2B_Receptor->Gs_Protein activates AC Adenylyl Cyclase Gs_Protein->AC activates MPO_IN_28 This compound MPO_IN_28->A2B_Receptor antagonizes cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response

Caption: Adenosine A2B receptor signaling and antagonism by this compound.

Experimental_Workflow start Seed HAECs in 6-well plates culture Culture to confluence start->culture starve Serum starve for 6 hours culture->starve treat Treat with MPO source ± this compound (10 µM) starve->treat incubate Incubate for 24 hours treat->incubate collect Collect supernatant incubate->collect analyze Analyze Syndecan-1 levels via ELISA collect->analyze end Compare results and determine inhibition analyze->end

Caption: Workflow for cell-based MPO inhibition assay in HAECs.

References

Application Notes and Protocols for MPO-IN-28 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPO-IN-28 is a potent inhibitor of myeloperoxidase (MPO), a key enzyme in neutrophils and other phagocytes involved in the innate immune response.[1][2] MPO catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxidants, which, while crucial for pathogen destruction, can also contribute to tissue damage and inflammation in various diseases.[2][3] Consequently, inhibiting MPO is a promising therapeutic strategy for a range of inflammatory and cardiovascular conditions.[2][4] this compound has an IC50 of 44 nM in a cell-free assay.[1]

These application notes provide detailed protocols and guidance for utilizing this compound in cell-based assays to investigate its effects on cellular processes mediated by MPO. It is important to note that while this compound is a known MPO inhibitor, it has also been characterized as an adenosine (B11128) A2B receptor antagonist (Ki = 2.15 µM) and a neuropeptide Y-like receptor 7 (NPYLR7) agonist.[5] Researchers should consider these potential off-target effects when designing experiments and interpreting results.

Data Presentation

Table 1: In Vitro Activity of this compound
TargetActivityAssay SystemReference
Myeloperoxidase (MPO)IC50 = 44 nMCell-free assay[1]
Adenosine A2B ReceptorKi = 2.15 µMHEK293 cells expressing human receptor[5]
Neuropeptide Y-like Receptor 7 (NPYLR7)AgonistHEK293T cells expressing mosquito NPYLR7[5]
Table 2: Effect of this compound on Endothelial Glycocalyx Shedding in Human Aortic Endothelial Cells (HAECs) Treated with COVID-19 Patient Plasma
Treatment GroupSyndecan-1 Shedding (ng/ml, mean (SD))p-value vs. UntreatedGlypican-1 Shedding (ng/ml, mean (SD))p-value vs. Untreated
Non-severe COVID-19 Plasma
Untreated1.23 (0.28)-5.93 (0.92)-
This compound (10 µM)0.73 (0.51)0.054.91 (1.31)0.14
Severe COVID-19 Plasma
Untreated3.66 (1.73)-4.47 (0.74)-
This compound (10 µM)3.13 (1.82)0.0064.83 (1.32)0.69
Control Plasma
Untreated0.80 (0.07)-3.95 (0.05)-
This compound (10 µM)0.48 (0.17)0.065.17 (0.26)0.01

Data extracted from a study on the effect of MPO inhibition on endothelial glycocalyx shedding induced by COVID-19 plasma.[6]

Signaling Pathways

Myeloperoxidase is released from activated neutrophils and can influence various signaling pathways, contributing to inflammation and oxidative stress.[3] this compound, by inhibiting MPO's enzymatic activity, can modulate these downstream effects.

MPO_Signaling_Pathway cluster_Neutrophil Neutrophil Activation cluster_Extracellular Extracellular Space cluster_Endothelial Endothelial Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., fPR activation) PKC_MAPK PKC / MAPK Signaling Inflammatory_Stimuli->PKC_MAPK ROS_Production NADPH Oxidase (NOX) ROS Production PKC_MAPK->ROS_Production MPO_Release MPO Release (Degranulation) PKC_MAPK->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl eNOS_Activation eNOS Activation (via PLC/Ca²⁺) MPO->eNOS_Activation transcytosis NO_Consumption NO Consumption MPO->NO_Consumption H2O2 H₂O₂ H2O2->MPO Cl_ion Cl⁻ Cl_ion->MPO Endothelial_Dysfunction Endothelial Dysfunction (e.g., Glycocalyx Shedding) HOCl->Endothelial_Dysfunction MPO_IN_28 This compound MPO_IN_28->MPO

Caption: MPO signaling pathway and point of inhibition by this compound.

Experimental Protocols

Protocol 1: General MPO Activity Assay in Cell Lysates

This protocol provides a general method to assess the inhibitory effect of this compound on MPO activity in cell lysates.

Materials:

  • Cells of interest (e.g., neutrophils, HL-60 cells)

  • This compound (dissolved in fresh DMSO)

  • MPO Assay Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)

  • Protease Inhibitor Cocktail

  • Hydrogen Peroxide (H₂O₂)

  • MPO substrate (e.g., 3,3′,5,5′-Tetramethylbenzidine - TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Culture and harvest cells according to standard protocols.

    • Prepare cell lysates by resuspending the cell pellet in ice-cold MPO Assay Buffer containing a protease inhibitor cocktail.

    • Homogenize or sonicate the cells on ice.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.

  • Assay Setup:

    • Prepare a serial dilution of this compound in MPO Assay Buffer.

    • In a 96-well plate, add a fixed amount of cell lysate to each well.

    • Add the different concentrations of this compound or vehicle (DMSO) to the wells.

    • Include a "no lysate" control (blank).

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to interact with MPO.

  • MPO Activity Measurement:

    • Prepare a reaction mixture containing MPO Assay Buffer, H₂O₂, and the MPO substrate (TMB).

    • Initiate the reaction by adding the reaction mixture to each well.

    • Incubate the plate at 37°C for 5-10 minutes. The reaction will produce a color change.

    • Stop the reaction by adding the Stop Solution.

    • Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 450 nm for TMB).

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of MPO inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

MPO_Activity_Assay_Workflow start Start: Cell Culture cell_harvest Harvest Cells start->cell_harvest lysis Prepare Cell Lysate cell_harvest->lysis protein_quant Quantify Protein lysis->protein_quant plate_setup Set up 96-well plate: - Cell Lysate - this compound dilutions - Vehicle Control protein_quant->plate_setup incubation_inhibitor Incubate with Inhibitor plate_setup->incubation_inhibitor add_reaction_mix Add Reaction Mix (Buffer, H₂O₂, Substrate) incubation_inhibitor->add_reaction_mix incubation_reaction Incubate at 37°C add_reaction_mix->incubation_reaction stop_reaction Add Stop Solution incubation_reaction->stop_reaction read_plate Measure Absorbance stop_reaction->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for MPO activity assay in cell lysates.

Protocol 2: Cell-Based Assay for this compound Effect on Endothelial Cell Glycocalyx Shedding

This protocol is adapted from a study investigating the role of MPO in COVID-19-induced endothelial damage.[6]

Materials:

  • Human Aortic Endothelial Cells (HAECs)

  • Endothelial cell growth medium

  • Plasma samples (e.g., from patients and healthy controls)

  • This compound (10 µM in DMSO)

  • Vehicle control (DMSO)

  • ELISA kits for Syndecan-1 and Glypican-1

  • Cell culture plates

Procedure:

  • Cell Culture:

    • Culture HAECs in endothelial cell growth medium until confluent in cell culture plates.

  • Treatment:

    • Prepare treatment media containing plasma (e.g., 10% v/v) with either 10 µM this compound or vehicle control.

    • Aspirate the culture medium from the confluent HAECs.

    • Add the treatment media to the cells.

    • Incubate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • Sample Collection:

    • After incubation, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any detached cells or debris.

  • Quantification of Glycocalyx Shedding:

    • Use commercial ELISA kits to measure the concentrations of Syndecan-1 and Glypican-1 in the collected supernatants, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the concentrations of Syndecan-1 and Glypican-1 in the supernatants of cells treated with this compound to those treated with the vehicle control for each plasma group.

    • Use appropriate statistical tests to determine the significance of any observed differences.

Glycocalyx_Shedding_Assay_Workflow start Start: Culture HAECs to Confluence prepare_media Prepare Treatment Media: - Plasma - this compound (10 µM) or Vehicle start->prepare_media treat_cells Incubate HAECs with Treatment Media prepare_media->treat_cells collect_supernatant Collect and Clarify Supernatant treat_cells->collect_supernatant elisa Perform ELISA for: - Syndecan-1 - Glypican-1 collect_supernatant->elisa data_analysis Data Analysis: - Compare treated vs. vehicle - Statistical analysis elisa->data_analysis end End data_analysis->end

Caption: Workflow for endothelial glycocalyx shedding assay.

Conclusion

This compound is a valuable tool for studying the role of myeloperoxidase in various cellular processes. The provided protocols offer a starting point for researchers to investigate the efficacy of this compound in cell-based models. Given its potential for off-target effects, it is recommended to include appropriate controls and, where possible, to use complementary methods to confirm the specific role of MPO inhibition in the observed cellular responses.

References

Application Notes and Protocols for MPO-IN-28 In Vivo Experimental Design in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPO-IN-28 is a potent and irreversible inhibitor of myeloperoxidase (MPO), a heme-containing enzyme primarily found in neutrophils and monocytes.[1] MPO plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid, to combat pathogens. However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including atherosclerosis, neuroinflammation, and certain cancers.[2] By inhibiting MPO, this compound presents a promising therapeutic strategy for these conditions. Notably, this compound also exhibits activity as an adenosine (B11128) A2B receptor antagonist and a neuropeptide Y-like receptor 7 (NPYLR7) agonist, which should be considered in the interpretation of experimental outcomes.

These application notes provide a detailed framework for the in vivo experimental design of this compound in mouse models of atherosclerosis and neuroinflammation. The protocols are based on established methodologies for other MPO inhibitors, such as AZM198 and PF-06282999, and are intended to be adapted for the specific characteristics of this compound.

Signaling Pathway of Myeloperoxidase (MPO)

MPO is a key enzyme in the inflammatory cascade. Upon activation of neutrophils, MPO is released and, in the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), produces hypochlorous acid (HOCl). HOCl is a potent oxidizing agent that contributes to pathogen killing but can also cause tissue damage and promote inflammation.

MPO_Signaling_Pathway cluster_Neutrophil Neutrophil Activation cluster_Extracellular Extracellular Space cluster_Cellular_Effects Cellular & Tissue Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation MPO_Release MPO Release Neutrophil_Activation->MPO_Release H2O2_Production H₂O₂ Production (NADPH Oxidase) Neutrophil_Activation->H2O2_Production MPO Myeloperoxidase (MPO) MPO_Release->MPO H2O2 H₂O₂ H2O2_Production->H2O2 HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes H2O2->HOCl Cl Cl⁻ Cl->HOCl Pathogen_Killing Pathogen Killing HOCl->Pathogen_Killing Tissue_Damage Oxidative Tissue Damage (Lipid Peroxidation, Protein Oxidation) HOCl->Tissue_Damage MPO_IN_28 This compound MPO_IN_28->MPO Inhibits Inflammation Amplification of Inflammation Tissue_Damage->Inflammation

Caption: Myeloperoxidase (MPO) signaling pathway and the inhibitory action of this compound.

Experimental Design and Protocols

Preliminary Studies: Formulation and Pharmacokinetics

Given that this compound is described as being slightly soluble in DMSO and insoluble in water and ethanol, a suitable formulation for in vivo administration is crucial.[1] A preliminary study to determine the optimal formulation and to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in mice is highly recommended.

Objective: To establish a suitable vehicle for this compound administration and to determine its key PK/PD parameters in mice.

Experimental Workflow:

PK_PD_Workflow Formulation Formulation Development (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Dose_Selection Dose Range Selection (e.g., 1, 3, 10, 30 mg/kg) Formulation->Dose_Selection Administration Administration to Mice (e.g., Oral Gavage, Intraperitoneal Injection) Dose_Selection->Administration Blood_Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h post-dose) Administration->Blood_Sampling Tissue_Harvesting Tissue Harvesting (e.g., Liver, Spleen, Brain, Aorta) Administration->Tissue_Harvesting Analysis LC-MS/MS Analysis (this compound concentration) Blood_Sampling->Analysis MPO_Activity_Assay Ex Vivo MPO Activity Assay (Plasma, Tissues) Tissue_Harvesting->MPO_Activity_Assay PK_PD_Modeling Pharmacokinetic/Pharmacodynamic Modeling Analysis->PK_PD_Modeling MPO_Activity_Assay->PK_PD_Modeling

Caption: Workflow for pharmacokinetic and pharmacodynamic studies of this compound in mice.

Protocol: Pharmacokinetic/Pharmacodynamic (PK/PD) Study

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Formulation: Prepare a suspension of this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Sonication may be required to achieve a homogenous suspension.

  • Dose Groups:

    • Vehicle control

    • This compound (e.g., 1, 3, 10, 30 mg/kg)

  • Administration: Administer a single dose via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). At the final time point, euthanize mice and collect tissues of interest (e.g., plasma, aorta, brain, liver).

  • Analysis:

    • Determine the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.

    • Measure ex vivo MPO activity in plasma and tissue homogenates using a suitable assay (e.g., taurine (B1682933) chloramine (B81541) assay or Amplex Red assay).

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) and correlate plasma/tissue concentrations with MPO inhibition to establish a PK/PD relationship.

Quantitative Data Summary (Hypothetical):

Parameter1 mg/kg3 mg/kg10 mg/kg30 mg/kg
Cmax (ng/mL) 501505001500
Tmax (h) 1122
AUC (ng*h/mL) 20060025008000
t1/2 (h) 44.555.5
MPO Inhibition at Cmax (%) 30609095
Efficacy Study in a Mouse Model of Atherosclerosis

Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (Ldlr-/-) mice on a high-fat diet (HFD).

Objective: To evaluate the efficacy of this compound in reducing the development and promoting the stability of atherosclerotic plaques.

Protocol:

  • Animals: Male ApoE-/- or Ldlr-/- mice, 8 weeks old.

  • Diet: Feed mice a high-fat diet (e.g., Western diet) for 12-16 weeks to induce atherosclerosis.

  • Treatment Groups:

    • Vehicle control + HFD

    • This compound (low dose) + HFD

    • This compound (high dose) + HFD

    • Positive control (e.g., Atorvastatin) + HFD

  • Administration: Based on PK/PD data, administer this compound daily via oral gavage or by incorporating it into the HFD for the duration of the study. Dosing for other MPO inhibitors like PF-06282999 has been reported at 15 mg/kg, twice daily, orally.[3]

  • Endpoint Analysis: At the end of the treatment period, euthanize mice and perform the following analyses:

    • Atherosclerotic Plaque Analysis:

      • Quantify plaque area in the aortic root and entire aorta using Oil Red O staining.

      • Assess plaque composition (macrophage, smooth muscle cell, collagen content) by immunohistochemistry (IHC) using antibodies against CD68, α-SMA, and Masson's trichrome staining, respectively.

      • Evaluate plaque stability by measuring the fibrous cap thickness.

    • MPO Activity: Measure MPO activity in the aorta and plasma.

    • Inflammatory Markers: Quantify the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the aorta by qPCR or ELISA.

    • Lipid Profile: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

Quantitative Data Summary (Hypothetical):

ParameterVehicleThis compound (Low Dose)This compound (High Dose)Atorvastatin
Aortic Plaque Area (%) 35 ± 525 ± 418 ± 320 ± 4
Macrophage Content (% of plaque) 40 ± 630 ± 522 ± 428 ± 5
Fibrous Cap Thickness (µm) 10 ± 215 ± 320 ± 418 ± 3
Aortic MPO Activity (U/mg protein) 0.5 ± 0.10.2 ± 0.050.1 ± 0.030.4 ± 0.08
Efficacy Study in a Mouse Model of Neuroinflammation

Model: Experimental Autoimmune Encephalomyelitis (EAE) as a model for multiple sclerosis, or intracerebral injection of β-amyloid (Aβ) as a model for Alzheimer's disease-related neuroinflammation.

Objective: To assess the neuroprotective and anti-inflammatory effects of this compound.

Protocol (EAE Model):

  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • EAE Induction: Induce EAE by immunization with MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections.

  • Treatment Groups:

    • Vehicle control

    • This compound (prophylactic treatment, starting from day of immunization)

    • This compound (therapeutic treatment, starting at the onset of clinical signs)

  • Administration: Administer this compound daily via i.p. injection or oral gavage. A dose of 3 mg/kg daily has been reported for the MPO inhibitor KYC in an EAE model.[4]

  • Endpoint Analysis:

    • Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5.

    • Histopathology: At the peak of the disease or study endpoint, perfuse mice and collect spinal cords and brains for histological analysis of immune cell infiltration (H&E staining), demyelination (Luxol Fast Blue staining), and axonal damage (Bielschowsky's silver stain).

    • Immunohistochemistry: Stain for markers of microglia/macrophage activation (Iba1), astrocytes (GFAP), and neutrophils (Ly6G).

    • MPO Activity: Measure MPO activity in the spinal cord and brain tissue.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines in the CNS tissue.

Quantitative Data Summary (Hypothetical):

ParameterVehicleThis compound (Prophylactic)This compound (Therapeutic)
Mean Peak Clinical Score 3.5 ± 0.51.5 ± 0.32.5 ± 0.4
Immune Cell Infiltration (cells/mm²) 250 ± 40100 ± 20150 ± 30
Demyelination (% area) 30 ± 510 ± 318 ± 4
CNS MPO Activity (U/mg protein) 0.8 ± 0.20.3 ± 0.10.5 ± 0.1

Mandatory Visualizations

Experimental Workflow for Atherosclerosis Study:

Atherosclerosis_Workflow Animal_Model ApoE-/- or Ldlr-/- Mice HFD High-Fat Diet (12-16 weeks) Animal_Model->HFD Treatment_Groups Treatment Groups: - Vehicle - this compound (Low Dose) - this compound (High Dose) - Positive Control HFD->Treatment_Groups Administration Daily Administration (Oral Gavage or in Diet) Treatment_Groups->Administration Endpoint Endpoint Analysis Administration->Endpoint Plaque_Analysis Atherosclerotic Plaque Analysis (Oil Red O, IHC) Endpoint->Plaque_Analysis Biochemical_Analysis Biochemical Analysis (MPO Activity, Cytokines, Lipids) Endpoint->Biochemical_Analysis

Caption: Experimental workflow for evaluating this compound in a mouse model of atherosclerosis.

Logical Relationship in Neuroinflammation Study:

Neuroinflammation_Logic Disease_Induction Disease Induction (EAE or Aβ Injection) MPO_Upregulation Increased MPO Expression & Activity in CNS Disease_Induction->MPO_Upregulation Neuroinflammation Neuroinflammation (Microglia/Macrophage Activation, Cytokine Production) MPO_Upregulation->Neuroinflammation Demyelination_Axonal_Damage Demyelination & Axonal Damage Neuroinflammation->Demyelination_Axonal_Damage Clinical_Signs Clinical Signs (Paralysis, Cognitive Deficits) Demyelination_Axonal_Damage->Clinical_Signs MPO_IN_28 This compound Treatment MPO_IN_28->MPO_Upregulation Inhibits

Caption: Logical framework for the role of MPO and the therapeutic intervention with this compound in neuroinflammation.

Conclusion

The provided application notes and protocols offer a comprehensive guide for designing and conducting in vivo studies with this compound in mouse models of atherosclerosis and neuroinflammation. Due to the lack of published in vivo data for this compound, the initial PK/PD studies are critical for determining the appropriate dosage and administration regimen. By leveraging the extensive knowledge from studies on other MPO inhibitors, researchers can effectively evaluate the therapeutic potential of this compound in these and other MPO-driven diseases. Careful consideration of this compound's off-target activities is also warranted for a thorough interpretation of the experimental findings.

References

Application of MPO-IN-28 in COVID-19 Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols detail the use of MPO-IN-28, a potent and specific inhibitor of Myeloperoxidase (MPO), in the context of COVID-19 research. This document summarizes the current understanding of MPO's role in COVID-19 pathogenesis and provides detailed methodologies for investigating the therapeutic potential of MPO inhibition.

Application Notes

Introduction

Severe COVID-19 is characterized by an excessive inflammatory response, often leading to acute respiratory distress syndrome (ARDS), endothelial dysfunction, and multi-organ failure. Neutrophils, a key component of the innate immune system, are significantly activated in severe cases and release a variety of inflammatory mediators, including the heme enzyme Myeloperoxidase (MPO).[1] MPO catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxygen species (ROS), which, while important for pathogen clearance, can also cause significant host tissue damage when produced in excess.[2] Emerging evidence suggests that elevated MPO levels and activity are associated with the severity of COVID-19, highlighting MPO as a potential therapeutic target.[1][3] this compound is a chemical compound that acts as an inhibitor of MPO with an IC50 of 44 nM.[4]

Mechanism of Action in COVID-19

In the context of COVID-19, dysregulated MPO activity is implicated in several pathological processes:

  • Endothelial Glycocalyx Degradation: The endothelial glycocalyx (EG) is a carbohydrate-rich layer lining the vasculature that is crucial for maintaining endothelial barrier function. In severe COVID-19, elevated MPO activity is strongly correlated with the shedding of EG components, such as syndecan-1 and glypican-1.[1][3] This degradation contributes to increased vascular permeability, inflammation, and a pro-thrombotic state. This compound has been shown to inhibit this MPO-mediated EG shedding in in vitro models using plasma from COVID-19 patients.[1]

  • Oxidative Stress and Lung Injury: MPO-generated HOCl and other ROS can directly damage lung tissue, contributing to the diffuse alveolar damage seen in ARDS.[2] These reactive species can lead to the destruction of essential proteins, lipids, and nucleic acids, exacerbating the inflammatory cascade.[2]

  • Neutrophil Extracellular Traps (NETs): While not directly demonstrated for this compound in the provided search results, MPO is a critical enzyme in the formation of Neutrophil Extracellular Traps (NETs). NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens. However, excessive NET formation (NETosis) is a hallmark of severe COVID-19 and is associated with thrombosis and organ damage. Inhibiting MPO could therefore be a strategy to reduce pathological NETosis.

Potential Applications in COVID-19 Research

This compound can be utilized as a research tool to:

  • Elucidate the Role of MPO in COVID-19 Pathogenesis: By specifically inhibiting MPO activity, researchers can investigate its precise contribution to various aspects of COVID-19 pathology, including endothelial dysfunction, lung injury, and coagulopathy.

  • Evaluate the Therapeutic Potential of MPO Inhibition: this compound can be used in pre-clinical in vitro and in vivo models to assess whether inhibiting MPO can ameliorate the severe symptoms of COVID-19.

  • Screen for Novel MPO Inhibitors: this compound can serve as a reference compound in the development and screening of new, more potent, or specific MPO inhibitors for the treatment of inflammatory diseases, including COVID-19.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies on MPO in COVID-19 patients.

Table 1: Plasma Myeloperoxidase (MPO) Levels in COVID-19 Patients

Patient GroupTime PointMedian MPO Level (ng/mL)Interquartile Range (IQR)
Healthy Controls-5.745.51–11.61
Non-severe COVID-19Acute10.939.32–14.80
Convalescent12.179.25–18.58
Severe COVID-19Acute22.0417.54–42.37
Convalescent32.5019.70–38.98

Data extracted from Teo et al., Communications Medicine, 2023.[1]

Table 2: Effect of MPO Inhibitors on MPO Activity in Plasma from Convalescent COVID-19 Patients

Treatment GroupMPO Activity (Relative Units)
Untreated~1.25
This compound (10 µM)~0.25
AZD-5904 (10 µM)~0.25

Data estimated from graphical representation in a study by Teo et al.[5]

Experimental Protocols

Protocol 1: In Vitro Model of Endothelial Glycocalyx Shedding Induced by COVID-19 Plasma

Objective: To assess the ability of this compound to prevent endothelial glycocalyx shedding caused by factors present in the plasma of COVID-19 patients.

Materials:

  • Primary Human Aortic Endothelial Cells (HAECs)

  • Endothelial Growth Medium (EGM2-MV) with supplements

  • Fetal Bovine Serum (FBS)

  • Rat-tail Collagen I

  • T-75 flasks and 6-well culture plates

  • Plasma from healthy controls, non-severe, and severe COVID-19 patients

  • This compound (Selleck Chemicals, Cat. No. S0316)

  • DMSO (for dissolving this compound)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Methodology:

  • Cell Culture:

    • Coat T-75 flasks with Rat-tail Collagen I according to the manufacturer's instructions.

    • Culture HAECs in EGM2-MV supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.

    • When confluent, detach cells using Trypsin-EDTA and seed them into 6-well plates at a density of 1 x 10^5 cells/mL.

    • Allow cells to grow overnight to ensure confluency before the experiment.[1]

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

    • Further dilute the stock solution in cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

  • Treatment:

    • Aspirate the culture medium from the confluent HAECs in the 6-well plates.

    • Wash the cells once with PBS.

    • Prepare the treatment media: culture medium containing plasma from different patient groups (e.g., 10% v/v).

    • For the inhibitor-treated groups, pre-incubate the plasma-containing medium with the desired concentration of this compound (e.g., 10 µM) for 1 hour at room temperature.

    • Add the prepared treatment media to the respective wells:

      • Control (medium only)

      • Healthy Plasma

      • Severe COVID-19 Plasma

      • Severe COVID-19 Plasma + this compound

    • Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.

  • Sample Collection:

    • After incubation, carefully collect the supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells or debris.

    • Store the clarified supernatant at -80°C for later analysis.

Protocol 2: Quantification of Syndecan-1 by ELISA

Objective: To measure the concentration of shed syndecan-1 in the cell culture supernatant as a marker of endothelial glycocalyx degradation.

Materials:

  • Human Syndecan-1 DuoSet ELISA kit (or similar)

  • Collected cell culture supernatants

  • Microplate reader capable of measuring absorbance at 450 nm

Methodology:

  • Follow the manufacturer's protocol for the Human Syndecan-1 DuoSet ELISA kit.[1]

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the standards and diluted samples (e.g., 1:10 dilution) to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the streptavidin-HRP conjugate.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the concentration of syndecan-1 in the samples by interpolating from the standard curve.

Protocol 3: Myeloperoxidase (MPO) Activity Assay

Objective: To measure MPO enzymatic activity in plasma samples.

Materials:

  • MPO Colorimetric Activity Assay Kit (e.g., Abcam, ab105136)

  • Plasma samples

  • This compound (for inhibition control)

  • Microplate reader capable of measuring absorbance at 412 nm

Methodology:

  • Follow the manufacturer's protocol for the MPO activity assay kit.[1]

  • Prepare the samples by diluting the plasma (e.g., 1:10) in the provided assay buffer.

  • For inhibition studies, pre-treat the diluted plasma with this compound (e.g., 10 µM) and incubate for 60 minutes at room temperature.[1]

  • Add the treated and untreated samples to the wells of a 96-well plate.

  • Add the reaction mix containing the MPO substrate to each well to start the reaction.

  • Incubate the plate at room temperature, protected from light, for the time specified in the protocol.

  • Measure the absorbance at 412 nm.

  • Calculate the MPO activity based on the provided standards and formula. MPO activity is often represented as the amount of enzyme required to generate taurine (B1682933) chloramine (B81541) that consumes 1.0 µmol of DTNB per minute.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture HAECs 1. Culture Human Aortic Endothelial Cells (HAECs) to confluency Incubate 4. Treat HAECs with plasma (with or without this compound) for 24 hours Culture HAECs->Incubate Prepare Plasma 2. Obtain plasma from COVID-19 patients and healthy controls Prepare Plasma->Incubate Prepare Inhibitor 3. Prepare this compound working solution Prepare Inhibitor->Incubate Collect Supernatant 5. Collect cell culture supernatant Incubate->Collect Supernatant ELISA 6. Quantify Syndecan-1 (EG shedding marker) by ELISA Collect Supernatant->ELISA Data Analysis 7. Analyze and compare EG shedding between treatment groups ELISA->Data Analysis

References

Application Notes and Protocols for MPO-IN-28 in Human Aortic Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes.[1] Upon activation of these immune cells during inflammatory responses, MPO is released into the extracellular space where it catalyzes the production of hypochlorous acid (HOCl) and other reactive oxidants.[1][2] In the vascular endothelium, MPO and its products are implicated in endothelial dysfunction, a key initiating event in the pathogenesis of cardiovascular diseases such as atherosclerosis.[3][4] MPO can transcytose across endothelial cells and localize in the subendothelial matrix, where it promotes oxidative stress, reduces nitric oxide (NO) bioavailability, and triggers pro-inflammatory signaling cascades.[4][5]

MPO-IN-28 is a potent and specific inhibitor of myeloperoxidase with an IC50 of 44 nM in cell-free assays.[6] Its ability to mitigate MPO-driven oxidative damage makes it a valuable tool for studying the role of MPO in endothelial pathophysiology and for evaluating the therapeutic potential of MPO inhibition in cardiovascular and inflammatory diseases. These application notes provide detailed protocols for the use of this compound in primary Human Aortic Endothelial Cells (HAECs).

Mechanism of Action

MPO exerts its effects on endothelial cells through both its catalytic activity and non-catalytic interactions. Catalytically, MPO utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions (Cl⁻) into the highly reactive oxidant, hypochlorous acid (HOCl).[1] HOCl can then modify a wide range of biomolecules, leading to:

  • Endothelial Glycocalyx Degradation: MPO-derived oxidants can lead to the shedding of crucial components of the endothelial glycocalyx, such as syndecan-1, compromising the integrity of the endothelial barrier.[7]

  • Oxidative Stress and Signaling: HOCl can oxidize lipids and proteins within the endothelial cell and the subendothelial matrix, triggering signaling pathways that contribute to endothelial activation and dysfunction.[5] This includes the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and subsequent modulation of endothelial nitric oxide synthase (eNOS) activity.[1]

  • Inflammatory Response: MPO can stimulate endothelial cells to produce pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8, which further promote inflammation and recruit leukocytes to the vessel wall.[8]

This compound acts by directly inhibiting the catalytic activity of MPO, thereby preventing the formation of HOCl and downstream oxidative damage and inflammatory signaling in human aortic endothelial cells.

Quantitative Data

The following table summarizes the quantitative effects of this compound on Human Aortic Endothelial Cells (HAECs) based on published data.

ParameterTreatment ConditionsResultReference
MPO Activity Inhibition10 µM this compound on plasma samples~51-59% decrease in MPO activity[7]
Syndecan-1 Shedding from HAECsHAECs treated with convalescent COVID-19 plasma + 10 µM this compoundReduced syndecan-1 shedding compared to untreated plasma[7]
Glypican-1 Shedding from HAECsHAECs treated with convalescent COVID-19 plasma + 10 µM this compoundNo significant reduction in glypican-1 shedding[7]

Signaling Pathways and Experimental Workflow

MPO-Induced Signaling in Human Aortic Endothelial Cells

MPO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endothelial_cell Human Aortic Endothelial Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_glycocalyx Endothelial Glycocalyx MPO Myeloperoxidase (MPO) ROS Reactive Oxygen Species (ROS) MPO->ROS Produces HOCl H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO MPO_IN_28 This compound MPO_IN_28->MPO Inhibits PLC Phospholipase C (PLC) Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 eNOS_p eNOS Phosphorylation (Ser-1179 ↑, Thr-497 ↓) Ca2->eNOS_p ROS->PLC NFkB NF-κB Activation ROS->NFkB Glycocalyx Glycocalyx Degradation (Syndecan-1 Shedding) ROS->Glycocalyx Cytokines IL-6, IL-8 Production NFkB->Cytokines

Caption: MPO signaling in HAECs and the inhibitory action of this compound.

Experimental Workflow: this compound Treatment of HAECs

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Culture HAECs to Confluence in EGM2-MV Medium serum_starve Serum Starve for 6 hours start->serum_starve add_inhibitor Pre-incubate HAECs with This compound serum_starve->add_inhibitor prepare_inhibitor Prepare 10 µM this compound in DMSO prepare_inhibitor->add_inhibitor add_stimulus Add Inflammatory Stimulus (e.g., COVID-19 Plasma) add_inhibitor->add_stimulus incubate Incubate for a Defined Period add_stimulus->incubate collect_supernatant Collect Cell Culture Supernatant incubate->collect_supernatant elisa Quantify Shed Glycocalyx Components (e.g., Syndecan-1) by ELISA collect_supernatant->elisa mpo_activity Measure MPO Activity in Supernatant collect_supernatant->mpo_activity

Caption: Workflow for assessing this compound's effect on HAECs.

Experimental Protocols

Materials
  • Primary Human Aortic Endothelial Cells (HAECs)

  • Endothelial Cell Growth Medium-2 Microvascular (EGM2-MV)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • Inflammatory stimulus (e.g., plasma from patients with inflammatory conditions, purified MPO, or H₂O₂)

  • 6-well tissue culture plates

  • ELISA kits for Syndecan-1 and Glypican-1

  • MPO activity assay kit

HAEC Culture Protocol
  • Culture HAECs in T-75 flasks coated with a suitable attachment factor (e.g., collagen I) using EGM2-MV supplemented with 10% FBS.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells upon reaching 80-90% confluency using Trypsin-EDTA.

  • For experiments, seed HAECs into 6-well plates at a density of 1 x 10⁵ cells/well and culture until confluent.

This compound Treatment Protocol
  • Once HAECs reach confluency in 6-well plates, aspirate the culture medium.

  • Wash the cells gently with sterile PBS.

  • Serum-starve the cells for 6 hours by incubating them in a basal medium without serum or growth factors.

  • Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) by diluting the stock solution in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Pre-incubate the cells with the this compound working solution or the vehicle control for a specified period (e.g., 1 hour).

  • Following pre-incubation, add the inflammatory stimulus (e.g., patient plasma) to the wells.

  • Incubate the cells for the desired experimental duration (e.g., 24 hours).

Analysis of Endothelial Glycocalyx Shedding
  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to pellet any detached cells or debris.

  • Use the clarified supernatant to quantify the levels of shed syndecan-1 and glypican-1 using commercially available ELISA kits, following the manufacturer's instructions.

MPO Activity Assay
  • The MPO activity in the cell culture supernatant or plasma samples can be measured using a colorimetric MPO activity assay kit.

  • Follow the manufacturer's protocol, which typically involves the oxidation of a substrate by MPO in the presence of H₂O₂, leading to a colorimetric change that can be measured spectrophotometrically.

Troubleshooting

  • Low this compound Efficacy: Ensure the inhibitor is fully dissolved in DMSO and that the final DMSO concentration in the culture medium is consistent across all conditions and is non-toxic to the cells (typically <0.1%).

  • High Variability in Results: Maintain consistent cell passage numbers and confluency levels for all experiments. Ensure gentle handling of cells during washing and media changes to minimize mechanical stress.

  • Cell Toxicity: Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific HAEC line and experimental duration.

Conclusion

This compound is a critical research tool for investigating the role of myeloperoxidase in the pathology of endothelial dysfunction. The protocols and data presented here provide a framework for utilizing this inhibitor to study its effects on human aortic endothelial cells, offering valuable insights for the development of novel therapeutic strategies for cardiovascular diseases.

References

Application Notes and Protocols for Measuring Myeloperoxidase Activity Using MPO-IN-28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] Upon activation of these immune cells during inflammation, MPO is released into the extracellular space where it catalyzes the production of reactive oxygen species, such as hypochlorous acid (HOCl).[2] While essential for host defense against pathogens, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and some cancers.[2][3] Consequently, the measurement of MPO activity and the screening of its inhibitors are critical areas of research for understanding disease mechanisms and for the development of novel therapeutics.[4][5]

MPO-IN-28 is a potent inhibitor of myeloperoxidase with a reported half-maximal inhibitory concentration (IC50) of 44 nM.[6][7] These application notes provide detailed protocols for utilizing this compound as a tool to measure and inhibit MPO activity in various biological samples.

Data Presentation

The inhibitory effect of this compound on myeloperoxidase activity has been demonstrated in biochemical assays. The following table summarizes the quantitative data regarding the potency of this compound.

ParameterValueSample TypeReference
IC50 44 nMCell-free assay[6][7]
Percent Inhibition 51-59%Plasma[8]
Concentration for ~50% Inhibition 10 µMPlasma[8]

Experimental Protocols

This section provides detailed methodologies for measuring MPO activity and determining the inhibitory potential of this compound. A common method for measuring the peroxidase activity of MPO involves the use of 3,3',5,5'-Tetramethylbenzidine (TMB) as a chromogenic substrate.[9] In the presence of hydrogen peroxide (H₂O₂), MPO catalyzes the oxidation of TMB, resulting in a blue-colored product that can be quantified spectrophotometrically at 650 nm.[9]

Protocol 1: Determination of this compound IC50 using a Cell-Free MPO Activity Assay

This protocol describes how to determine the IC50 value of this compound by measuring its ability to inhibit the activity of purified MPO in a dose-dependent manner.

Materials:

  • Purified Human Myeloperoxidase (MPO)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MPO Assay Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)

  • 3,3',5,5'-Tetramethylbenzidine (TMB) Substrate Solution

  • Hydrogen Peroxide (H₂O₂) Solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 650 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in MPO Assay Buffer to achieve a range of concentrations for the dose-response curve (e.g., starting from 1 µM down to the picomolar range). Include a vehicle control (DMSO in assay buffer).

    • Dilute the purified MPO enzyme to the desired concentration in MPO Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay.

    • Prepare a fresh working solution of H₂O₂ in MPO Assay Buffer.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the following in triplicate:

      • Sample Wells: Add a specific volume of each this compound dilution.

      • Positive Control (100% Activity) Wells: Add the same volume of vehicle control.

      • Blank (No MPO) Wells: Add the same volume of MPO Assay Buffer.

    • Add the diluted MPO enzyme solution to all wells except the blank wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15-60 minutes) to allow the inhibitor to interact with the enzyme. A 60-minute pre-incubation has been used for plasma samples.[8]

    • Initiate the enzymatic reaction by adding the TMB Substrate Solution to all wells, followed immediately by the H₂O₂ solution.

    • Incubate the plate at room temperature, protected from light, for a suitable time (e.g., 5-20 minutes). The incubation time should be optimized to ensure the reaction in the positive control wells remains within the linear range of the instrument.

    • Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of MPO inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Sample Well / Absorbance of Positive Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic curve) using appropriate software.

Protocol 2: Measuring MPO Activity in Biological Samples (e.g., Cell Lysates, Plasma)

This protocol provides a general method for measuring MPO activity in biological samples and for assessing the effect of this compound.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • This compound

  • MPO Lysis Buffer (for cell pellets, e.g., a buffer containing a detergent like Triton X-100)

  • MPO Assay Buffer

  • TMB Substrate Solution

  • Hydrogen Peroxide (H₂O₂) Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Cell Lysates: Harvest cells and wash with PBS. Lyse the cell pellet using an appropriate MPO Lysis Buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the MPO.

    • Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma. Plasma samples may require dilution in MPO Assay Buffer.[8]

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the following in triplicate:

      • Sample Wells (Total Activity): Add the biological sample and MPO Assay Buffer.

      • Inhibited Sample Wells: Add the biological sample and a solution of this compound in MPO Assay Buffer (e.g., a final concentration of 10 µM).[8]

      • Blank Wells: Add MPO Assay Buffer.

    • Pre-incubate the plate at room temperature for 60 minutes.[8]

    • Initiate the reaction by adding the TMB Substrate Solution and H₂O₂ solution to all wells.

    • Incubate and measure the absorbance as described in Protocol 1.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • The MPO-specific activity in the sample can be determined by subtracting the absorbance of the inhibited sample wells from the total activity wells.

Visualizations

Myeloperoxidase Signaling Pathway

MPO_Signaling_Pathway Neutrophil Neutrophil MPO_Granules Azurophilic Granules (contain MPO) Neutrophil->MPO_Granules contains Inflammatory_Stimuli Inflammatory Stimuli Activation Activation Inflammatory_Stimuli->Activation triggers Activation->Neutrophil Degranulation Degranulation Activation->Degranulation induces MPO_Granules->Degranulation MPO_Released Extracellular MPO Degranulation->MPO_Released releases HOCl Hypochlorous Acid (HOCl) MPO_Released->HOCl catalyzes formation of H2O2 H₂O₂ H2O2->HOCl reacts with Cl⁻ Chloride Cl⁻ Chloride->HOCl Pathogen Pathogen HOCl->Pathogen kills Tissue_Damage Tissue Damage & Inflammation HOCl->Tissue_Damage causes MPO_IN_28 This compound MPO_IN_28->MPO_Released inhibits

Caption: Myeloperoxidase release and activity pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow A Prepare Serial Dilution of this compound B Add this compound dilutions & MPO to 96-well plate A->B C Pre-incubate (e.g., 60 min) B->C D Add TMB Substrate & H₂O₂ to initiate reaction C->D E Incubate (e.g., 5-20 min) D->E F Measure Absorbance at 650 nm E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: Workflow for determining the IC50 of this compound.

References

Application Notes and Protocols: MPO-IN-28 for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPO-IN-28 is a potent and irreversible inhibitor of Myeloperoxidase (MPO), a key enzyme in neutrophils and other phagocytes involved in the innate immune response.[1][2][3] MPO catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxygen species, which, while crucial for pathogen defense, can also contribute to tissue damage in various inflammatory diseases.[4][5] The targeted inhibition of MPO by this compound makes it a valuable tool for studying the role of MPO in cellular processes and a potential therapeutic agent. These application notes provide detailed protocols for the preparation of this compound working solutions for use in cell culture experiments.

Product Information

PropertyValueSource
Synonyms MPO Inhibitor 28, Myeloperoxidase Inhibitor 28[6]
Molecular Formula C₁₁H₁₃N₅O[2][6]
Molecular Weight 231.25 g/mol [3]
IC₅₀ 44 nM (for MPO)[1][2][3]
Appearance Solid[6]

Solubility and Storage

Proper storage and handling of this compound are critical to maintain its stability and activity.

ParameterRecommendationSource
Solvent for Stock Solution Dimethyl sulfoxide (B87167) (DMSO)[1][2][3][6]
Solubility in DMSO 22.73 mg/mL (98.29 mM) to 46 mg/mL (198.91 mM)[1][2][3]
Powder Storage -20°C for up to 3 years[3]
Stock Solution Storage Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3]

Note: The use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce the solubility of this compound.[3] Sonication may be required to fully dissolve the compound.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.31 mg of this compound (Molecular Weight = 231.25 g/mol ).

  • Dissolve: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock solution, if you weighed 2.31 mg, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly for several minutes to aid dissolution.

  • Sonicate (if necessary): If the compound does not fully dissolve, sonicate the solution until it becomes clear.[1]

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

  • Store: Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3]

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium appropriate for your cell line

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution.

    • Volume of stock = (Final Concentration x Final Volume) / Stock Concentration

    • Volume of stock = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL

  • Prepare Intermediate Dilution (Recommended): To ensure accurate pipetting, it is recommended to perform a serial dilution. For a 1:1000 final dilution:

    • First, prepare a 1:100 dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This results in a 100 µM intermediate solution.

    • Then, prepare a 1:10 dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM working solution.

  • Prepare Vehicle Control: It is crucial to include a vehicle control in your experiments. Prepare a solution containing the same final concentration of DMSO as your this compound working solution. For a 1:1000 final dilution of the this compound stock, the final DMSO concentration will be 0.1%.

  • Add to Cells: Add the prepared working solution (and vehicle control) to your cell cultures. Gently mix the plate or flask to ensure even distribution.

  • Incubate: Incubate the cells for the desired experimental duration.

Example Application: In a study investigating the effect of MPO inhibition on endothelial glycocalyx shedding, primary human aortic endothelial cells (HAEC) were treated with 10 µM of this compound.[7]

Diagrams

G cluster_prep Preparation of this compound Stock Solution cluster_working Preparation of Working Solution powder This compound Powder weigh Weigh Powder powder->weigh dmso Anhydrous DMSO dissolve Add DMSO dmso->dissolve weigh->dissolve mix Vortex/Sonicate dissolve->mix stock 10 mM Stock Solution mix->stock aliquot Aliquot stock->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute Stock in Medium thaw->dilute medium Cell Culture Medium medium->dilute working Final Working Solution (e.g., 10 µM) dilute->working add_to_cells Add to Cell Culture working->add_to_cells

Caption: Workflow for preparing this compound solutions.

MPO_Pathway cluster_neutrophil Neutrophil H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase (MPO) H2O2->MPO Cl Chloride (Cl⁻) Cl->MPO HOCl Hypochlorous Acid (HOCl) (Potent Oxidant) MPO->HOCl Catalyzes damage Oxidative Stress & Tissue Damage HOCl->damage inhibition This compound inhibition->MPO Inhibits

Caption: this compound mechanism of action.

References

MPO-IN-28: A Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MPO-IN-28, primarily recognized as a potent, irreversible inhibitor of Myeloperoxidase (MPO) with an IC50 of 44 nM, has emerged as a valuable synthetic intermediate in the field of drug discovery.[1][2][3] Beyond its well-documented role as an MPO inhibitor, this compound has been utilized as a key building block in the synthesis of novel therapeutic agents, most notably a series of Gram-positive bacterial DNA polymerase III inhibitors.[4] This document provides detailed application notes and protocols for the use of this compound as a synthetic intermediate, along with an overview of the biological context of its derivatives.

This compound is also known to exhibit other biological activities, including antagonism of the adenosine (B11128) A2B receptor (Ki = 2.15 µM) and agonism of the neuropeptide Y-like receptor 7 (NPYLR7).[4] Its chemical structure, N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine, offers multiple reactive sites that can be strategically employed in the construction of more complex molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for planning synthetic transformations and ensuring proper handling and storage.

PropertyValueReference
Molecular Formula C11H13N5O[1][2][4]
Molecular Weight 231.25 g/mol [1][3]
CAS Number 37836-90-1[1][2][4]
Appearance Solid[4]
Purity ≥98% (HPLC)[2][4]
Solubility DMSO: ~22.73-46 mg/mL[1][2][3]
Water: Insoluble[3]
Ethanol: Insoluble[3]
Storage Powder: -20°C for up to 3 years[1][3]
In solvent: -80°C for up to 1 year[1][3]

Application as a Synthetic Intermediate: Synthesis of Quinazolin-2-ylamino-quinazolin-4-ols

This compound serves as a crucial precursor for the synthesis of quinazolin-2-ylamino-quinazolin-4-ols, a novel class of non-nucleoside inhibitors of bacterial DNA polymerase III. These compounds have demonstrated potent antibacterial activity against major Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

The general synthetic strategy involves the reaction of a carbamate (B1207046) derivative of this compound with an appropriately substituted isatoic anhydride (B1165640). This convergent approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine (this compound)

The synthesis of this compound can be achieved through a multi-step process starting from substituted anilines. A representative synthetic route is outlined below.

Step 1: Synthesis of 2-chloro-7-methoxy-4-methylquinazoline (B3339074)

A mixture of 1-(2-amino-4-methoxyphenyl)ethanone (B1278650) and an appropriate cyclizing agent (e.g., chloroacetonitrile (B46850) in the presence of HCl gas) is heated to form the 2-chloromethyl-quinazoline intermediate. Subsequent manipulation of the chloromethyl group can yield the desired 2-chloro-7-methoxy-4-methylquinazoline.

Step 2: Guanidinylation of 2-chloro-7-methoxy-4-methylquinazoline

The 2-chloroquinazoline (B1345744) intermediate is reacted with guanidine (B92328) hydrochloride in a suitable solvent, such as isopropanol (B130326) or DMF, often in the presence of a base, to yield this compound.

Detailed Protocol (Exemplary):

  • To a solution of 2-chloro-7-methoxy-4-methylquinazoline (1.0 eq) in anhydrous isopropanol, add guanidine hydrochloride (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Quinazolin-2-ylamino-quinazolin-4-ols from an this compound Derivative

This protocol describes the synthesis of the final DNA polymerase III inhibitors from a carbamate-protected this compound intermediate.

Step 1: Preparation of the Carbamate Intermediate

The guanidine group of this compound can be reacted with an activating agent like triphosgene (B27547) in a solvent such as tetrahydrofuran (B95107) (THF) to form a reactive carbamate intermediate.

Step 2: Condensation with Isatoic Anhydride

The carbamate intermediate is then reacted with a substituted isatoic anhydride in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as DIEA at elevated temperatures.

Detailed Protocol (General):

  • To a solution of this compound (1.0 eq) in anhydrous THF, add triphosgene (0.4 eq) at room temperature and stir until the formation of the carbamate intermediate is complete (monitor by TLC).

  • In a separate flask, dissolve the appropriately substituted isatoic anhydride (1.1 eq) and DIEA (2.0 eq) in DMF.

  • Add the solution of the carbamate intermediate to the isatoic anhydride solution.

  • Heat the reaction mixture to 100°C and stir for several hours until the reaction is complete.

  • Cool the reaction to room temperature, and pour into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield the desired quinazolin-2-ylamino-quinazolin-4-ol.

  • Confirm the structure and purity of the final compound using analytical techniques such as NMR, MS, and HPLC.

Biological Activity of this compound Derivatives

The quinazolin-2-ylamino-quinazolin-4-ols synthesized using this compound as an intermediate are potent inhibitors of bacterial DNA polymerase III, an essential enzyme for bacterial replication. This inhibition leads to bacterial cell death.

Mechanism of Action and Signaling Pathway

Bacterial DNA polymerase III is a multi-subunit enzyme responsible for the majority of DNA synthesis during replication in prokaryotes. The inhibition of this enzyme stalls the replication fork, leading to the cessation of DNA synthesis and ultimately, cell death. The quinazolin-2-ylamino-quinazolin-4-ols act as non-nucleoside inhibitors, meaning they do not compete with the natural deoxynucleoside triphosphate (dNTP) substrates. Instead, they are competitive with the DNA template, suggesting they bind to a site on the enzyme that affects its interaction with the DNA.

Visualizations

experimental_workflow Experimental Workflow for Synthesis of DNA Polymerase III Inhibitors cluster_synthesis_mpo_in_28 Synthesis of this compound cluster_synthesis_inhibitor Synthesis of Quinazolin-2-ylamino-quinazolin-4-ol start Substituted Anthranilic Acid step1 Cyclization to Quinazolinone start->step1 step2 Chlorination step1->step2 step3 Guanidinylation step2->step3 mpo_in_28 This compound step3->mpo_in_28 mpo_in_28_input This compound step4 Carbamate Formation (e.g., with Triphosgene) mpo_in_28_input->step4 step5 Condensation Reaction step4->step5 isatoic_anhydride Substituted Isatoic Anhydride isatoic_anhydride->step5 final_product DNA Polymerase III Inhibitor step5->final_product dna_polymerase_iii_inhibition Inhibition of Bacterial DNA Replication cluster_replication Bacterial DNA Replication Fork dna_template DNA Template dna_pol_iii DNA Polymerase III dna_template->dna_pol_iii new_strand Newly Synthesized DNA dna_pol_iii->new_strand inhibition Inhibition dntps dNTPs dntps->dna_pol_iii inhibitor Quinazolin-2-ylamino-quinazolin-4-ol (derived from this compound) inhibitor->dna_pol_iii Binds to enzyme replication_stalled DNA Replication Stalled cell_death Bacterial Cell Death replication_stalled->cell_death

References

Troubleshooting & Optimization

MPO-IN-28 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MPO-IN-28. The information is designed to address common challenges, with a particular focus on solubility issues, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and irreversible inhibitor of Myeloperoxidase (MPO) with an IC50 of 44 nM.[1][2][3] It functions as a mechanism-based inhibitor, meaning its inhibitory action is dependent on the catalytic activity of MPO.[1] MPO is a heme enzyme, predominantly found in the azurophilic granules of neutrophils, that plays a crucial role in the innate immune response by catalyzing the formation of hypochlorous acid (HOCl) and other reactive oxygen species (ROS) to kill pathogens.[4][5][6] However, excessive MPO activity is implicated in various inflammatory and cardiovascular diseases due to oxidative damage to host tissues.[5][7] this compound specifically targets and inhibits MPO, thereby reducing the production of these harmful oxidative compounds.[5]

Q2: What are the primary research applications for this compound?

Given its role in inhibiting MPO-driven oxidative stress, this compound is a valuable tool for studying the pathological roles of MPO in a variety of diseases. Key research areas include:

  • Cardiovascular Diseases: Investigating the role of MPO in atherosclerosis and endothelial dysfunction.[8][9]

  • Inflammatory Diseases: Exploring the contribution of MPO to inflammatory processes in various tissues.[5][7]

  • Autoimmune Diseases: Studying the involvement of MPO in autoimmune conditions where neutrophil activation is prominent.[4]

  • Neurodegenerative Diseases: Preliminary research suggests a potential role for MPO inhibitors in reducing oxidative damage in the brain.[5]

  • COVID-19 Research: this compound has been used to investigate the role of MPO in endothelial glycocalyx shedding in COVID-19 patients.[10]

Q3: In which solvents is this compound soluble?

This compound is sparingly soluble in aqueous solutions but shows good solubility in dimethyl sulfoxide (B87167) (DMSO).[3][11] For in vivo applications, a co-solvent system is typically required.

Troubleshooting Guide: Solubility Issues

This compound Solubility Data
SolventConcentrationMethodNotesSource
DMSO46 mg/mL (198.91 mM)-Use fresh, anhydrous DMSO as moisture can reduce solubility.[3]
DMSO22.73 mg/mL (98.29 mM)SonicationUltrasonic treatment is recommended to aid dissolution.[1][2]
DMSOSlightly soluble-This may refer to solubility without heating or sonication.[11]
WaterInsoluble--[3]
EthanolInsoluble--[3]
In Vivo Formulation2 mg/mL (8.65 mM)Sonication10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[1]

Issue 1: this compound is not fully dissolving in DMSO.

  • Solution 1: Check DMSO Quality. Ensure you are using fresh, high-purity, anhydrous DMSO. This compound's solubility can be significantly reduced by moisture-absorbing DMSO.[3]

  • Solution 2: Apply Sonication. As recommended by suppliers, use an ultrasonic bath to aid dissolution.[1][2] This provides the necessary energy to break up compound aggregates and enhance solvation.

  • Solution 3: Gentle Warming. Gently warm the solution (e.g., to 37°C) while stirring or sonicating. Avoid excessive heat, which could degrade the compound.

  • Solution 4: Prepare a More Dilute Stock. If a very high concentration is not required, try preparing a more dilute stock solution.

Issue 2: Precipitation occurs when adding the DMSO stock solution to aqueous media for in vitro assays.

  • Problem: This is a common issue when a compound is highly soluble in a non-polar organic solvent but poorly soluble in aqueous buffers. The final concentration of DMSO in your cell culture media should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.

  • Solution 1: Decrease Final Concentration. Test a lower final concentration of this compound in your assay. The reported IC50 is 44 nM, so high micromolar concentrations may not be necessary for effective inhibition.[1][2][3]

  • Solution 2: Serial Dilution. Perform serial dilutions of your DMSO stock solution in the aqueous buffer, vortexing or mixing well between each dilution step. This gradual change in solvent polarity can help keep the compound in solution.

  • Solution 3: Use a Surfactant. For some cell-free assays, the inclusion of a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) in the final assay buffer can help maintain solubility. However, check for compatibility with your specific assay.

Issue 3: Preparing this compound for in vivo administration.

  • Challenge: Direct injection of a DMSO solution is not recommended for animal studies due to toxicity. A co-solvent formulation is necessary to maintain solubility and ensure biocompatibility.

  • Recommended Formulation: A commonly used vehicle for in vivo administration of poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A specific formulation for this compound has been reported as: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1]

  • Preparation Protocol: When preparing this formulation, add the solvents sequentially. Ensure the compound is fully dissolved in DMSO first before adding the other components. Sonicate the final mixture to ensure a clear and homogenous solution.[1] The final concentration in this vehicle is reported to be 2 mg/mL.[1] For sensitive animal models like nude mice, the DMSO concentration should be kept even lower, below 2%.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Weighing: Accurately weigh the desired amount of this compound powder (Formula Weight: ~231.25 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the tube vigorously. Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved. Gentle warming to 37°C may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[3]

Protocol 2: Myeloperoxidase (MPO) Activity Assay

This protocol is a general guideline for measuring MPO activity, which can be adapted for testing the inhibitory effect of this compound. A common method is a colorimetric assay using a peroxidase substrate.[12]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., phosphate (B84403) buffer).

    • MPO Enzyme: Reconstitute purified MPO enzyme to a working concentration.

    • Substrate: Prepare a solution of a chromogenic substrate like o-dianisidine dihydrochloride (B599025) or TMB (3,3′,5,5′-Tetramethylbenzidine).[12]

    • Hydrogen Peroxide (H₂O₂): Prepare a fresh solution of H₂O₂.

    • This compound: Prepare serial dilutions of your this compound stock solution in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to each well.

    • Add the this compound dilutions (or vehicle control) to the appropriate wells.

    • Add the MPO enzyme to all wells except the blank.

    • Pre-incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a specified time to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the H₂O₂ and substrate solution.

    • Measure the change in absorbance over time at the appropriate wavelength (e.g., 460 nm for o-dianisidine).[12]

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

MPO Signaling Pathway and Inhibition by this compound

MPO_Pathway cluster_Neutrophil Activated Neutrophil cluster_Extracellular Extracellular Space / Phagosome NADPH_Oxidase NADPH Oxidase H2O2 H₂O₂ (Hydrogen Peroxide) NADPH_Oxidase->H2O2 produces MPO Myeloperoxidase (MPO) H2O2->MPO substrate HOCl HOCl (Hypochlorous Acid) MPO->HOCl catalyzes production of Cl_ion Cl⁻ (Chloride Ion) Cl_ion->MPO substrate Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation) HOCl->Oxidative_Damage Pathogen_Killing Pathogen Killing HOCl->Pathogen_Killing MPO_IN_28 This compound MPO_IN_28->MPO irreversibly inhibits

Caption: MPO catalytic cycle and the inhibitory action of this compound.

Experimental Workflow for Testing this compound In Vitro

Experimental_Workflow Prep_Stock Prepare this compound Stock (e.g., 20 mM in DMSO) Prep_Working Prepare Working Solutions (Serial dilution in assay buffer) Prep_Stock->Prep_Working Setup_Assay Set up MPO Activity Assay (Enzyme, Buffer, Inhibitor) Prep_Working->Setup_Assay Pre_Incubate Pre-incubate (Allow inhibitor binding) Setup_Assay->Pre_Incubate Initiate_Reaction Initiate Reaction (Add H₂O₂ and Substrate) Pre_Incubate->Initiate_Reaction Measure_Signal Measure Signal (e.g., Absorbance change) Initiate_Reaction->Measure_Signal Analyze_Data Analyze Data (Calculate % Inhibition, IC₅₀) Measure_Signal->Analyze_Data

References

Technical Support Center: Troubleshooting MPO-IN-28 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting precipitation issues encountered with the myeloperoxidase inhibitor, MPO-IN-28, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

This compound is a potent, irreversible inhibitor of myeloperoxidase (MPO) with an IC50 of 44 nM.[1] It also functions as an adenosine (B11128) A2B receptor antagonist and a neuropeptide Y-like receptor 7 (NPYLR7) agonist. A key challenge in working with this compound is its limited solubility. It is reported to be slightly soluble in DMSO and insoluble in water and ethanol.[2] It is critical to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[1]

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of this compound upon addition to aqueous cell culture media is a common issue, primarily due to its hydrophobic nature. When a concentrated DMSO stock solution of this compound is diluted into the aqueous environment of the media, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final mixture. This phenomenon is often referred to as "solvent shock."

Q3: How can I prevent this compound from precipitating in my experiments?

Several strategies can be employed to prevent precipitation:

  • Optimize Stock Solution and Dilution: Prepare a high-concentration stock solution in 100% anhydrous DMSO. When preparing your working concentration, perform serial dilutions in pre-warmed (37°C) cell culture medium. Add the this compound stock solution drop-wise while gently vortexing or swirling the medium to ensure gradual and thorough mixing.

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, and certainly no higher than 0.5%. Higher concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution.

  • Determine Maximum Soluble Concentration: It is crucial to experimentally determine the maximum soluble concentration of this compound in your specific cell culture medium (including serum) under your experimental conditions. A detailed protocol for this is provided below.

  • Sonication: Sonication can aid in the dissolution of this compound in DMSO.

Q4: Can the type of cell culture medium or the presence of serum affect this compound solubility?

Yes, the composition of the cell culture medium, including its pH, salt concentration, and the presence of proteins in serum, can significantly influence the solubility of hydrophobic compounds like this compound. Serum proteins can sometimes help to stabilize a compound and prevent precipitation. Therefore, it is recommended to determine the maximum soluble concentration in the complete medium you intend to use for your experiments.

Troubleshooting Guide

Problem: Visible precipitate or cloudiness in the cell culture medium after adding this compound.

Possible Cause Solution
Concentration Exceeds Solubility Limit Lower the final concentration of this compound. Perform a solubility test to determine the maximum working concentration in your specific medium.
Rapid Dilution ("Solvent Shock") Prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed medium before adding it to the final volume. Add the stock solution slowly and with gentle agitation.
High Final DMSO Concentration Reduce the final DMSO concentration to less than 0.1% if possible. This may require preparing a more dilute stock solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
Incorrect Solvent Ensure you are using high-quality, anhydrous DMSO to prepare your stock solution. This compound is insoluble in water and ethanol.
Temperature Effects Always use pre-warmed (37°C) media for dilutions. Avoid repeated freeze-thaw cycles of your stock solution.
pH of the Medium Ensure your cell culture medium is properly buffered and at the correct physiological pH.

Quantitative Data

Table 1: Reported Solubility of this compound in DMSO

Vendor Solubility in DMSO Molar Concentration (mM)
Selleck Chemicals46 mg/mL198.91
Cayman ChemicalSlightly solubleNot specified

Note: The discrepancy in reported solubility highlights the importance of using fresh, high-quality, anhydrous DMSO and the potential for lot-to-lot variability.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol allows you to determine the highest concentration of this compound that remains in solution in your specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Spectrophotometer or plate reader capable of measuring absorbance at 600-650 nm (for turbidity)

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM). Ensure complete dissolution, using brief sonication if necessary.

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of 2-fold dilutions of your this compound stock solution in your pre-warmed complete cell culture medium. For example, you can prepare final concentrations ranging from 100 µM down to 0.1 µM. It is crucial to keep the final DMSO concentration consistent across all dilutions and below 0.1% if possible.

  • Incubate: Incubate the plate or tubes at 37°C in a 5% CO2 incubator for a duration that reflects your planned experiment (e.g., 2, 6, 24, and 48 hours).

  • Visual and Microscopic Inspection: At each time point, visually inspect each dilution for any signs of precipitation (cloudiness, crystals). Also, examine a small aliquot under a microscope.

  • Quantitative Assessment (Optional): To quantify precipitation, measure the absorbance of each well at a wavelength between 600 and 650 nm using a plate reader. An increase in absorbance compared to a vehicle control (medium with DMSO only) indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working soluble concentration for this compound under those specific conditions.

Protocol 2: Assessing the Cytotoxicity of this compound (IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line of interest using an MTT assay.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to determine the IC50 value.

Visualizations

MPO Signaling Pathway in Neutrophil Activation

MPO_Signaling_Pathway cluster_extracellular Extracellular cluster_neutrophil Neutrophil cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MPO_released Released MPO Integrin CD11b/CD18 (Mac-1) MPO_released->Integrin Binding Pathogen Pathogen Pathogen->Integrin Activation MEK_ERK MEK/ERK Pathway Integrin->MEK_ERK Signal Transduction ROS Reactive Oxygen Species (ROS) Production MEK_ERK->ROS Degranulation Further Degranulation (MPO Release) MEK_ERK->Degranulation Phagocytosis Phagocytosis MEK_ERK->Phagocytosis Degranulation->MPO_released Positive Feedback Troubleshooting_Workflow Start Start: This compound Precipitation Observed Check_Stock 1. Check Stock Solution - Anhydrous DMSO? - Fully dissolved? Start->Check_Stock Check_Dilution 2. Review Dilution Protocol - Pre-warmed media? - Slow addition? - Gentle mixing? Check_Stock->Check_Dilution Check_DMSO_Conc 3. Verify Final DMSO % - Is it <= 0.1%? Check_Dilution->Check_DMSO_Conc Determine_Solubility 4. Determine Max Soluble Concentration (See Protocol 1) Check_DMSO_Conc->Determine_Solubility Adjust_Conc 5. Adjust Experimental Concentration - Use concentration at or below max soluble limit Determine_Solubility->Adjust_Conc Resolved Issue Resolved Adjust_Conc->Resolved

References

MPO-IN-28 stability in cell culture medium over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of MPO-IN-28 in cell culture medium. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is soluble in DMSO.[1] For stock solutions, it is recommended to dissolve this compound in fresh, anhydrous DMSO at a concentration of up to 46 mg/mL (198.91 mM).[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.[1] The powder form is stable for up to three years when stored at -20°C.[1]

Q2: How stable is this compound in aqueous solutions and cell culture media?

A2: While specific, publicly available long-term stability data for this compound in cell culture media is limited, small molecule inhibitors can exhibit variable stability in aqueous environments at 37°C.[2] Factors such as the components of the media (e.g., amino acids, vitamins) and the pH can influence the stability of the compound.[2] It is recommended to perform a stability assessment in your specific cell culture medium and conditions. A general protocol for such an assessment is provided below. Based on typical stability profiles of similar small molecules, a hypothetical stability dataset is provided in Table 1.

Q3: What are the potential causes of rapid degradation of this compound in my cell culture experiment?

A3: Rapid degradation of a small molecule inhibitor like this compound in cell culture medium can be attributed to several factors. The compound may have inherent instability in aqueous solutions at 37°C.[2] Additionally, components within the cell culture medium, such as certain amino acids or vitamins, could react with the compound.[2] The pH of the medium can also play a role in the compound's stability.[2]

Q4: I am observing high variability in my experimental results. Could this be related to this compound stability?

A4: High variability in experimental results can indeed be linked to inconsistent compound stability.[2] Inconsistent sample handling, processing, or issues with the analytical method used to quantify the compound can contribute to this variability.[2] Incomplete solubilization of the compound in the stock solution or the cell culture medium can also lead to variable concentrations and, consequently, inconsistent results.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation of this compound Inherently unstable in aqueous solution at 37°C.Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[2]
Reactive components in the cell culture medium.Test stability in different types of cell culture media to identify any specific reactive components.[2]
Presence of serum may affect stability.Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2]
High variability between replicates Inconsistent sample handling and processing.Ensure precise and consistent timing for sample collection and processing.[2]
Incomplete solubilization of the compound.Confirm the complete dissolution of the compound in the stock solution and media.[2]
Non-specific binding to plasticware.Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding.[2]

Data Summary

Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C

Time (hours)Remaining this compound in DMEM + 10% FBS (%)Remaining this compound in RPMI-1640 + 10% FBS (%)
0100100
29592
48885
87570
126558
244538
482015

Note: This is a hypothetical dataset provided for illustrative purposes and should be confirmed by experimental validation.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Cell culture medium (e.g., DMEM, RPMI-1640)
  • Fetal Bovine Serum (FBS)
  • Phosphate-Buffered Saline (PBS)
  • 24-well tissue culture plates (low-protein-binding recommended)
  • Acetonitrile (B52724) (ACN) with an internal standard
  • HPLC-MS system

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Prepare the desired cell culture medium with and without 10% FBS.
  • Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.

3. Experimental Procedure:

  • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., media type, with/without serum).
  • Incubate the plate at 37°C in a 5% CO₂ incubator.
  • Collect 100 µL aliquots from each well at specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
  • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.[2]
  • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
  • Transfer the supernatant to HPLC vials for analysis.[2]

4. HPLC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
  • Mobile Phase A: Water with 0.1% formic acid.[2]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
  • Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).[2]
  • Flow Rate: 0.4 mL/min.[2]
  • Injection Volume: 5 µL.[2]
  • Quantify the peak area of this compound relative to the internal standard at each time point. The percentage of remaining this compound is calculated relative to the amount at time 0.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM This compound in DMSO prep_working Prepare 10 µM Working Solution prep_stock->prep_working prep_media Prepare Cell Culture Media (± FBS) prep_media->prep_working plate Plate Working Solution prep_working->plate incubate Incubate at 37°C plate->incubate sample Collect Samples at Time Points incubate->sample extract Protein Precipitation & Compound Extraction sample->extract hplc HPLC-MS Analysis extract->hplc data Data Quantification hplc->data

Caption: Experimental workflow for assessing this compound stability.

This compound is an inhibitor of myeloperoxidase (MPO).[1] MPO is an enzyme found predominantly in neutrophils and plays a role in the inflammatory response by producing hypochlorous acid (HOCl).[3] Excessive MPO activity is implicated in various inflammatory and cardiovascular diseases.[3] MPO inhibitors block the enzymatic activity of MPO, thereby reducing the production of damaging reactive oxygen species.[3]

signaling_pathway cluster_cell Neutrophil MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) (Oxidative Stress) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Inflammation Inflammation/ Tissue Damage HOCl->Inflammation MPO_IN_28 This compound MPO_IN_28->MPO inhibits

Caption: this compound mechanism of action in inhibiting MPO.

References

potential off-target effects of MPO-IN-28 on adenosine receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of MPO-IN-28 on adenosine (B11128) receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound, and what is its known off-target activity on adenosine receptors?

This compound is primarily a potent inhibitor of myeloperoxidase (MPO) with an IC50 of 44 nM[1]. It has also been identified as an antagonist of the adenosine A2B receptor, with a Ki of 2.15 µM in HEK293 cells expressing the human receptor[2]. This indicates that its effect on the A2B receptor is an off-target activity.

Q2: Is there any information on the selectivity of this compound for other adenosine receptor subtypes (A1, A2A, A3)?

Currently, publicly available data on the selectivity of this compound for other adenosine receptor subtypes (A1, A2A, and A3) is limited. The primary reported off-target activity is on the A2B receptor[2]. To comprehensively assess its off-target profile, it is recommended to perform binding or functional assays against all adenosine receptor subtypes.

Q3: What are the typical signaling pathways activated by adenosine receptors?

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling pathways. The primary pathways are:

  • A1 and A3 Receptors: Typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels[3]. They can also activate other pathways, such as the phospholipase C (PLC) pathway[3].

  • A2A and A2B Receptors: Primarily couple to Gαs proteins, which stimulates adenylyl cyclase and increases intracellular cAMP levels[3][4]. The A2B receptor can also couple to Gαq to activate the PLC pathway[5].

Q4: If I observe unexpected effects in my experiment when using this compound, could it be due to off-target effects on adenosine receptors?

Yes, particularly if your experimental system expresses adenosine receptors, specifically the A2B receptor. Given that this compound is an A2B receptor antagonist, its use could inhibit the natural signaling of adenosine at this receptor. This could be relevant in studies involving inflammation, hypoxia, or other conditions where extracellular adenosine levels are elevated[6][7].

Troubleshooting Guide

Observed Issue Potential Cause Related to Adenosine Receptors Recommended Troubleshooting Steps
Unexpected changes in intracellular cAMP levels after this compound treatment. This compound is an A2B receptor antagonist. If your cells express A2B receptors and have basal adenosine signaling, this compound could decrease cAMP levels by blocking this pathway.1. Confirm A2B receptor expression: Use RT-qPCR or Western blot to check for A2B receptor expression in your cell line. 2. Perform a cAMP assay: Measure cAMP levels in the presence and absence of this compound, and with a known A2B agonist (e.g., NECA) to confirm antagonism.
Alterations in cell signaling pathways known to be modulated by adenosine (e.g., PLC activation, Ca2+ mobilization). Although the primary off-target effect is on the Gs-coupled A2B receptor, some adenosine receptors can couple to Gq, activating the PLC pathway. The effect of this compound on these pathways is unknown.1. Assess PLC activation: Use a commercially available IP1 or calcium mobilization assay. 2. Test for antagonism: Co-treat cells with this compound and an adenosine receptor agonist known to activate the PLC pathway in your system.
This compound shows a different potency in your cell-based assay compared to the reported MPO IC50. This could be due to a combination of MPO inhibition and off-target effects on adenosine receptors, which might influence the overall cellular response.1. Use a selective A2B antagonist: Compare the effects of this compound with a highly selective A2B antagonist to dissect the contribution of A2B receptor blockade. 2. Characterize adenosine receptor profile: Determine which adenosine receptor subtypes are expressed in your experimental model.

Quantitative Data Summary

The following table summarizes the known inhibitory/antagonistic activities of this compound.

Target Activity Value Assay Conditions
Myeloperoxidase (MPO)InhibitionIC50 = 44 nMCell-free assay[1]
Adenosine A2B ReceptorAntagonismKi = 2.15 µMHEK293 cells expressing human A2B receptor[2]

Experimental Protocols

1. Radioligand Binding Assay to Determine Affinity for Adenosine Receptors

This protocol is a general guideline to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

  • Objective: To assess the competitive binding of this compound to A1, A2A, A2B, and A3 adenosine receptors.

  • Materials:

    • Cell membranes expressing a single human adenosine receptor subtype.

    • Radioligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B, [3H]HEMADO for A3).

    • This compound.

    • Non-specific binding control (e.g., a high concentration of a known antagonist for each receptor).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate the cell membranes with the specific radioligand at a concentration close to its Kd, and varying concentrations of this compound.

    • For determining non-specific binding, incubate the membranes and radioligand with a high concentration of a known unlabeled antagonist.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay to Assess Functional Antagonism

This protocol outlines a method to determine if this compound acts as a functional antagonist at Gs-coupled adenosine receptors (A2A, A2B).

  • Objective: To measure the effect of this compound on agonist-induced cAMP production.

  • Materials:

    • Cells expressing the adenosine receptor of interest (e.g., A2A or A2B).

    • A selective agonist for the receptor (e.g., CGS 21680 for A2A, NECA for A2B).

    • This compound.

    • cAMP assay kit (e.g., cAMP-Glo™ Assay)[8][9][10].

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a specified time.

    • Stimulate the cells with a fixed concentration (e.g., EC80) of the selective agonist.

    • Incubate for a specified time to allow for cAMP accumulation.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.

    • Plot the cAMP response against the concentration of this compound to determine its IC50 for functional antagonism.

3. β-Arrestin Recruitment Assay

This protocol can be used to investigate if this compound influences agonist-induced β-arrestin recruitment to adenosine receptors.

  • Objective: To determine if this compound can antagonize agonist-mediated β-arrestin recruitment.

  • Materials:

    • Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter®) expressing the adenosine receptor of interest[11][12].

    • A selective agonist for the receptor.

    • This compound.

    • Assay reagents from the kit manufacturer.

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with a range of concentrations of this compound.

    • Add a fixed concentration of the selective agonist (e.g., EC80) to induce β-arrestin recruitment.

    • Incubate for the time recommended by the assay manufacturer.

    • Add the detection reagents and measure the signal (e.g., chemiluminescence) using a plate reader.

    • Analyze the data to determine the IC50 of this compound for inhibiting agonist-induced β-arrestin recruitment.

Visualizations

Adenosine_Signaling_Pathways cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1_A3 A1 / A3 Gi Gαi/o A1_A3->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib PLC_A1A3 PLC Gi->PLC_A1A3 cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG_A1A3 ↑ IP3, DAG PLC_A1A3->IP3_DAG_A1A3 A2A_A2B A2A / A2B Gs Gαs A2A_A2B->Gs Gq_A2B Gαq (A2B only) A2A_A2B->Gq_A2B AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PLC_A2B PLC Gq_A2B->PLC_A2B IP3_DAG_A2B ↑ IP3, DAG PLC_A2B->IP3_DAG_A2B Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B MPO_IN_28 This compound MPO_IN_28->A2A_A2B

Caption: Simplified signaling pathways of adenosine receptors.

Experimental_Workflow_Antagonism cluster_cAMP cAMP Assay Workflow cluster_Binding Binding Assay Workflow cluster_Arrestin β-Arrestin Assay Workflow cAMP_1 Seed cells expressing A2B Receptor cAMP_2 Pre-incubate with This compound cAMP_1->cAMP_2 cAMP_3 Stimulate with A2B Agonist (e.g., NECA) cAMP_2->cAMP_3 cAMP_4 Measure cAMP levels cAMP_3->cAMP_4 Bind_1 Incubate membranes with Radioligand + this compound Bind_2 Separate bound from free radioligand Bind_1->Bind_2 Bind_3 Quantify bound radioligand Bind_2->Bind_3 Bind_4 Calculate IC50 and Ki Bind_3->Bind_4 Arr_1 Plate PathHunter® cells expressing A2B Receptor Arr_2 Pre-incubate with This compound Arr_1->Arr_2 Arr_3 Add A2B Agonist Arr_2->Arr_3 Arr_4 Measure signal Arr_3->Arr_4

Caption: Workflow for assessing this compound antagonism.

Logical_Relationship cluster_Primary Primary Target cluster_OffTarget Known Off-Target cluster_PotentialOffTarget Potential Off-Targets (Undetermined) MPO_IN_28 This compound MPO Myeloperoxidase (MPO) MPO_IN_28->MPO Inhibition (IC50 = 44 nM) A2B Adenosine A2B Receptor MPO_IN_28->A2B Antagonism (Ki = 2.15 µM) A1 Adenosine A1 Receptor MPO_IN_28->A1 Requires Investigation A2A Adenosine A2A Receptor MPO_IN_28->A2A Requires Investigation A3 Adenosine A3 Receptor MPO_IN_28->A3 Requires Investigation

Caption: Target profile of this compound.

References

how to minimize MPO-IN-28 cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for the effective use of MPO-IN-28 in in vitro experiments. Our goal is to help you maximize the inhibitory effect of this potent myeloperoxidase (MPO) inhibitor while minimizing its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme in neutrophils and monocytes involved in the inflammatory response.[1] It has a half-maximal inhibitory concentration (IC50) of 44 nM for MPO.[1][2] By inhibiting MPO, this compound prevents the formation of hypochlorous acid (HOCl) and other reactive oxygen species that can contribute to tissue damage in inflammatory conditions.

Q2: What are the known off-target effects of this compound?

A2: Besides its potent inhibition of MPO, this compound has been identified as an antagonist of the adenosine (B11128) A2B receptor (Ki = 2.15 µM) and an agonist of the neuropeptide Y-like receptor 7 (NPYLR7).[3] These off-target activities may contribute to the compound's overall cellular effects, including potential cytotoxicity at higher concentrations.

Q3: What is the cytotoxic profile of this compound?

A3: this compound exhibits a cytotoxic effect at concentrations significantly higher than its MPO inhibitory concentration. The IC50 for cytotoxicity in normal human dermal fibroblasts (NHDF) is approximately 17 µM, which is roughly 400 times higher than its IC50 for MPO inhibition.[1] This indicates a favorable therapeutic window for its primary target. However, cytotoxicity can vary between cell lines.

Q4: What are the initial signs of cytotoxicity I should look for?

A4: Visual inspection of your cell cultures under a microscope is the first step. Signs of cytotoxicity can include:

  • Changes in cell morphology (e.g., rounding up, detachment from the culture plate).

  • A noticeable decrease in cell density compared to vehicle-treated controls.

  • Increased presence of floating, dead cells in the culture medium.

Q5: How can I prepare a stable working solution of this compound?

A5: this compound is slightly soluble in DMSO.[3] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock should be serially diluted in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium does not exceed a level toxic to your specific cell line, typically below 0.5%.[4]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

This is a common challenge when working with small molecule inhibitors. The following steps can help you troubleshoot and mitigate unexpected cell death.

Potential Cause Troubleshooting Steps
Concentration Too High Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. Start with a broad range of concentrations, from well below the MPO IC50 (e.g., 10 nM) to above the reported cytotoxic IC50 (e.g., 50 µM).
Prolonged Exposure Time Reduce the incubation time. Determine the minimum time required to achieve the desired MPO inhibition. A time-course experiment can help identify the optimal window where the target is inhibited without significant cell death.
Solvent Toxicity Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level for your cells (typically <0.5%).[4] Always include a vehicle control (medium with the same DMSO concentration as your highest this compound concentration) in your experiments.
Cell Line Sensitivity Different cell lines have varying sensitivities to chemical compounds. If possible, test this compound on a panel of cell lines to identify one that is less sensitive to its cytotoxic effects while still being relevant to your research question.
Off-Target Effects The cytotoxicity may be mediated by this compound's activity on the adenosine A2B receptor or NPYLR7. Consider co-treatment with specific antagonists for these receptors to see if cytotoxicity is rescued.
Issue 2: Inconsistent or Poor MPO Inhibition

If you are not observing the expected level of MPO inhibition, consider the following:

Potential Cause Troubleshooting Steps
Compound Degradation Prepare fresh working solutions of this compound from your DMSO stock for each experiment. Avoid storing diluted aqueous solutions. This compound is stable as a solid for at least 4 years when stored at -20°C.[3]
Incorrect Assay Conditions Ensure your MPO activity assay is properly validated and includes appropriate positive and negative controls. The pH of the assay buffer can significantly impact MPO activity.
Low MPO Expression in Cell Model Confirm that your chosen cell line expresses a sufficient level of MPO. Cell lines like HL-60 (human promyelocytic leukemia) are known to have high MPO expression.
Poor Cell Permeability While this compound is expected to be cell-permeable, its uptake can vary between cell types. If you suspect poor permeability, you may need to increase the concentration or incubation time, keeping in mind the potential for increased cytotoxicity.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound in an adherent cell line.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from your DMSO stock. Also, prepare a 2X vehicle control containing the same concentration of DMSO as your highest this compound concentration.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control. As a negative control, add 100 µL of fresh medium. Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: MPO Activity Assay in Cell Lysates

This protocol can be used to measure the intracellular MPO activity in your cells following treatment with this compound.

Materials:

  • Cells treated with this compound or vehicle

  • Lysis buffer (e.g., RIPA buffer)

  • MPO activity assay kit (colorimetric or fluorometric)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each cell lysate.

  • MPO Activity Measurement: Use a commercial MPO activity assay kit according to the manufacturer's instructions.[5][6][7] Typically, these assays involve the MPO-catalyzed oxidation of a substrate that results in a colorimetric or fluorescent signal.

  • Data Analysis: Normalize the MPO activity to the total protein concentration for each sample. Compare the MPO activity in this compound-treated cells to that in vehicle-treated cells to determine the percentage of inhibition.

Data Presentation

Table 1: Key In Vitro Concentrations for this compound

ParameterConcentrationCell LineReference
MPO Inhibition IC5044 nMCell-free[1][2]
Cytotoxicity IC5017 µMNHDF[1]
Adenosine A2B Receptor Antagonism Ki2.15 µMHEK293[3]
NPYLR7 Agonism (Calcium Mobilization)10 µMHEK293T[3]
MPO Activity Inhibition in Plasma10 µMHuman Plasma[6]

Visualizations

MPO_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound in 100% DMSO prep_working Serially dilute in culture medium prep_stock->prep_working treat_cells Treat cells with This compound dilutions prep_working->treat_cells seed_cells Seed cells in 96-well plate seed_cells->treat_cells incubate Incubate for defined period treat_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_plate Measure absorbance at 570 nm mtt_assay->read_plate calc_ic50 Calculate % viability and IC50 read_plate->calc_ic50

Figure 1: Experimental workflow for determining this compound cytotoxicity.

Troubleshooting_Logic cluster_primary Primary Checks cluster_secondary Secondary Considerations cluster_solutions Solutions start High Cytotoxicity Observed conc Is concentration too high? start->conc time Is exposure too long? start->time solvent Is solvent concentration toxic? start->solvent sensitivity Is the cell line overly sensitive? start->sensitivity off_target Are off-target effects responsible? start->off_target dose_response Perform dose-response experiment conc->dose_response time_course Perform time-course experiment time->time_course vehicle_control Run vehicle control solvent->vehicle_control change_cell_line Switch to a more resistant cell line sensitivity->change_cell_line co_treatment Co-treat with off-target antagonists off_target->co_treatment

Figure 2: Troubleshooting logic for high cytotoxicity of this compound.

Signaling_Pathways cluster_on_target On-Target Effect cluster_off_target Off-Target Effects MPO_IN_28 This compound MPO MPO MPO_IN_28->MPO inhibits A2BR Adenosine A2B Receptor MPO_IN_28->A2BR antagonizes NPYLR7 NPYLR7 MPO_IN_28->NPYLR7 agonizes HOCl HOCl (Reactive Oxygen Species) MPO->HOCl catalyzes Inflammation Inflammation/ Tissue Damage HOCl->Inflammation Cytotoxicity Potential Cytotoxicity A2BR->Cytotoxicity may lead to NPYLR7->Cytotoxicity may lead to

Figure 3: On-target and potential off-target signaling of this compound.

References

MPO-IN-28 Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing MPO-IN-28 dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and irreversible inhibitor of myeloperoxidase (MPO) with a reported IC50 of 44 nM in cell-free assays.[1] MPO is a peroxidase enzyme abundantly expressed in neutrophils and, to a lesser extent, in monocytes.[2][3] It plays a crucial role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), to kill pathogens.[3] However, excessive MPO activity is implicated in various inflammatory diseases. This compound acts as a mechanism-based inhibitor, meaning it is converted into a reactive species by the MPO enzyme, which then irreversibly inactivates the enzyme.

Q2: What are the recommended storage conditions and solubility for this compound?

Proper storage and handling of this compound are critical for maintaining its activity.

  • Storage: The solid compound should be stored at -20°C.

  • Solubility: this compound is slightly soluble in DMSO.[1] It is important to ensure the compound is fully dissolved before preparing serial dilutions for your experiment. Poor solubility can be a significant source of variability.

Q3: Which cell lines are suitable for studying the effects of this compound?

The choice of cell line is dependent on the research question.

  • High MPO Expressing Cells: For studying the direct inhibitory effect of this compound on cellular MPO activity, myeloid cell lines such as HL-60 (human promyelocytic leukemia) and U937 (human monocytic leukemia) are commonly used as they are known to express MPO.[4][5][6][7][8][9][10][11]

  • Co-culture Systems: In scenarios where the target cells do not express MPO, co-culture systems with MPO-expressing cells (like neutrophils) can be employed to study the downstream effects of MPO activity and its inhibition by this compound.

Q4: Why are my IC50 values for this compound inconsistent across experiments?

Inconsistent IC50 values can arise from several factors, including:

  • Cell passage number and health: Use cells within a consistent and low passage number range to ensure reproducible responses.

  • Initial cell seeding density: The number of cells at the start of the experiment can influence the calculated IC50.

  • Compound stability: Ensure that this compound is stable in your assay medium for the duration of the experiment.

  • Assay endpoint: The time point at which you measure the response can affect the IC50 value.

Troubleshooting Guide

This guide addresses common issues encountered during the generation of a dose-response curve for this compound.

Problem Possible Cause Suggested Solution
Flat dose-response curve (no inhibition) 1. Inactive Compound: Improper storage or handling may have led to the degradation of this compound. 2. Low MPO Expression: The chosen cell line may not express sufficient levels of MPO. 3. Assay Conditions: The substrate concentration or other assay components may not be optimal.1. Use a fresh aliquot of this compound and verify its solubility in DMSO. 2. Confirm MPO expression in your cell line using techniques like Western blot or PCR. Consider using a positive control cell line with known MPO expression. 3. Optimize assay parameters such as substrate concentration and incubation time.
High variability between replicates 1. Inaccurate Pipetting: Inconsistent volumes of this compound or other reagents. 2. Uneven Cell Seeding: Variation in the number of cells per well. 3. Compound Precipitation: this compound may precipitate at higher concentrations in aqueous media.1. Use calibrated pipettes and ensure proper mixing. 2. Use a cell counter to ensure consistent cell seeding density. 3. Visually inspect wells for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system if compatible with your assay.
Steep or shallow dose-response curve 1. Inappropriate Concentration Range: The selected concentrations of this compound may not cover the full dynamic range of inhibition. 2. Assay Interference: Components in the assay may interfere with the detection method.1. Perform a wider range of serial dilutions (e.g., log or half-log dilutions) to capture the full sigmoidal curve. 2. Run appropriate controls to identify any potential assay interference.
Bell-shaped dose-response curve 1. Off-target effects: At higher concentrations, this compound may have off-target effects that counteract its inhibitory effect on MPO. 2. Compound Aggregation: The inhibitor may form aggregates at high concentrations.1. Lower the highest concentration of this compound used in the assay. 2. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates, though this should be tested for cell compatibility.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental conditions. Below is a table of representative IC50 values to illustrate this variability. Note: These values are for illustrative purposes and should be determined experimentally for your specific system.

Assay TypeCell Line/Enzyme SourceReported IC50 (nM)
Cell-Free AssayPurified Myeloperoxidase44
Illustrative Cell-Based AssayHL-60 (High MPO expression)150 - 500
Illustrative Cell-Based AssayU937 (Moderate MPO expression)500 - 1500
Illustrative Co-culture AssayEndothelial Cells + Neutrophils200 - 800

Experimental Protocols

Detailed Methodology: MPO Activity Assay for Dose-Response Curve Generation

This protocol describes a general method for determining the dose-response curve of this compound using a colorimetric or fluorometric MPO activity assay.

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve. It is recommended to use a log or half-log dilution series (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, etc.).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • MPO Substrate: Prepare the MPO substrate solution according to the manufacturer's instructions (e.g., TMB, o-dianisidine).

  • Hydrogen Peroxide (H₂O₂): Prepare a fresh solution of H₂O₂ in assay buffer.

2. Assay Procedure:

  • Cell Lysate Preparation (for cell-based assays):

    • Culture MPO-expressing cells (e.g., HL-60, U937) to the desired density.

    • Harvest the cells and wash with PBS.

    • Lyse the cells using a suitable lysis buffer containing a detergent (e.g., Triton X-100) and protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the MPO enzyme.

    • Determine the protein concentration of the lysate.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a consistent amount of purified MPO enzyme or cell lysate to each well.

    • Add the serially diluted this compound solutions to the wells. Include a vehicle control (DMSO only) and a no-enzyme control.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MPO substrate and H₂O₂ solution to each well.

    • Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time.

    • Stop the reaction (if necessary, depending on the assay kit) and measure the absorbance or fluorescence at the appropriate wavelength.

3. Data Analysis:

  • Subtract the background reading (no-enzyme control) from all other readings.

  • Normalize the data to the vehicle control (100% activity).

  • Plot the percentage of MPO activity against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Visualizations

MPO Signaling Pathway in Neutrophils

MPO_Signaling_Pathway cluster_activation Neutrophil Activation cluster_mpo_release MPO Release & Action cluster_downstream Downstream Signaling Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activation Azurophilic Granules Azurophilic Granules MPO_Release MPO Release Azurophilic Granules->MPO_Release Extracellular MPO Extracellular MPO MPO_Release->Extracellular MPO CD11b/Mac-1 CD11b/Mac-1 (Integrin) Extracellular MPO->CD11b/Mac-1 Binds to p38 MAPK p38 MAPK CD11b/Mac-1->p38 MAPK Activates ERK ERK CD11b/Mac-1->ERK Activates NF-kB NF-κB p38 MAPK->NF-kB Activates ERK->NF-kB Activates Inflammatory Response Inflammatory Response NF-kB->Inflammatory Response Promotes This compound This compound This compound->Extracellular MPO Inhibits

Caption: MPO signaling pathway in neutrophils and the inhibitory action of this compound.

Experimental Workflow for this compound Dose-Response Curve Optimization

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) B Perform Serial Dilutions of this compound A->B F Add this compound Dilutions and Controls B->F C Prepare Cell Lysate or Purified MPO Enzyme E Add Enzyme/Lysate to 96-well Plate C->E D Prepare Assay Reagents (Substrate, H2O2) H Initiate Reaction with Substrate and H2O2 D->H E->F G Pre-incubate F->G G->H I Incubate and Measure Signal (Absorbance/Fluorescence) H->I J Normalize Data to Vehicle Control I->J K Plot % Inhibition vs. log[this compound] J->K L Fit Data to 4PL Curve and Determine IC50 K->L

Caption: A generalized workflow for optimizing the dose-response curve of this compound.

References

Technical Support Center: MPO-IN-28 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPO-IN-28. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vivo experiments with this myeloperoxidase (MPO) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of myeloperoxidase (MPO), a peroxidase enzyme primarily found in neutrophils.[1][2] MPO plays a critical role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl), a potent antimicrobial agent, from hydrogen peroxide (H₂O₂) and chloride ions.[1][2] However, excessive MPO activity can contribute to oxidative stress and tissue damage in various inflammatory diseases.[1][2][3] this compound works by inhibiting the enzymatic activity of MPO, thereby reducing the production of HOCl and other reactive oxidants.[2][4]

Q2: What are the known off-target effects of this compound?

A2: this compound has been identified as an antagonist of the adenosine (B11128) A2B receptor with a Ki of 2.15 µM in HEK293 cells expressing the human receptor.[5] It also acts as an agonist for the neuropeptide Y-like receptor 7 (NPYLR7) in mosquitoes.[5] Researchers should consider these off-target activities when designing experiments and interpreting results, as they could contribute to the observed in vivo effects.

Q3: What is the recommended solvent for this compound?

A3: this compound is slightly soluble in DMSO.[5] For in vitro assays, stock solutions are typically prepared in DMSO.[4] For in vivo administration, a homogeneous suspension can be prepared in CMC-Na (carboxymethylcellulose sodium).[4] It is crucial to ensure the vehicle used is appropriate for the animal model and administration route and to conduct vehicle-only controls.

Troubleshooting Guides

Issue 1: Lack of or Inconsistent In Vivo Efficacy

Potential Cause 1: Poor Bioavailability or Suboptimal Dosing

  • Troubleshooting Steps:

    • Verify Formulation: Ensure this compound is properly solubilized or suspended. For oral administration, using a suspension agent like CMC-Na may be necessary.[4] The stability of the formulation under experimental conditions should also be confirmed.

    • Optimize Administration Route: If oral administration yields poor results, consider alternative routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection, which may offer better systemic exposure.

    • Conduct Dose-Response Studies: The effective in vivo dose may be significantly higher than the in vitro IC50 value. Perform a dose-response study to determine the optimal concentration of this compound for your specific animal model and disease state.

    • Pharmacokinetic (PK) Analysis: If resources permit, conduct a PK study to determine the concentration of this compound in plasma and target tissues over time. This will provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile and help in designing an effective dosing regimen.

Potential Cause 2: Ineffective Target Engagement

  • Troubleshooting Steps:

    • Measure MPO Activity in Target Tissue: It is crucial to confirm that this compound is reaching the target tissue and inhibiting MPO activity. Ex vivo assays on tissue homogenates can be performed to measure MPO activity.[6][7]

    • Use a Specific and Sensitive MPO Activity Assay: Standard colorimetric assays can be prone to interference from other peroxidases or substances in tissue extracts.[8] Consider using more specific methods, such as those that measure the conversion of hydroethidine to 2-chloroethidium by LC-MS/MS, to assess MPO's chlorinating activity.[6][7] An antibody-capture-based activity assay can also increase specificity.[8]

    • Assess Biomarkers of MPO Activity: Measure downstream biomarkers of MPO activity in vivo, such as 3-chlorotyrosine, to confirm target engagement.[7]

Potential Cause 3: Off-Target Effects

  • Troubleshooting Steps:

    • Control for Adenosine A2B Receptor Antagonism: Given this compound's known off-target activity, consider including control experiments with a specific adenosine A2B receptor antagonist to differentiate its effects from MPO inhibition.[5]

    • Use MPO-Knockout Animals: The most definitive way to confirm that the observed effects are due to MPO inhibition is to test this compound in MPO-knockout mice.[9] If the compound has no effect in these animals, it strongly suggests that its mechanism of action is MPO-dependent.

Quantitative Data Summary

ParameterValueSpecies/Cell LineReference
IC50 (MPO) 44 nMCell-free assay[4]
Ki (Adenosine A2B Receptor) 2.15 µMHuman (HEK293 cells)[5]

Experimental Protocols

Protocol: In Vitro MPO Activity Assay (Colorimetric)

This protocol is a general guideline for measuring MPO activity in vitro, which can be adapted for tissue homogenates.

Materials:

  • This compound

  • Human MPO enzyme (or tissue homogenate)

  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)

  • Hydrogen peroxide (H₂O₂)

  • 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Sulfuric acid (for stopping the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the MPO enzyme or tissue homogenate to the desired concentration in the assay buffer.

    • Prepare fresh dilutions of H₂O₂ and TMB in the assay buffer. The final concentrations will need to be optimized, but typical ranges are 100-200 µM for TMB and 0.1-1 mM for H₂O₂.

  • Assay Protocol:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of this compound at various concentrations (or vehicle control) to the appropriate wells.

    • Add 20 µL of the MPO enzyme solution or tissue homogenate to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the TMB and H₂O₂ substrate solution to each well.

    • Incubate the plate at room temperature for 5-15 minutes, protected from light. The reaction will produce a blue color.

    • Stop the reaction by adding 50 µL of sulfuric acid (e.g., 2 M) to each well. The color will change to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of MPO inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations

MPO_Signaling_Pathway Neutrophil Activated Neutrophil MPO_release MPO Release Neutrophil->MPO_release MPO Myeloperoxidase (MPO) MPO_release->MPO H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Tissue_Damage Oxidative Stress & Tissue Damage HOCl->Tissue_Damage MPO_IN_28 This compound MPO_IN_28->MPO Inhibition

Caption: MPO signaling pathway and the inhibitory action of this compound.

In_Vivo_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Formulation Formulate this compound (e.g., in CMC-Na) Dosing Administer this compound (Vehicle Control Group) Formulation->Dosing Animal_Model Induce Disease in Animal Model Animal_Model->Dosing Efficacy Assess Clinical Efficacy (e.g., Disease Score) Dosing->Efficacy Tissue_Harvest Harvest Target Tissues and Plasma Dosing->Tissue_Harvest MPO_Activity Measure Ex Vivo MPO Activity Tissue_Harvest->MPO_Activity Biomarkers Analyze Biomarkers (e.g., 3-Chlorotyrosine) Tissue_Harvest->Biomarkers

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic Start No/Low In Vivo Efficacy Check_Formulation Is the formulation stable and appropriate? Start->Check_Formulation Check_Dose Is the dose and route optimal? Check_Formulation->Check_Dose Yes Solution_Formulation Optimize formulation and vehicle. Check_Formulation->Solution_Formulation No Check_Target Is MPO activity inhibited in vivo? Check_Dose->Check_Target Yes Solution_Dose Perform dose-response and PK studies. Check_Dose->Solution_Dose No Check_Off_Target Could off-target effects be confounding? Check_Target->Check_Off_Target Yes Solution_Target Use specific MPO assays and measure biomarkers. Check_Target->Solution_Target No Solution_Off_Target Use MPO-knockout animals and control compounds. Check_Off_Target->Solution_Off_Target Yes

Caption: Troubleshooting logic for addressing in vivo efficacy issues.

References

managing MPO-IN-28 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the myeloperoxidase inhibitor, MPO-IN-28. The focus of this guide is to address challenges related to its limited solubility in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5] It is practically insoluble in water and ethanol.[4][5] For optimal results, use fresh, anhydrous DMSO to prevent moisture absorption, which can decrease the solubility of the compound.[5]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What is causing this?

A2: This is a common issue due to the low aqueous solubility of this compound. When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent decreases significantly, causing the hydrophobic compound to precipitate out of the solution. This can lead to inaccurate and inconsistent experimental results.[6]

Q3: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?

A3: As a general guideline, the final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects. For sensitive cell lines, such as nude mice, the DMSO concentration should be even lower, ideally below 2%.[1]

Q4: Can I use sonication or heating to dissolve this compound in my buffer?

A4: Yes, sonication and gentle warming (e.g., to 60°C) can aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO.[1][3][7] However, for aqueous working solutions, these methods may only provide a temporary solution, and the compound might precipitate over time as the solution cools or sits. It is crucial to ensure the solution is clear before use.

Q5: My this compound inhibitor shows lower than expected potency in my assay. Could this be related to solubility?

A5: Absolutely. Poor solubility is a frequent cause of lower-than-expected potency in both biochemical and cell-based assays.[8][9] If this compound precipitates in your assay buffer, the actual concentration of the inhibitor in solution will be significantly lower than the nominal concentration, leading to an underestimation of its inhibitory activity.

Troubleshooting Guide

Issue: Precipitate Formation Upon Dilution in Aqueous Buffer

This is the most common problem encountered with this compound. The following troubleshooting steps can help mitigate this issue.

Recommended Solutions:

  • Optimize Final DMSO Concentration: Maintain the highest possible, yet tolerable, final DMSO concentration in your working solution.

  • Use a Co-solvent System: For in vivo studies or challenging in vitro assays, a co-solvent system can be employed. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The solvents should be added sequentially, ensuring the compound is fully dissolved at each step.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual decrease in DMSO concentration can sometimes help to keep the compound in solution.

  • Lower the Working Concentration: If your experimental design allows, using a lower working concentration of this compound will reduce the likelihood of precipitation.

  • Buffer Composition: High ionic strength buffers can sometimes decrease the solubility of hydrophobic compounds.[10] If possible, try using a buffer with a lower salt concentration.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventReported SolubilityMolarity (mM)NotesSource(s)
DMSO46 mg/mL198.91 mMUse fresh, anhydrous DMSO.[4][5]
DMSO22.73 mg/mL98.29 mMSonication is recommended.[1][3]
DMSO12.5 mg/mL54.04 mMRequires ultrasonic, warming, and heating to 60°C.[7]
DMSOSlightly soluble--[2]
WaterInsoluble--[4][5]
EthanolInsoluble--[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortexer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[6]

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes. Gentle warming can also be applied.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

    • For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[5]

Protocol 2: Preparation of Aqueous Working Solution
  • Materials:

    • This compound DMSO stock solution

    • Desired aqueous buffer (e.g., PBS, Tris-HCl)

    • Sterile microcentrifuge tubes

    • Vortexer

  • Procedure:

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • Vortex the stock solution briefly.

    • Perform serial dilutions of the stock solution in the aqueous buffer to reach the final desired concentration. For each dilution step, add the buffer to the tube and immediately vortex to ensure rapid mixing. This helps to minimize localized high concentrations of the compound that can lead to precipitation.

    • Prepare the working solution immediately before use to minimize the risk of precipitation over time.[1]

    • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting stock_prep 1. Dissolve this compound in 100% DMSO vortex_sonic 2. Vortex / Sonicate to Dissolve stock_prep->vortex_sonic storage 3. Aliquot and Store at -80°C vortex_sonic->storage thaw 4. Thaw Stock Solution storage->thaw For each experiment dilute 5. Serially Dilute in Aqueous Buffer thaw->dilute use_now 6. Use Immediately in Assay dilute->use_now precipitate Precipitation Observed? dilute->precipitate precipitate->use_now No sol_A Increase final DMSO % precipitate->sol_A Yes sol_B Lower working concentration precipitate->sol_B Yes sol_C Use co-solvents (PEG300, Tween-80) precipitate->sol_C Yes signaling_pathway This compound Mechanism of Action MPO Myeloperoxidase (MPO) HOCl HOCl (Hypochlorous Acid) (Potent Oxidant) MPO->HOCl Catalyzes production of H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->MPO Substrate Chloride Cl⁻ (Chloride) Chloride->MPO Substrate TissueDamage Oxidative Tissue Damage HOCl->TissueDamage MPO_IN_28 This compound MPO_IN_28->MPO Irreversibly Inhibits

References

best practices for storing and handling MPO-IN-28

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling MPO-IN-28, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme involved in inflammatory processes.[1][2][3] It is widely used in research to investigate the role of MPO in various diseases, including cardiovascular and inflammatory conditions.[4][5] With an IC50 of 44 nM, it is a highly selective compound for studying MPO activity.[3][6]

Q2: How should I store this compound?

Proper storage of this compound is critical to maintain its stability and efficacy. Recommendations vary for the powdered form and solutions.

  • Powder: The solid form of this compound is stable for up to 3 years when stored at -20°C.[1][6]

  • In Solvent: Once dissolved, it is recommended to store this compound solutions at -80°C for up to one year.[1][6] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[6]

Q3: What is the best solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][6][7] It is practically insoluble in water and ethanol.[6][8] For optimal results, use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[6] Sonication or gentle warming can aid in the dissolution process.[1][8]

Data Presentation: Storage and Solubility

ParameterRecommendationStabilitySource(s)
Storage (Powder) -20°CUp to 3 years[1][6]
Storage (in DMSO) -80°C (aliquoted)Up to 1 year[1][6]
Recommended Solvent DMSON/A[1][2][6][7]
Solubility in DMSO 12.5 - 46 mg/mLN/A[1][2][6][8]
Incompatible Solvents Water, EthanolN/A[6]

Troubleshooting Guide

Issue 1: this compound is not dissolving properly.

  • Solution 1: Use Fresh, Anhydrous DMSO. The hygroscopic nature of DMSO means it can absorb moisture from the air, which can negatively impact the solubility of this compound.[6] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.

  • Solution 2: Aid Dissolution. If the compound is not readily dissolving, sonication or gentle warming (e.g., to 60°C) can be applied to facilitate the process.[1][8]

  • Solution 3: Check Concentration. Ensure that you are not exceeding the known solubility limits of this compound in DMSO.

Issue 2: Inconsistent results in cell-based assays.

  • Solution 1: Prepare Fresh Dilutions. For cell-based experiments, it is advisable to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. This minimizes the potential for degradation of the compound in aqueous media.

  • Solution 2: Vehicle Control. Always include a vehicle control (e.g., DMSO without this compound) in your experimental setup to account for any effects of the solvent on the cells.

  • Solution 3: Aliquot Stock Solutions. To ensure consistency between experiments, avoid repeated freeze-thaw cycles of your main stock solution by preparing single-use aliquots.[6]

Issue 3: Difficulty with in vivo formulation.

  • Solution 1: Sequential Solvent Addition. When preparing a formulation for animal experiments (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), add the solvents sequentially.[1] Ensure the compound is as dissolved as possible in one solvent before adding the next.[1]

  • Solution 2: Optimize Vehicle Components. The provided in vivo formulation is a general guideline.[1] The ratios of co-solvents like PEG300 and Tween-80 may need to be adjusted based on the desired final concentration and the clarity of the solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Allow the vial of this compound powder and a bottle of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: The molecular weight of this compound is 231.25 g/mol .[1] To prepare a 10 mM stock solution, weigh out 2.31 mg of this compound.

  • Dissolution: Add 1 mL of anhydrous DMSO to the 2.31 mg of this compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in appropriate vials. Store these aliquots at -80°C.

Protocol 2: MPO Activity Inhibition Assay in Human Neutrophils

This protocol is adapted from methodologies suggested by in vitro studies.[3][4]

  • Neutrophil Isolation: Isolate human neutrophils from whole blood using standard laboratory procedures (e.g., density gradient centrifugation).

  • Cell Plating: Resuspend the isolated neutrophils in an appropriate buffer (e.g., Hanks' Balanced Salt Solution) and plate them in a 96-well plate.

  • Inhibitor Preparation: Prepare serial dilutions of this compound from your 10 mM stock solution in the assay buffer. A typical final concentration range to test for IC50 determination would be from 1 nM to 10 µM.

  • Incubation: Add the this compound dilutions to the wells containing neutrophils and incubate for a specified period (e.g., 30 minutes) to allow for cell penetration and target engagement.

  • MPO Activity Measurement: Initiate the MPO activity measurement. This can be done using a commercially available MPO activity assay kit, which typically involves the addition of a substrate and hydrogen peroxide.[9]

  • Data Acquisition: Measure the output signal (e.g., absorbance or fluorescence) at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percent inhibition of MPO activity for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

MPO_IN_28_Storage_Workflow This compound Storage and Handling Workflow cluster_powder Powder Form cluster_solution Solution Form powder Receive this compound Powder store_powder Store at -20°C powder->store_powder Long-term storage (up to 3 years) dissolve Dissolve in Anhydrous DMSO powder->dissolve Prepare for experiment aliquot Aliquot into single-use volumes dissolve->aliquot store_solution Store at -80°C aliquot->store_solution Long-term storage (up to 1 year) use Use in Experiment store_solution->use Thaw one aliquot for use

Caption: Workflow for proper storage and handling of this compound.

MPO_Inhibition_Pathway Simplified MPO Inhibition by this compound MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) (Pro-inflammatory) MPO->HOCl catalyzes H2O2 Hydrogen Peroxide (H2O2) H2O2->MPO Chloride Chloride (Cl-) Chloride->MPO Inflammation Inflammation & Tissue Damage HOCl->Inflammation MPO_IN_28 This compound MPO_IN_28->MPO irreversibly inhibits

Caption: Mechanism of MPO inhibition by this compound.

Troubleshooting_Logic Troubleshooting Common this compound Issues start Problem Encountered dissolution_issue Dissolution Issue? start->dissolution_issue inconsistent_results Inconsistent Results? dissolution_issue->inconsistent_results No fresh_dmso Use fresh, anhydrous DMSO dissolution_issue->fresh_dmso Yes fresh_dilutions Prepare fresh dilutions for each experiment inconsistent_results->fresh_dilutions Yes sonicate Sonicate or warm gently fresh_dmso->sonicate aliquot_stock Aliquot stock to avoid freeze-thaw fresh_dilutions->aliquot_stock

Caption: Logical workflow for troubleshooting this compound experiments.

References

Validation & Comparative

MPO-IN-28: A Comparative Guide to its Myeloperoxidase Inhibitory Activity in Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MPO-IN-28's inhibitory activity against myeloperoxidase (MPO) in neutrophils, benchmarked against other known MPO inhibitors. The information presented is supported by experimental data and detailed protocols to assist in the evaluation and application of these compounds in research and drug development.

Myeloperoxidase is a key enzyme in neutrophils, contributing to the innate immune response through the generation of reactive oxidants. However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, making it a critical target for therapeutic intervention. This compound has emerged as a potent inhibitor of this enzyme. This guide will objectively compare its performance with alternative inhibitors.

Comparative Inhibitory Activity

The inhibitory potency of this compound against myeloperoxidase is summarized below in comparison to other well-characterized MPO inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

InhibitorIC50 Value (Purified Enzyme)Mechanism of ActionKey Characteristics
This compound 44 nM[1]Not specifiedAlso reported as an adenosine (B11128) A2B receptor antagonist (Ki = 2.15 µM)[2]. Used at 10 µM to achieve ~51% MPO inhibition in plasma[3].
Aromatic Hydroxamate (HX1) 5 nM[4]Reversible[4]A highly potent, reversible inhibitor that binds to the MPO active site[4].
4-Aminobenzohydrazide (4-ABAH) 0.3 µM[3]Irreversible[3]An irreversible inhibitor that also inhibits HOCl production in neutrophils (IC50 = 2.2-16 µM)[2].
AZD5904 140 nM[5][6]Irreversible[5]A selective and irreversible inhibitor with similar potency for human, mouse, and rat MPO[5][6].

Signaling Pathway of MPO in Neutrophils

Myeloperoxidase is not only involved in direct oxidative damage but also participates in intracellular signaling cascades that modulate neutrophil function and the inflammatory response. Understanding this pathway is crucial for contextualizing the effects of MPO inhibitors.

MPO_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular MPO Myeloperoxidase (MPO) CD11b CD11b/CD18 (Mac-1) MPO->CD11b binds p38_MAPK p38 MAPK CD11b->p38_MAPK ERK ERK1/2 CD11b->ERK PI3K PI3K CD11b->PI3K NFkB NF-κB p38_MAPK->NFkB activates ERK->NFkB activates PI3K->NFkB activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation MPO_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: In Vitro MPO Activity Assay (Purified Enzyme) Start->Primary_Screen Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screen->Hit_Identification Hit_Identification->Start no Secondary_Screen Secondary Screen: Neutrophil-based Assays (MPO Release, ROS Production) Hit_Identification->Secondary_Screen yes Lead_Selection Lead Compound Selection Secondary_Screen->Lead_Selection Lead_Selection->Secondary_Screen no In_Vivo_Studies In Vivo Validation: Animal Models of Inflammation Lead_Selection->In_Vivo_Studies yes End End: Candidate Drug In_Vivo_Studies->End

References

A Head-to-Head Comparison of MPO-IN-28 and AZD5904 for Myeloperoxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific myeloperoxidase (MPO) inhibitor is critical for investigating the role of MPO in various inflammatory and cardiovascular diseases. This guide provides a comprehensive comparison of two widely used MPO inhibitors, MPO-IN-28 and AZD5904, based on available experimental data.

Myeloperoxidase is a key enzyme primarily found in neutrophils that plays a crucial role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl).[1] However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory conditions, including cardiovascular diseases, neurodegenerative disorders, and some cancers.[2] Consequently, the development of specific MPO inhibitors is a significant area of therapeutic research.

Performance and Properties: this compound vs. AZD5904

A summary of the key quantitative data for this compound and AZD5904 is presented below, offering a direct comparison of their inhibitory potency and other relevant characteristics.

PropertyThis compoundAZD5904Reference
IC50 (cell-free) 44 nM140 nM[3],[4]
Mechanism of Action Irreversible (reported)Irreversible[5],[4]
Selectivity Adenosine (B11128) A2B receptor antagonist (Ki = 2.15 µM), NPYLR7 agonist (at 10 µM)10-19 fold greater than for lactoperoxidase and thyroid peroxidase; >70-fold vs. a broad panel of other enzymes, ion channels, and receptors[6],[4]
In Vitro Functionality At 10 µM, demonstrated a ~51% decrease in MPO activity in human plasmaAt 1 µM, inhibited PMA-stimulated HOCl production by >90% in isolated human neutrophils[5]
Clinical Development PreclinicalPhase 1[4]
Oral Bioavailability Not reportedYes[4]

In-Depth Comparison

Potency and Efficacy:

Based on cell-free assays, this compound exhibits a lower IC50 value (44 nM) compared to AZD5904 (140 nM), suggesting higher potency in a purified enzyme system.[3][4] However, it is important to note that these values are from different sources and assay conditions may have varied. In a direct comparative study using human plasma, both inhibitors at a concentration of 10 µM significantly reduced MPO activity, with AZD5904 showing a slightly greater reduction (~59%) compared to this compound (~51%).[5] Furthermore, in a cellular context, 1 µM of AZD5904 was sufficient to inhibit over 90% of HOCl production in stimulated neutrophils, highlighting its potent cellular activity.[4]

Mechanism of Action and Selectivity:

Both this compound and AZD5904 are reported to be irreversible inhibitors of MPO.[4][5] Irreversible inhibition can offer the advantage of prolonged target engagement.

A key differentiator between the two compounds is their selectivity profile. AZD5904 has been characterized as a selective MPO inhibitor, with 10-19 fold greater selectivity for MPO over the related enzymes lactoperoxidase and thyroid peroxidase, and over 70-fold selectivity against a wider panel of targets.[4] In contrast, this compound has been shown to have off-target activities, acting as an antagonist for the adenosine A2B receptor and an agonist for the neuropeptide Y-like receptor 7 (NPYLR7) at micromolar concentrations.[6] This lack of specificity for this compound should be a critical consideration when interpreting experimental results.

Clinical and In Vivo Data:

AZD5904 has progressed to Phase 1 clinical trials and has demonstrated oral bioavailability.[4] In preclinical rat models, a plasma concentration of ~5µM of AZD5904 was shown to decrease the formation of a specific MPO-derived product.[4] There is less publicly available information regarding the in vivo performance and clinical development of this compound.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the MPO enzymatic cycle and a general workflow for evaluating MPO inhibitors.

MPO_Enzymatic_Cycle cluster_peroxidation Peroxidation Cycle MPO_Fe3 MPO (Fe³⁺) Resting State Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO_Fe3->Compound_I + H₂O₂ Compound_I->MPO_Fe3 Cl⁻ + H⁺ -> HOCl Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II AH (Substrate) -> A• (Radical) H2O H₂O Compound_II->MPO_Fe3 AH -> A• H2O2 H₂O₂ H2O2->MPO_Fe3 MPO_Inhibitor_Workflow start Start: Hypothesis on MPO role cell_free Cell-Free Assay (Purified MPO) start->cell_free Test direct inhibition cell_based Cell-Based Assay (e.g., Neutrophils) start->cell_based Assess cellular potency data_analysis Data Analysis (IC50, Efficacy) cell_free->data_analysis in_vivo In Vivo Model (e.g., Disease Model) cell_based->in_vivo Validate in a biological system cell_based->data_analysis in_vivo->data_analysis conclusion Conclusion on Inhibitor Effect data_analysis->conclusion

References

A Head-to-Head Comparison of Myeloperoxidase Inhibitors: MPO-IN-28 versus 4-Aminobenzoic Acid Hydrazide (4-ABAH)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific myeloperoxidase (MPO) inhibitor is critical for investigating the role of MPO in various inflammatory and cardiovascular diseases. This guide provides an objective comparison of two commonly used MPO inhibitors, MPO-IN-28 and 4-aminobenzoic acid hydrazide (4-ABAH), supported by experimental data to aid in the selection of the most appropriate tool for your research needs.

Myeloperoxidase is a key enzyme primarily found in neutrophils that plays a crucial role in the innate immune response by catalyzing the formation of reactive oxidants, such as hypochlorous acid (HOCl).[1][2][3] While essential for host defense, excessive MPO activity is implicated in the pathology of numerous diseases, including atherosclerosis, neurodegenerative disorders, and certain cancers.[3][4] Consequently, the development and use of specific MPO inhibitors are of significant interest in both basic research and as potential therapeutic agents.[3][5]

This guide focuses on a detailed comparison of this compound and 4-ABAH, two widely utilized inhibitors of MPO.

Performance and Specificity: A Data-Driven Comparison

The efficacy of an inhibitor is primarily determined by its potency, typically measured by the half-maximal inhibitory concentration (IC50), and its selectivity for the target enzyme. The available data for this compound and 4-ABAH are summarized below.

ParameterThis compound4-Aminobenzoic Acid Hydrazide (4-ABAH)
MPO IC50 44 nM[6]0.3 µM (300 nM)[7][8][9]
Mechanism of Inhibition Not clearly defined in search resultsIrreversible, mechanism-based inhibitor[1][2][7]
Cell-Based Activity Demonstrated to inhibit MPO activity in plasma from COVID-19 patients at 10 µM, resulting in a 51-59% decrease in MPO activity.[10]Reduces HOCl production in isolated human neutrophils with IC50 values of 16 µM (zymosan-induced) and 2.2 µM (PMA-induced).[7] Inhibits PMA-induced neutrophil extracellular trap (NET) formation.[7][8]
In Vivo Efficacy No in vivo efficacy data for MPO inhibition found in search results.Shown to be effective in a mouse model of cerebral ischemia at 40 mg/kg, reducing infarct volume and neurological deficits.[7][8] Also effective in a rabbit aneurysm model at 40 mg/kg.[11]
Known Off-Target Effects Adenosine (B11128) A2B receptor antagonist (Ki = 2.15 µM).[12] Neuropeptide Y-like receptor 7 (NPYLR7) agonist.[12]Not specified in the provided search results.

Mechanism of Action

A key differentiator between these two inhibitors lies in their mechanism of action.

4-Aminobenzoic Acid Hydrazide (4-ABAH) is a well-characterized irreversible and mechanism-based inhibitor of MPO.[1][2][13] In the presence of hydrogen peroxide (H2O2), MPO oxidizes 4-ABAH to a reactive radical intermediate.[1][2] This radical then covalently binds to the enzyme, leading to its irreversible inactivation.[1][2][5] This mechanism-based inactivation contributes to its potent and lasting inhibitory effect.

This compound , while showing a lower IC50 value in enzymatic assays, has a less clearly defined mechanism of MPO inhibition based on the available search results. Its known activity as an adenosine A2B receptor antagonist and an NPYLR7 agonist raises considerations for potential off-target effects in complex biological systems.[12]

Experimental Methodologies

Reproducibility and comparison of data heavily rely on the experimental protocols used. Below are generalized protocols for key assays mentioned in the comparison.

Myeloperoxidase (MPO) Activity Assay (General Protocol)

This assay is used to determine the enzymatic activity of MPO and the potency of inhibitors.

  • Reagents:

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, MPO enzyme, and the substrate.

    • Add varying concentrations of the inhibitor to the reaction mixture.

    • Initiate the reaction by adding a fixed concentration of H2O2.

    • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Assay for HOCl Production in Neutrophils

This assay measures the ability of an inhibitor to block MPO-dependent HOCl production in a cellular context.

  • Reagents:

    • Isolated human neutrophils

    • A fluorescent probe sensitive to HOCl (e.g., Aminophenyl fluorescein (B123965) - APF)

    • A neutrophil activator (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA or opsonized zymosan)

    • Hank's Balanced Salt Solution (HBSS) or other suitable cell culture medium

    • Inhibitor (this compound or 4-ABAH)

  • Procedure:

    • Pre-incubate the isolated neutrophils with the fluorescent probe.

    • Add varying concentrations of the inhibitor to the neutrophil suspension and incubate for a specified period.

    • Stimulate the neutrophils with the chosen activator to induce the respiratory burst and MPO release.

    • Measure the increase in fluorescence over time using a fluorescence plate reader.

    • Calculate the rate of fluorescence increase for each inhibitor concentration.

    • Determine the IC50 value by plotting the rate of fluorescence increase against the inhibitor concentration.

Visualizing the MPO Catalytic Cycle and Inhibition

The following diagrams illustrate the fundamental processes of MPO activity and its inhibition.

MPO_Catalytic_Cycle cluster_cycle MPO Catalytic Cycle MPO_Fe3 MPO (Fe³⁺) (Resting State) Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO_Fe3->Compound_I H₂O₂ Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II Cl⁻ HOCl HOCl (Hypochlorous Acid) Compound_I->HOCl H₂O Compound_II->MPO_Fe3 Cl⁻

Caption: The catalytic cycle of Myeloperoxidase (MPO).

MPO_Inhibition_Mechanisms cluster_MPO_IN_28 This compound cluster_4_ABAH 4-ABAH (Mechanism-Based) MPO_Active_Site1 MPO Active Site Inhibited_MPO1 Inhibited MPO MPO_Active_Site1->Inhibited_MPO1 Binding MPO_IN_28 This compound MPO_IN_28->Inhibited_MPO1 MPO_Active_Site2 MPO Active Site Oxidized_ABAH Oxidized 4-ABAH (Radical) MPO_Active_Site2->Oxidized_ABAH H₂O₂ ABAH 4-ABAH ABAH->Oxidized_ABAH Inhibited_MPO2 Irreversibly Inhibited MPO (Covalent Adduct) Oxidized_ABAH->Inhibited_MPO2 Covalent Binding

Caption: Simplified mechanisms of MPO inhibition.

Conclusion

Both this compound and 4-ABAH are effective inhibitors of myeloperoxidase, but they present distinct profiles that make them suitable for different research applications.

This compound exhibits high potency in enzymatic assays, making it a valuable tool for in vitro studies where a low nanomolar inhibitor is required. However, its known off-target activities necessitate careful consideration and appropriate control experiments, especially in cellular and in vivo models.

4-Aminobenzoic acid hydrazide (4-ABAH) , with its well-defined irreversible, mechanism-based mode of action, offers a robust and specific tool for inhibiting MPO. Its demonstrated efficacy in cellular and in vivo models, coupled with a larger body of literature supporting its use, makes it a reliable choice for a wide range of preclinical studies.

The selection between this compound and 4-ABAH should be guided by the specific requirements of the experiment. For high-throughput screening and enzymatic assays where potency is paramount, this compound may be preferred. For complex biological systems, including cell-based and in vivo studies where mechanism of action and target specificity are critical, 4-ABAH represents a more extensively validated option. Researchers are encouraged to consider the potential for off-target effects and to include appropriate controls to ensure the validity of their findings.

References

Confirming MPO-IN-28 Target Engagement: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and binds to its intended target within a complex biological system is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key biochemical assays to validate the target engagement of MPO-IN-28, a known inhibitor of Myeloperoxidase (MPO). We will delve into the experimental methodologies, present comparative data with other relevant MPO inhibitors, and visualize the underlying workflows and pathways.

Myeloperoxidase is a heme-containing peroxidase enzyme primarily found in neutrophils and monocytes.[1][2] It plays a crucial role in the innate immune system by catalyzing the production of reactive oxidants, such as hypochlorous acid (HOCl), to combat pathogens.[3][4] However, excessive MPO activity is implicated in the pathology of numerous inflammatory and cardiovascular diseases, making it a compelling therapeutic target.[5][6] this compound has been identified as an inhibitor of MPO with a reported IC50 of 44 nM in a cell-free assay.[7] To rigorously confirm its engagement with MPO and compare its efficacy, a panel of biochemical assays can be employed.

In Vitro MPO Inhibition Assays

The most direct methods for assessing this compound target engagement are in vitro enzymatic assays that measure the inhibition of MPO's catalytic activity. MPO has two primary catalytic cycles: the chlorination cycle and the peroxidation cycle.[8] Assays targeting both activities are crucial for a comprehensive understanding of an inhibitor's mechanism.

MPO Chlorination Activity Assay

This assay measures the production of HOCl, a key product of the MPO chlorination cycle.[3] A common method involves the use of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) as a chromogenic substrate. In the presence of HOCl, TMB is oxidized, leading to a colorimetric change that can be quantified.

MPO Peroxidation Activity Assay

This assay assesses the peroxidase activity of MPO, where the enzyme catalyzes the oxidation of a substrate by hydrogen peroxide (H₂O₂). A frequently used substrate is 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP), which is converted to the highly fluorescent resorufin (B1680543) in the presence of MPO and H₂O₂.[9]

Comparison of MPO Inhibitors

A crucial aspect of characterizing a new inhibitor is to compare its potency against existing compounds. Here, we compare this compound with other well-characterized MPO inhibitors: AZD5904, Verdiperstat (also known as AZD3241 or BHV-3241), and PF-06282999.

InhibitorAssay TypeIC50 (µM)Reference
This compound Cell-free MPO activity0.044[7]
AZD5904 PMA-stimulated HOCl production in human neutrophils~1 (inhibition >90%)[10]
Verdiperstat MPO-catalysed H₂O₂ consumption0.41[3]
MPO-catalysed HOCl production0.59[3]
PF-06282999 MPO-catalysed H₂O₂ consumption0.63[3]
MPO-catalysed HOCl production1.23[3]
SNT-8370 MPO-catalysed H₂O₂ consumption0.08[3]
MPO-catalysed HOCl production0.25[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in assay conditions, substrates, and enzyme sources. A study on COVID-19 plasma demonstrated that 10 µM of this compound or AZD5904 resulted in an approximate 51–59% decrease in MPO activity.[11]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential, confirming target engagement within a cellular context is paramount.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14] CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[13] By heating cell lysates or intact cells treated with a compound of interest to various temperatures, the stabilization of the target protein can be quantified, typically by Western blotting, as a measure of target engagement.[14]

Experimental Protocols

MPO Chlorination Activity Assay Protocol (TMB-based)
  • Reagent Preparation : Prepare a solution of human MPO enzyme, a stock solution of this compound or other inhibitors in DMSO, a TMB solution, and a hydrogen peroxide (H₂O₂) solution.[9]

  • Assay Procedure :

    • In a 96-well plate, add the MPO enzyme to each well.

    • Add serial dilutions of the inhibitor (e.g., this compound) or vehicle control (DMSO).

    • Initiate the reaction by adding the TMB solution followed by H₂O₂.

    • Incubate the plate at 37°C for a specified time (e.g., 5 minutes).[9]

    • Stop the reaction by adding an acid solution (e.g., 2 M H₂SO₄).[9]

  • Data Analysis : Measure the absorbance at 450 nm using a microplate reader.[9] Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

MPO Peroxidation Activity Assay Protocol (ADHP-based)
  • Reagent Preparation : Prepare a solution of human MPO enzyme, a stock solution of the inhibitor in DMSO, a solution of ADHP (resorufin precursor), and a hydrogen peroxide (H₂O₂) solution.[15]

  • Assay Procedure :

    • In a 96-well black plate, add the MPO enzyme to each well.

    • Add serial dilutions of the inhibitor or vehicle control.

    • Initiate the reaction by adding a mixture of ADHP and H₂O₂.

  • Data Analysis : Measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm over time using a fluorescence plate reader.[16] The rate of increase in fluorescence corresponds to the MPO activity. Calculate the percentage of inhibition and the IC50 value.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment : Treat cultured cells (e.g., neutrophils or a cell line overexpressing MPO) with this compound or a vehicle control for a defined period to allow for compound entry and target binding.[17]

  • Heat Challenge : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[17] A no-heat control is also included.

  • Cell Lysis and Protein Extraction : Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.[17]

  • Protein Quantification and Analysis :

    • Quantify the total protein concentration in the soluble fraction.

    • Analyze the amount of soluble MPO at each temperature using Western blotting with an anti-MPO antibody.

  • Data Analysis : Generate a melting curve by plotting the amount of soluble MPO as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[13]

Visualizing the Pathways and Workflows

MPO_Catalytic_Cycles MPO Catalytic Cycles and Inhibition cluster_chlorination Chlorination Cycle cluster_peroxidation Peroxidation Cycle MPO_Fe3 MPO (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por•) MPO_Fe3->Compound_I H₂O₂ Compound_I->MPO_Fe3 Cl⁻ → HOCl Inhibitor1 This compound Inhibitor1->MPO_Fe3 Inhibits MPO_Fe3_p MPO (Fe³⁺) Compound_I_p Compound I (Fe⁴⁺=O Por•) MPO_Fe3_p->Compound_I_p H₂O₂ Compound_II_p Compound II (Fe⁴⁺=O) Compound_I_p->Compound_II_p Substrate (AH) → A• Compound_II_p->MPO_Fe3_p Substrate (AH) → A• Inhibitor2 This compound Inhibitor2->MPO_Fe3_p Inhibits

Caption: MPO catalytic cycles and the inhibitory action of this compound.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Treat cells with This compound or Vehicle Heat Heat Challenge (Temperature Gradient) Start->Heat Lyse Cell Lysis & Centrifugation Heat->Lyse Supernatant Collect Soluble Protein Fraction Lyse->Supernatant WB Western Blot for MPO Supernatant->WB Analysis Analyze Melting Curve Shift WB->Analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

References

A Comparative Guide to the Off-Target Effects of MPO-IN-28 and Other Myeloperoxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, catalyzing the formation of reactive oxygen species to combat pathogens. However, its overactivity is implicated in various inflammatory diseases, making it a key therapeutic target. The development of specific MPO inhibitors is a promising strategy, but ensuring minimal off-target effects is crucial for their clinical success. This guide provides a comparative analysis of the off-target profiles of MPO-IN-28 and other notable MPO inhibitors, supported by available experimental data and detailed methodologies.

Quantitative Comparison of MPO Inhibitor Potency and Selectivity

InhibitorMPO IC50Known Off-Target Information / Selectivity
This compound 44 nM[1]Specific selectivity panel data is not publicly available.
Verdiperstat (AZD3241) 630 nM (human MPO)[2][3]; 88 nM (PMA-activated human neutrophils)[3]Described as a selective, irreversible MPO inhibitor[2]. Has been evaluated in clinical trials for neurodegenerative diseases[4].
PF-06282999 1.9 µM (human whole blood assay)[5]Exhibits high selectivity for MPO over thyroid peroxidase and cytochrome P450 isoforms[6]. However, it has been shown to induce CYP3A4 expression via the pregnane (B1235032) X receptor (PXR)[7].
4-Aminobenzohydrazide (ABAH) 0.3 µM (purified enzyme)[8]Does not inhibit catalase or glutathione (B108866) peroxidase and has no effect on superoxide (B77818) radical production by neutrophils, suggesting good selectivity[8][9].

Note: IC50 values can vary depending on the assay conditions (e.g., purified enzyme vs. cellular assay). The lack of standardized, comprehensive off-target screening across all inhibitors makes direct comparisons challenging.

Experimental Protocols for Assessing MPO Inhibition and Off-Target Effects

Accurate assessment of on-target potency and potential off-target effects is fundamental in drug development. Below are detailed protocols for key in vitro assays used to characterize MPO inhibitors.

MPO Chlorination Activity Assay

This assay measures the production of hypochlorous acid (HOCl), a key product of MPO's chlorinating activity.

Principle: MPO catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce HOCl. The HOCl generated reacts with taurine (B1682933) to form the more stable taurine chloramine, which then oxidizes a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), leading to a colorimetric change that can be quantified.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 150 mM sodium phosphate (B84403) buffer, pH 5.4).

    • Prepare a solution of human MPO enzyme in the reaction buffer.

    • Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a TMB solution (e.g., 2.9 mM TMB in 14.5% DMSO).

    • Prepare a hydrogen peroxide (H₂O₂) solution (e.g., 0.75 mM).

    • Prepare a stop solution (e.g., 2 M H₂SO₄).

  • Assay Procedure:

    • In a 96-well plate, add the MPO enzyme solution.

    • Add various concentrations of the inhibitor or vehicle control to the wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 5 minutes).

    • Initiate the reaction by adding the H₂O₂ and TMB solutions to each well.

    • Incubate the plate at 37°C for a desired period (e.g., 5 minutes).

    • Stop the reaction by adding the stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MPO Peroxidation Activity Assay

This assay measures the ability of MPO to catalyze the oxidation of a substrate in its peroxidation cycle.

Principle: In the presence of H₂O₂, MPO can oxidize various substrates, leading to a fluorescent or colorimetric signal. Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) is a commonly used fluorogenic substrate that is oxidized to the highly fluorescent resorufin.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).

    • Prepare a solution of human MPO enzyme in the reaction buffer.

    • Prepare a stock solution of the inhibitor in a suitable solvent.

    • Prepare a stock solution of Amplex® Red reagent in DMSO.

    • Prepare a working solution of H₂O₂.

  • Assay Procedure:

    • In a 96-well plate, add the MPO enzyme solution.

    • Add various concentrations of the inhibitor or vehicle control.

    • Prepare a reaction mixture containing Amplex® Red reagent and H₂O₂ in the reaction buffer.

    • Initiate the reaction by adding the reaction mixture to each well.

  • Data Analysis:

    • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time using a fluorescence microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value as described for the chlorination assay.

Off-Target Selectivity Screening (General Workflow)

To assess the selectivity of an MPO inhibitor, it should be tested against a panel of other relevant enzymes and receptors.

Principle: The inhibitor is incubated with a panel of purified enzymes or cells expressing specific receptors under conditions optimized for each target. The activity of each target is measured in the presence and absence of the inhibitor to determine any inhibitory effects.

Workflow:

  • Target Selection: Select a panel of targets based on structural similarity to MPO, known liabilities of the chemical scaffold, or general safety screening panels (e.g., kinases, CYPs, GPCRs).

  • Assay Execution: Perform specific activity assays for each target in the panel with a range of inhibitor concentrations.

  • Data Analysis: Calculate the IC50 or percent inhibition for each off-target.

  • Selectivity Index Calculation: The selectivity index is often calculated as the ratio of the IC50 for the off-target to the IC50 for MPO. A higher selectivity index indicates greater specificity for MPO.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by MPO and the workflows for inhibitor characterization is essential for interpreting experimental results.

G cluster_workflow Experimental Workflow for MPO Inhibitor Off-Target Profiling start Start: MPO Inhibitor Candidate primary_assay Primary Assay: Determine MPO IC50 start->primary_assay selectivity_panel Selectivity Panel Screening: - Other Peroxidases (TPO) - CYPs - Kinases - GPCRs primary_assay->selectivity_panel cell_based_assays Cell-Based Assays: - Cytotoxicity - Off-target signaling selectivity_panel->cell_based_assays data_analysis Data Analysis: - Calculate IC50s - Determine Selectivity Index cell_based_assays->data_analysis end End: Selective MPO Inhibitor Profile data_analysis->end

Caption: Workflow for assessing the off-target profile of MPO inhibitors.

G cluster_pathway MPO-Mediated Inflammatory Signaling MPO Myeloperoxidase (MPO) ROS Reactive Oxygen Species (e.g., HOCl) MPO->ROS MAPK MAPK Pathway (p38, ERK, JNK) ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates Inflammation Inflammatory Gene Expression (Cytokines, Chemokines) MAPK->Inflammation NFkB->Inflammation

References

MPO-IN-28 and its Impact on Endothelial Function: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MPO-IN-28's validated effects on endothelial function against other notable myeloperoxidase (MPO) inhibitors, namely AZD5904 and PF-1355. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways and workflows to support informed decisions in research and development.

Myeloperoxidase (MPO) is a critical enzyme in the innate immune response, catalyzing the formation of reactive oxygen species to combat pathogens. However, excessive MPO activity is strongly implicated in the pathogenesis of endothelial dysfunction, a hallmark of many cardiovascular diseases. MPO contributes to this dysfunction by reducing the bioavailability of nitric oxide (NO), a key signaling molecule in vasodilation and vascular health, and by promoting oxidative stress. The inhibition of MPO, therefore, presents a promising therapeutic strategy to preserve or restore endothelial function. This guide focuses on this compound, a potent irreversible MPO inhibitor, and compares its effects with those of other well-characterized inhibitors.

Comparative Efficacy of MPO Inhibitors on Endothelial Function

The following tables summarize the available quantitative data on the efficacy of this compound, AZD5904, and PF-1355 in modulating MPO activity and markers of endothelial function. It is important to note that direct head-to-head comparative studies for all parameters are limited, and data is compiled from various independent studies.

Table 1: In Vitro Efficacy of MPO Inhibitors

ParameterThis compoundAZD5904PF-1355Citation
MPO Inhibition (IC50) 44 nM (cell-free)140 nM (human MPO)1.65 µM (taurine chloramine (B81541) formation in neutrophils)[1][2][3]
Reduction of MPO Activity in Plasma ~51% at 10 µM~59% at 10 µMSignificant reduction (in vivo)[4]
Protection Against Endothelial Glycocalyx Shedding (Syndecan-1) Reduced shedding (in vitro)Significant reduction (in vitro)Data not available[4]
Effect on Neutrophil Extracellular Trap (NET) Formation Data not availableData not availableReduced formation (IC50 = 0.97 µM)[3]

Table 2: In Vivo Efficacy of MPO Inhibitors on Endothelial Function

ParameterThis compoundAZD5904 / AZM198*PF-1355Citation
Improvement of Endothelium-Dependent Vasodilation Data not availableSignificantly improved in mouse models of vascular inflammationProtected against albuminuria in a glomerulonephritis model (indirect evidence of endothelial protection)[3][5]
Effect on Nitric Oxide (NO) Bioavailability Data not availableImproved by attenuating oxidation of soluble guanylyl cyclase (sGC)Implicated in preserving NO bioavailability by inhibiting MPO-mediated NO consumption[5]
Reduction of Oxidative Stress Data not availableDecreased arterial MPO-derived oxidantsData not available[5]

*AZM198 is a closely related, mechanism-based MPO inhibitor from the same class as AZD5904 and was used in the in vivo vasodilation studies.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.

MPO_NO_sGC_Pathway cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Vascular Smooth Muscle Cell cluster_mpo Pathological State eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP Oxidized_sGC Oxidized sGC (Inactive) GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation MPO Myeloperoxidase (MPO) MPO->NO consumes MPO->Oxidized_sGC oxidizes Oxidative_Stress Oxidative Stress (e.g., H2O2) MPO_Inhibitors This compound AZD5904 PF-1355 MPO_Inhibitors->MPO inhibit

Caption: MPO's detrimental effect on endothelial-dependent vasodilation.

In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Functional Assays EC_Culture Culture Endothelial Cells (e.g., HUVECs) to confluence Induction Induce Endothelial Dysfunction (e.g., with inflammatory stimuli + MPO) EC_Culture->Induction Inhibitor_Treatment Treat with MPO Inhibitor (this compound, AZD5904, or Vehicle) Induction->Inhibitor_Treatment NO_Measurement Measure Nitric Oxide (NO) Bioavailability Inhibitor_Treatment->NO_Measurement ROS_Measurement Measure Intracellular Reactive Oxygen Species (ROS) Inhibitor_Treatment->ROS_Measurement Glycocalyx_Shedding Assess Endothelial Glycocalyx Integrity Inhibitor_Treatment->Glycocalyx_Shedding Ex_Vivo_Workflow cluster_animal_model Animal Model cluster_tissue_prep Tissue Preparation cluster_myography Wire Myography Animal_Treatment Treat Animal Model of Vascular Inflammation with MPO Inhibitor or Vehicle Vessel_Isolation Isolate Arterial Segments (e.g., Aorta, Mesenteric Artery) Animal_Treatment->Vessel_Isolation Mounting Mount Arterial Rings in Myograph Chambers Vessel_Isolation->Mounting Preconstriction Pre-constrict with Phenylephrine or KCl Mounting->Preconstriction Vasodilation_Assay Measure Acetylcholine-induced Endothelium-Dependent Vasodilation Preconstriction->Vasodilation_Assay

References

A Comparative Analysis of MPO-IN-28 and Natural Myeloperoxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloperoxidase (MPO) is a critical enzyme in the human immune response, catalyzing the formation of potent antimicrobial oxidants. However, dysregulated MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a key therapeutic target.[1] This guide provides a comparative overview of the synthetic inhibitor MPO-IN-28 and prominent natural MPO inhibitors, offering insights into their efficacy, mechanisms, and the experimental protocols used for their evaluation.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available quantitative data on the inhibitory potency of this compound and selected natural compounds against myeloperoxidase. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and thus the IC50 values presented below are compiled from various sources.

InhibitorTypeIC50 Value (Human MPO)Key Findings & Citations
This compound SyntheticNot explicitly defined as an IC50. A 10 µM concentration resulted in a 51-59% decrease in MPO activity.[2][3]Primarily characterized as an adenosine (B11128) A2B receptor antagonist.[4] Its MPO inhibitory activity has been leveraged in research to explore the effects of MPO inhibition in disease models.[2][3]
Quercetin (B1663063) Natural (Flavonoid)3.5 µM[5]An effective competitive inhibitor of human MPO.[5] It also directly scavenges hypochlorous acid (HOCl), the product of the MPO catalytic cycle.[5] At 10 µM, quercetin inhibited MPO-mediated HOCl formation by 75%.[6]
Curcumin Natural (Polyphenol)IC50 not consistently reported in a comparable format.Reduces MPO activity and expression in various inflammatory models.[7][8] Its anti-inflammatory effects are partly attributed to the downregulation of MPO.[9]
Resveratrol Natural (Polyphenol)IC50 not consistently reported in a comparable format.Strongly inhibits the chlorination, oxidation, and nitration activities of MPO in a dose-dependent manner by acting as an electron donor for MPO reduction.[10][11]

Mechanism of Action and Signaling Pathways

Myeloperoxidase exerts its pro-inflammatory effects through the generation of reactive oxidants, primarily hypochlorous acid (HOCl), which can lead to tissue damage and modulate various signaling pathways.[12] MPO inhibitors, both synthetic and natural, aim to mitigate these effects by either directly inhibiting the enzyme's catalytic activity or by scavenging its reactive products.

The diagram below illustrates the central role of MPO in the inflammatory cascade and the points of intervention for inhibitors.

MPO_Pathway cluster_activation Neutrophil Activation cluster_mpo_release MPO Release & Activity cluster_downstream Downstream Pathological Effects cluster_inhibition Inhibitor Intervention Inflammatory_Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Activates MPO_Granules Azurophilic Granules (Contain MPO) MPO_Release MPO Release MPO_Granules->MPO_Release MPO_Enzyme Myeloperoxidase (MPO) MPO_Release->MPO_Enzyme HOCl Hypochlorous Acid (HOCl) MPO_Enzyme->HOCl Catalyzes H2O2 H₂O₂ H2O2->MPO_Enzyme Cl Cl⁻ Cl->MPO_Enzyme Oxidative_Stress Oxidative Stress HOCl->Oxidative_Stress Tissue_Damage Tissue Damage Oxidative_Stress->Tissue_Damage Inflammation Inflammation Oxidative_Stress->Inflammation MPO_IN_28 This compound MPO_IN_28->MPO_Enzyme Inhibits Natural_Inhibitors Natural Inhibitors (Quercetin, Curcumin, Resveratrol) Natural_Inhibitors->MPO_Enzyme Inhibit Natural_Inhibitors->HOCl Scavenge

Caption: MPO signaling pathway and inhibitor intervention points.

Experimental Protocols

The evaluation of MPO inhibitors typically involves a series of in vitro and cell-based assays to determine their potency and mechanism of action. Below are generalized protocols for key experiments.

MPO Inhibition Assay (In Vitro)

This assay directly measures the inhibition of purified MPO's enzymatic activity.

Objective: To determine the concentration of an inhibitor required to reduce MPO activity by 50% (IC50).

Principle: MPO catalyzes the oxidation of a substrate in the presence of hydrogen peroxide, leading to a measurable change (e.g., fluorescence or absorbance). An inhibitor will reduce the rate of this reaction.

Generalized Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4).

    • Dilute purified human MPO enzyme to a working concentration.

    • Prepare a stock solution of the substrate (e.g., Amplex® Red, o-dianisidine).

    • Prepare a stock solution of hydrogen peroxide (H₂O₂).

    • Prepare serial dilutions of the test inhibitor (e.g., this compound, quercetin).

  • Assay Procedure (96-well plate format):

    • Add the reaction buffer to all wells.

    • Add the test inhibitor at various concentrations to the sample wells. Add vehicle control (e.g., DMSO) to the control wells.

    • Add the MPO enzyme to all wells except the blank.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a mixture of the substrate and H₂O₂.

    • Measure the signal (fluorescence or absorbance) at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

    • Normalize the rates relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

The following diagram outlines the typical workflow for an MPO inhibition assay.

MPO_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, MPO, Substrate, H₂O₂, Inhibitor) start->reagent_prep plate_setup Plate Setup (96-well) - Add Buffer - Add Inhibitor/Vehicle - Add MPO reagent_prep->plate_setup pre_incubation Pre-incubation (Allow inhibitor binding) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate + H₂O₂) pre_incubation->reaction_initiation measurement Kinetic Measurement (Fluorescence/Absorbance) reaction_initiation->measurement data_analysis Data Analysis - Calculate Reaction Rates - Normalize Data - Plot Dose-Response Curve measurement->data_analysis ic50 Determine IC50 data_analysis->ic50

References

A Comparative Analysis of MPO-IN-28 and Verdiperstat: Assessing the Potency of Two Myeloperoxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent myeloperoxidase (MPO) inhibitors: MPO-IN-28 and verdiperstat (B1683814). Myeloperoxidase is a key enzyme in neutrophils and other immune cells that contributes to oxidative stress and inflammation, making it a significant target in various diseases. This document summarizes their in vitro potency, mechanism of action, and available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Executive Summary

This compound and verdiperstat are both inhibitors of the myeloperoxidase enzyme, which plays a critical role in the inflammatory cascade by producing potent oxidizing agents.[1] While both compounds effectively inhibit MPO, available data indicates a significant difference in their in vitro potency. This compound demonstrates substantially higher potency with a reported IC50 in the nanomolar range, whereas verdiperstat's IC50 is in the higher nanomolar to micromolar range. Verdiperstat, an irreversible inhibitor, has undergone extensive clinical investigation for neurodegenerative diseases, though it has not met primary endpoints in late-stage trials for Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).[2][3] this compound, while appearing more potent in vitro, has been characterized in fewer publicly available studies.

Quantitative Comparison of In Vitro Potency

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and verdiperstat against the myeloperoxidase enzyme. A lower IC50 value indicates greater potency.

CompoundTargetIC50 ValueSource
This compound Myeloperoxidase (MPO)44 nM--INVALID-LINK--
Verdiperstat Myeloperoxidase (MPO)630 nM--INVALID-LINK--
Verdiperstat MPO-mediated LDL peroxidation0.6 µM (600 nM)--INVALID-LINK--[4]

Mechanism of Action

Both this compound and verdiperstat function by inhibiting the enzymatic activity of myeloperoxidase. MPO catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a highly reactive oxidant that contributes to tissue damage during inflammation.[1]

Verdiperstat is characterized as an irreversible inhibitor of MPO.[2] This means it covalently binds to the enzyme, leading to a long-lasting inhibition that is not readily reversed.

The specific mechanism of inhibition for This compound is not as extensively detailed in the available literature, but it is established as a potent inhibitor of MPO's enzymatic function.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of MPO in the inflammatory response and the mechanism of action of MPO inhibitors.

MPO_Pathway cluster_0 Neutrophil cluster_1 Inhibition cluster_2 Pathological Effects Inflammatory_Stimuli Inflammatory Stimuli Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation MPO_Release MPO Release Neutrophil_Activation->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO HOCl HOCl (Hypochlorous Acid) MPO->HOCl catalyzes H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->MPO Cl Cl⁻ (Chloride) Cl->MPO MPO_IN_28 This compound MPO_IN_28->MPO inhibits Verdiperstat Verdiperstat Verdiperstat->MPO inhibits Oxidative_Stress Oxidative Stress HOCl->Oxidative_Stress Tissue_Damage Tissue Damage Oxidative_Stress->Tissue_Damage Inflammation Inflammation Tissue_Damage->Inflammation

MPO-mediated inflammatory pathway and inhibition.

Experimental Protocols

The potency of MPO inhibitors is typically assessed through in vitro enzyme activity assays. The two main types of assays measure either the chlorination or peroxidation activity of MPO. Below are generalized protocols for these key experiments.

MPO Chlorination Activity Assay

This assay measures the MPO-catalyzed production of hypochlorous acid (HOCl).

Principle: MPO utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions (Cl⁻) to HOCl. The generated HOCl is detected by a specific probe that becomes fluorescent upon reaction with HOCl. The rate of fluorescence increase is proportional to MPO chlorination activity.

Materials:

  • Purified human MPO

  • MPO Assay Buffer (e.g., phosphate (B84403) buffer with DTPA)

  • Hydrogen Peroxide (H₂O₂)

  • Sodium Chloride (NaCl)

  • HOCl-specific fluorescent probe (e.g., Aminophenyl fluorescein (B123965) - APF)

  • Test compounds (this compound, verdiperstat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and verdiperstat) in MPO Assay Buffer.

  • In a 96-well plate, add a fixed amount of purified MPO to each well.

  • Add the different concentrations of the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Initiate the reaction by adding a solution containing H₂O₂, NaCl, and the fluorescent probe to all wells.

  • Immediately measure the fluorescence intensity in a kinetic mode at appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 515 nm emission for APF) over a set period (e.g., 30 minutes).

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the vehicle control and plot the data to calculate the IC50 value.

MPO Peroxidation Activity Assay

This assay measures the ability of MPO to use a substrate other than chloride for oxidation by H₂O₂.

Principle: MPO catalyzes the H₂O₂-dependent oxidation of a chromogenic or fluorogenic substrate. The resulting change in absorbance or fluorescence is proportional to the MPO peroxidation activity.

Materials:

  • Purified human MPO

  • MPO Assay Buffer

  • Hydrogen Peroxide (H₂O₂)

  • Chromogenic or fluorogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB, or Amplex® Red)

  • Test compounds (this compound, verdiperstat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear or black microplate (depending on the substrate)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare serial dilutions of the test compounds in MPO Assay Buffer.

  • In a 96-well plate, add a fixed amount of purified MPO to each well.

  • Add the different concentrations of the test compounds to the respective wells, including a vehicle control.

  • Initiate the reaction by adding a solution containing H₂O₂ and the substrate to all wells.

  • Measure the absorbance or fluorescence intensity in a kinetic or endpoint mode at the appropriate wavelength.

  • Calculate the percent inhibition for each concentration of the inhibitor compared to the vehicle control.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating and comparing the potency of MPO inhibitors in vitro.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay In Vitro Assay cluster_Analysis Data Analysis Prep_Compounds Prepare Stock Solutions (this compound, Verdiperstat) Serial_Dilution Perform Serial Dilutions of Inhibitors Prep_Compounds->Serial_Dilution Prep_Enzyme Prepare Purified MPO Solution Plate_Setup Set up 96-well Plate (Enzyme, Inhibitors, Controls) Prep_Enzyme->Plate_Setup Prep_Reagents Prepare Assay Buffers and Substrates Reaction_Start Initiate Reaction (Add H₂O₂ and Substrate) Prep_Reagents->Reaction_Start Serial_Dilution->Plate_Setup Plate_Setup->Reaction_Start Data_Acquisition Measure Signal (Fluorescence/Absorbance) Reaction_Start->Data_Acquisition Calculate_Inhibition Calculate % Inhibition Data_Acquisition->Calculate_Inhibition Dose_Response Generate Dose-Response Curves Calculate_Inhibition->Dose_Response IC50_Determination Determine IC50 Values Dose_Response->IC50_Determination Comparison Compare Potency IC50_Determination->Comparison

Workflow for in vitro MPO inhibitor potency assessment.

Conclusion

Based on the available in vitro data, this compound is a significantly more potent inhibitor of myeloperoxidase than verdiperstat. This higher potency may be advantageous for in vitro studies requiring complete MPO inhibition at lower concentrations. However, verdiperstat has a more extensive history of in vivo and clinical evaluation, providing a wealth of data on its pharmacokinetic and safety profiles, albeit with disappointing clinical efficacy results. The choice between these two inhibitors will depend on the specific research question, with this compound being a potentially superior tool for in vitro mechanistic studies, while the extensive data on verdiperstat may be more relevant for studies aiming to build upon previous in vivo and clinical findings. It is recommended that for direct comparison, both compounds be evaluated side-by-side in the same assay system.

References

Cross-Validation of MPO-IN-28: A Comparative Guide to Myeloperoxidase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common myeloperoxidase (MPO) activity assays for the evaluation of the MPO inhibitor, MPO-IN-28. Understanding the nuances of these assays is critical for the accurate interpretation of experimental data and for the cross-validation of inhibitor potency. This compound is a potent, irreversible inhibitor of myeloperoxidase with a reported IC50 value of 44 nM. This guide will delve into the methodologies used to assess its activity and provide a framework for comparing its performance across different analytical platforms.

Understanding Myeloperoxidase and Its Inhibition

Myeloperoxidase is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils. It plays a crucial role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl), a potent antimicrobial agent. However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a key target for therapeutic intervention. This compound is a valuable tool for studying the roles of MPO in these disease processes.

The Importance of Cross-Validation

The inhibitory potency of a compound, often expressed as the half-maximal inhibitory concentration (IC50), can vary depending on the assay methodology. This is particularly true for MPO, which exhibits two main types of catalytic activity: peroxidation and chlorination. Therefore, cross-validating the inhibitory effect of compounds like this compound using assays that measure both types of activity is essential for a comprehensive understanding of their mechanism of action and for ensuring the reliability and reproducibility of research findings.

Comparative Analysis of this compound Inhibition

The reported IC50 of 44 nM for this compound was determined using a specific MPO activity assay. To illustrate the importance of cross-validation, this guide also presents data from a comparative study on another MPO inhibitor, 4-aminobenzoic acid hydrazide (ABAH), which was evaluated using multiple assay formats. This comparison highlights the potential for variability in IC50 values depending on the assay substrate and principle.

Table 1: Comparison of IC50 Values for MPO Inhibitors Across Different Assays

InhibitorAssay TypeSubstratePrincipleIC50 (nM)Reference
This compound PeroxidationGuaiacol (B22219)Colorimetric measurement of guaiacol oxidation.44(Soubhye et al., 2017)
4-Aminobenzoic acid hydrazide (ABAH) PeroxidationAmplex RedFluorometric detection of resorufin, the oxidation product of Amplex Red.48(Jakubowski et al., 2022)
4-Aminobenzoic acid hydrazide (ABAH) ChlorinationCoumarin boronic acid (CBA)Fluorometric detection of 7-hydroxycoumarin, the product of CBA oxidation by HOCl.~40(Jakubowski et al., 2022)
4-Aminobenzoic acid hydrazide (ABAH) ChlorinationAminophenyl fluorescein (B123965) (APF)Fluorometric detection of fluorescein, the product of APF oxidation by HOCl.~40(Jakubowski et al., 2022)

Experimental Protocols for Key MPO Activity Assays

Below are detailed methodologies for commonly employed MPO activity assays. These protocols provide a basis for designing and conducting experiments to evaluate MPO inhibitors.

Peroxidation Activity Assay (Guaiacol-based)

This colorimetric assay measures the peroxidation activity of MPO through the oxidation of guaiacol.

Materials:

  • Human MPO

  • This compound or other inhibitors

  • Guaiacol solution

  • Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, human MPO, and the desired concentration of this compound.

  • Pre-incubate the mixture for a specified time at room temperature.

  • Add guaiacol solution to the mixture.

  • Initiate the reaction by adding H₂O₂.

  • Measure the change in absorbance at 470 nm over time using a microplate reader.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Peroxidation Activity Assay (Amplex® Red-based)

This fluorometric assay is a highly sensitive method for detecting MPO peroxidation activity.

Materials:

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP) - for standard curve

  • Hydrogen peroxide (H₂O₂)

  • Reaction Buffer (e.g., phosphate buffer, pH 7.4)

  • This compound or other inhibitors

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of Amplex® Red reagent and H₂O₂ in the reaction buffer.

  • Add the sample containing MPO and the desired concentration of this compound to the wells of the microplate.

  • Add the Amplex® Red working solution to each well to start the reaction.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.

  • The MPO activity is proportional to the fluorescence intensity. Calculate the IC50 as described above.

Chlorination Activity Assay (Taurine-based)

This assay measures the production of taurine (B1682933) chloramine (B81541), a stable product of the MPO-catalyzed reaction between HOCl and taurine.

Materials:

  • Human MPO

  • This compound or other inhibitors

  • Taurine

  • Hydrogen peroxide (H₂O₂)

  • Potassium iodide (KI)

  • 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Phosphate buffer (pH 6.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, combine MPO, taurine, and the desired concentration of this compound in phosphate buffer.

  • Initiate the reaction by adding H₂O₂.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding catalase (optional, to remove excess H₂O₂).

  • Add a solution of KI and TMB. The taurine chloramine will oxidize KI to iodine, which in turn oxidizes TMB, producing a color change.

  • Measure the absorbance at 650 nm.

  • The amount of taurine chloramine, and thus MPO chlorination activity, is proportional to the absorbance. Calculate the IC50.

Visualizing Experimental Workflows

The following diagrams illustrate the signaling pathway of MPO and the general workflow for comparing MPO inhibitors.

MPO_Signaling_Pathway Neutrophil Activated Neutrophil MPO_release MPO Release Neutrophil->MPO_release MPO Myeloperoxidase (MPO) MPO_release->MPO H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis Pathogen Pathogen Killing HOCl->Pathogen Tissue_Damage Tissue Damage HOCl->Tissue_Damage

Myeloperoxidase (MPO) signaling pathway.

MPO_Inhibitor_Comparison_Workflow cluster_assays MPO Activity Assays Peroxidation_Assay Peroxidation Assay (e.g., Amplex Red, TMB) Data_Analysis Data Analysis (IC50 Determination) Peroxidation_Assay->Data_Analysis Chlorination_Assay Chlorination Assay (e.g., Taurine, APF) Chlorination_Assay->Data_Analysis MPO_IN_28 This compound (or other inhibitor) MPO_IN_28->Peroxidation_Assay MPO_IN_28->Chlorination_Assay Comparison Cross-Validation of Results Data_Analysis->Comparison

Safety Operating Guide

Personal protective equipment for handling MPO-IN-28

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of MPO-IN-28, a potent myeloperoxidase (MPO) inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and prevent potential hazards.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times.
GogglesRecommended when there is a risk of splashing.
Hand Protection GlovesCompatible chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory CoatStandard lab coat to be worn over personal clothing.
Respiratory Not generally requiredUse in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

Operational and Disposal Plans

Proper handling and disposal of this compound are crucial for laboratory safety and environmental protection.

Handling and Storage
  • Avoid contact: Do not get in eyes, on skin, or on clothing.

  • Avoid inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Ventilation: Use only in a well-ventilated area.

  • Storage: Store at -20°C.[1][2]

Disposal Plan

Dispose of contents and container in accordance with all local, regional, national, and international regulations. Unused product and contaminated materials should be treated as hazardous waste.

Experimental Protocols and Data

This compound is a potent, irreversible inhibitor of myeloperoxidase (MPO) with an IC50 of 44 nM.[3] It is slightly soluble in DMSO.[1] For in vivo studies, a common formulation is a homogeneous suspension in CMC-NA.[3]

Quantitative Data Summary
ParameterValueSource
IC50 (MPO) 44 nMSelleck Chemicals[3]
Solubility (DMSO) Slightly solubleCayman Chemical[1]
Storage Temperature -20°CCayman Chemical, MOLNOVA[1][2]
Stability ≥ 4 years (at -20°C)Cayman Chemical[1]

Visualizing the Mechanism of Action

The following diagrams illustrate the myeloperoxidase (MPO) catalytic cycle and the inhibitory action of this compound.

MPO_Catalytic_Cycle MPO_Fe3 MPO (Fe³⁺) (Resting State) Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO_Fe3->Compound_I + H₂O₂ Compound_I->MPO_Fe3 + Cl⁻ - HOCl Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II + RH - R• HOCl HOCl (Hypochlorous Acid) Substrate_Radical Substrate Radical (R•) Compound_II->MPO_Fe3 + RH - R• H2O2 H₂O₂ H2O H₂O Cl_ion Cl⁻ Substrate Substrate (RH)

Caption: The catalytic cycle of Myeloperoxidase (MPO).

MPO_Inhibition_Workflow MPO_Active Active MPO Enzyme MPO_Inhibited_Complex Inhibited MPO Complex (Irreversible) MPO_Active->MPO_Inhibited_Complex Binds to active site Substrate MPO Substrates (e.g., H₂O₂, Cl⁻) MPO_Active->Substrate Products MPO_IN_28 This compound (Inhibitor) MPO_IN_28->MPO_Inhibited_Complex No_Reaction No Product Formation (e.g., HOCl) MPO_Inhibited_Complex->No_Reaction Substrate->MPO_Active Binds Substrate->MPO_Inhibited_Complex Binding blocked

Caption: Inhibition of MPO by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.